(4-Aminophenyl)(4-fluorophenyl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKKHFDXTWUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342024 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10055-40-0 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-Aminophenyl)(4-fluorophenyl)methanone
Introduction
(4-Aminophenyl)(4-fluorophenyl)methanone, also known as 4-amino-4'-fluorobenzophenone, is a key chemical intermediate in the development of pharmaceuticals and advanced materials.[1] Its diaryl ketone structure, featuring both an amine and a fluorine substituent, provides a versatile scaffold for creating complex molecular architectures. This guide offers an in-depth exploration of the primary and alternative synthetic protocols for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, the rationale behind procedural choices, and provide detailed, actionable protocols to ensure reproducibility and safety.
Part 1: The Core Synthesis Directive via Friedel-Crafts Acylation
The most established and reliable method for synthesizing diaryl ketones is the Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution (EAS), creating a new carbon-carbon bond between an aromatic ring and an acyl group.[2][3]
Mechanistic Principles and Strategic Considerations
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of an aromatic ring.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent, 4-fluorobenzoyl chloride.[5]
A critical challenge in acylating aniline directly is the nature of the amino (-NH₂) group. While it is a powerful activating group for electrophilic substitution, it is also a Lewis base. It readily reacts with the AlCl₃ catalyst, forming a complex that deactivates the aromatic ring, rendering it unreactive towards the acylium ion.
The Solution: A Protecting Group Strategy
To overcome this, a protecting group strategy is essential. The amino group of aniline is temporarily converted into an amide (acetanilide) by reacting it with acetic anhydride. This has two crucial benefits:
-
Prevents Catalyst Poisoning: The amide nitrogen is significantly less basic and does not complex with AlCl₃, allowing the catalyst to perform its primary function.
-
Directs Substitution: The acetamido group is still an ortho-, para-director. Due to steric hindrance from the bulky group, the acylation reaction is strongly directed to the para position, leading to the desired isomer with high selectivity.
Following the acylation, the protecting acetyl group is easily removed via acid or base hydrolysis to regenerate the free amine, yielding the final product.
Visualizing the Synthetic Workflow
The three-stage process of protection, acylation, and deprotection provides a robust and high-yielding pathway to the target molecule.
Caption: A workflow diagram of the three-stage synthesis protocol.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
Stage 1: Synthesis of Acetanilide (Protection)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline (10.0 g, 0.107 mol).
-
Reaction: Carefully add acetic anhydride (12.0 mL, 0.128 mol) dropwise to the stirring aniline. The reaction is exothermic.
-
Heating: After the initial reaction subsides, heat the mixture gently at 50°C for 30 minutes to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into 150 mL of ice-cold water while stirring vigorously.
-
Isolation: Collect the white precipitate of acetanilide by vacuum filtration, wash with cold water, and dry thoroughly. (Expected yield: ~90-95%).
Stage 2: Friedel-Crafts Acylation of Acetanilide
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃) (35.0 g, 0.262 mol) to 150 mL of anhydrous dichloromethane (DCM).
-
Addition of Reactant: Cool the suspension to 0°C in an ice bath. Add 4-fluorobenzoyl chloride (18.0 g, 0.113 mol) dropwise over 20 minutes.[9]
-
Addition of Substrate: Add the previously synthesized acetanilide (13.5 g, 0.100 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto 300 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 4-acetamido-4'-fluorobenzophenone.
Stage 3: Hydrolysis of 4-Acetamido-4'-fluorobenzophenone (Deprotection)
-
Setup: Transfer the crude product from Stage 2 to a 500 mL round-bottom flask. Add 150 mL of ethanol and 100 mL of 6M hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the solution and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~8. The product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.23 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 130-134 °C |
| ¹H NMR (CDCl₃) | δ ~4.1 (s, 2H, -NH₂), 6.7 (d, 2H), 7.1 (t, 2H), 7.7 (m, 4H) |
| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretch), ~1630 (C=O stretch) |
| MS (ESI) | m/z 216.08 [M+H]⁺ |
Note: Spectroscopic values are approximate and may vary based on solvent and instrumentation.[1][10]
Part 2: Alternative Synthesis Strategies
While the protection-acylation-deprotection route is highly effective, other strategies exist, primarily involving the manipulation of a nitro-substituted precursor.[11]
Acylation-Reduction Pathway
This two-step approach involves first synthesizing (4-Fluorophenyl)(4-nitrophenyl)methanone and then reducing the nitro group to an amine.
-
Friedel-Crafts Acylation of Nitrobenzene: Nitrobenzene is reacted with 4-fluorobenzoyl chloride in the presence of AlCl₃. The nitro group is a strong deactivating and meta-directing group, making this reaction slower and requiring more forcing conditions than with an activated ring.
-
Reduction of the Nitro Group: The resulting 4-fluoro-4'-nitrobenzophenone is then reduced. Common methods include catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Visualizing the Acylation-Reduction Workflow
Caption: Workflow for the alternative acylation-reduction synthesis route.
Comparison of Synthetic Routes
| Feature | Protection-Acylation-Deprotection | Acylation-Reduction |
| Number of Steps | 3 | 2 |
| Overall Yield | Generally higher | Moderate to good |
| Regioselectivity | Excellent (para-directing) | Good (meta-directing, but para product forms) |
| Reaction Conditions | Milder acylation conditions | Harsher acylation conditions required |
| Safety/Waste | Standard organic synthesis hazards | Involves highly toxic nitrobenzene and potentially hazardous reduction reagents |
| Scalability | Highly scalable and reliable | Scalable, but safety concerns with nitro compounds |
Expert Insight: The protection-based strategy is often preferred in research and pharmaceutical settings due to its superior control over regioselectivity and milder, more reliable reaction conditions, despite having an additional step. The acylation-reduction route can be viable for industrial-scale production where cost and step-count are paramount, provided that robust safety protocols for handling nitroaromatics are in place.
Part 3: Safety and Handling of Key Reagents
Scientific integrity demands a rigorous approach to safety. The reagents used in these syntheses possess significant hazards that must be managed through proper engineering controls and personal protective equipment.
-
Aniline: Highly toxic if inhaled, ingested, or absorbed through the skin. It is a suspected carcinogen and mutagen.[6][12][13][14] All handling must be performed in a chemical fume hood.[6] Wear nitrile gloves, safety goggles, and a lab coat.[6][15]
-
4-Fluorobenzoyl Chloride: Corrosive and causes severe skin and eye burns.[8][9] It reacts with moisture, releasing HCl gas.[7] Handle under inert atmosphere if possible and in a fume hood. Store in a cool, dry place away from water.[7][9]
-
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Causes severe burns. Handle in a dry environment and add to reaction mixtures carefully and in portions.
-
Nitrobenzene: Toxic and readily absorbed through the skin. A suspected carcinogen. Requires stringent handling protocols similar to aniline.
Part 4: Mechanistic Deep Dive - The Acylium Ion
The key to the Friedel-Crafts acylation is the formation of the resonance-stabilized acylium ion. This powerful electrophile is what drives the reaction forward.
Caption: Formation of the acylium ion electrophile via Lewis acid activation.
The acylium ion's stability prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations, making the acylation a more predictable and reliable synthetic tool.[2][4] The subsequent attack by the electron-rich acetanilide ring forms a resonance-stabilized intermediate (the sigma complex), which then loses a proton to restore aromaticity and complete the substitution.[5][16]
References
-
Aniline Safety Protocol . Princeton University.
-
4-Fluorobenzoyl chloride - Safety Data Sheet . ChemicalBook.
-
4-Fluorobenzoyl Chloride . Anshul Specialty Molecules.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry.
-
Friedel–Crafts reaction . Wikipedia.
-
SAFETY DATA SHEET: 4-Fluorobenzoyl chloride . Fisher Scientific.
-
MSDS of 4-fluorobenzoyl chloride . Capot Chemical.
-
4-Fluorobenzoyl-2,3,5,6-d4 chloride-SDS . MedChemExpress.
-
Safety Data Sheet: aniline . Chemos GmbH & Co.KG.
-
Friedel-Crafts Alkylation and Acylation Reactions . ChemTalk.
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Friedel-Crafts Acylation . Organic Chemistry Portal.
-
Friedel Crafts Acylation And Alkylation Reaction . BYJU'S.
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Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health.
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ANILINE Safety Data Sheet . Techno PharmChem.
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Safety Data Sheet: Aniline . SIA Toolbox.
-
Show how Friedel–Crafts acylation might be used to synthesize benzophenone . Pearson.
-
Friedel-Crafts Acylation . Chemistry Steps.
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst . ResearchGate.
-
This compound (C13H10FNO) . PubChem.
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Spectroscopic and crystallographic characterization of two cathinone derivatives . PubMed Central.
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Automated Synthesis and Initial Evaluation of a PET/MR Imaging Agent . ResearchGate.
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Automated Synthesis and Initial Evaluation of a PET/MR Imaging Agent . PubMed Central.
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4-aminophenyl- related biochemical reagents . MedChemExpress.
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Preparation method of 2-amino-4'-fluoro-benzophenone . Google Patents.
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Method for preparing 2-amino-4'-fluorobenzophenone . SciSpace.
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- 7. 4-Fluorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 10. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)(4-fluorophenyl)methanone
Introduction: A Molecule of Interest in Modern Synthesis
(4-Aminophenyl)(4-fluorophenyl)methanone, also known as 4-Amino-4'-fluorobenzophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure incorporates a flexible benzophenone core, modified with an electron-donating amine group and an electron-withdrawing fluorine atom. This unique electronic arrangement makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and photoreactive compounds.[1] The presence of the reactive amino group and the influence of the fluorine atom on the molecule's electronic and lipophilic character are key to its utility.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural, thermal, solubility, and spectroscopic characteristics. The methodologies for determining these properties are presented not merely as procedures, but as self-validating systems, grounded in established chemical principles. This approach is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary for the effective application of this compound.
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_keto [label="C", pos="0,0!"]; O_keto [label="O", pos="0,-0.75!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N_amino [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F_fluoro [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
// Position nodes for the first phenyl ring C1 [pos="-2.5,1.25!"]; C2 [pos="-3,0!"]; C3 [pos="-2.5,-1.25!"]; C4 [pos="-1.5,-1.25!"]; C5 [pos="-1,0!"]; C6 [pos="-1.5,1.25!"];
// Position nodes for the second phenyl ring C7 [pos="1,0!"]; C8 [pos="1.5,1.25!"]; C9 [pos="2.5,1.25!"]; C10 [pos="3,0!"]; C11 [pos="2.5,-1.25!"]; C12 [pos="1.5,-1.25!"];
// Position functional groups N_amino [pos="-3.5,-2!"]; F_fluoro [pos="4,-0!"];
// Connect atoms with bonds C_keto -- O_keto; C_keto -- C5; C_keto -- C7; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- N_amino; C10 -- F_fluoro;
// Add implicit hydrogens (as labels if needed, but structure is clear) // Add double bonds for aromaticity edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C9; C10 -- C11; C12 -- C7; }
Figure 1: Chemical structure of this compound.
Core Physicochemical Data
The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for this compound. It is important to note that several of these values are predicted based on computational models, a common practice for compounds not yet exhaustively characterized experimentally.
| Property | Value | Source |
| CAS Number | 10055-40-0 | [2] |
| Molecular Formula | C₁₃H₁₀FNO | [2][3] |
| Molecular Weight | 215.22 g/mol | [2][3] |
| Boiling Point | 379.6 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 2.14 ± 0.10 (Predicted, for the conjugate acid) | [2][3] |
| Melting Point | 148-152°C (for the 2-amino isomer) | [1] |
Note: The experimental melting point is for the related isomer (2-Aminophenyl)(4-fluorophenyl)methanone and serves as a useful reference point.
Melting Point: A Criterion for Purity
Scientific Principles
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure, crystalline organic compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5] Therefore, melting point determination is a fundamental technique for assessing the purity of a solid compound and serves as a preliminary method of identification.[5][6]
Experimental Protocol: Capillary Method
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[4]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)[7]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube gently on a hard surface to compact the sample into a column 2-3 mm high at the bottom of the tube.[7]
-
Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5][7] This conserves time and establishes the temperature window for the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new capillary tube with the sample. Set a slow heating rate of 1-2°C per minute.[7]
-
Observation and Recording: Observe the sample closely through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.
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Prep2 -> Load1 [lhead=cluster_Load]; Load2 -> Measure1 [lhead=cluster_Measure];
Result [label="Report Melting Range\n(T1 - T2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure4 -> Result; }
Figure 2: Workflow for melting point determination by the capillary method.
Solubility Profile
Scientific Principles
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[8] It is a critical parameter in drug development, influencing formulation, administration, and bioavailability. Solubility is governed by the principle "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of this compound, with its polar amine and carbonyl groups and its largely non-polar aromatic rings, suggests it will have moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be low but can be influenced by pH due to the basicity of the amino group.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a well-established technique for determining equilibrium solubility.[9]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, methanol, acetone)
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator or water bath)[9]
-
Centrifuge and/or syringe filters (0.45 µm)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer)
Procedure:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. The key is to ensure that undissolved solid remains, confirming that the resulting solution is saturated.
-
Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of solid particles, which would artificially inflate the measured concentration, either centrifuge the samples or filter the supernatant through a syringe filter.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated solution. Dilute it with a known volume of solvent to a concentration suitable for analysis.
-
Analysis: Measure the concentration of the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structural features of a molecule. Each method provides a unique piece of the structural puzzle.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[10] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π to π* transitions in conjugated systems. Aromatic compounds like this compound are expected to show strong absorbance due to their extensive π-electron systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical. Prepare a "blank" sample containing only the pure solvent.[11][12]
-
Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvette.[11]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across the appropriate wavelength range (typically 200-400 nm for this type of compound). The resulting spectrum will plot absorbance versus wavelength.[12]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule under the specific solvent conditions.
Infrared (IR) Spectroscopy
Principle: Infrared spectroscopy measures the absorption of IR radiation, which causes molecular bonds to vibrate (stretch, bend, etc.).[13][14] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.[14][15][16]
Expected Absorptions for this compound:
-
N-H Stretch: ~3300-3500 cm⁻¹ (from the primary amine)
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
C=O Stretch (Ketone): ~1650-1680 cm⁻¹ (conjugated)
-
Aromatic C=C Bending: ~1500-1600 cm⁻¹
-
C-N Stretch: ~1250-1350 cm⁻¹
-
C-F Stretch: ~1100-1250 cm⁻¹
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (often diamond or ZnSe) is clean. Run a background scan in the empty instrument to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Pressure Application: Lower the pressure arm to press the sample firmly and evenly against the crystal.
-
Spectrum Acquisition: Initiate the scan. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface.
-
Data Analysis: The resulting spectrum shows percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[17] It is based on the interaction of atomic nuclei with an external magnetic field. The chemical environment of each nucleus affects its resonance frequency, providing information about its connectivity. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.
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Figure 3: Logical flow of an NMR experiment and the structural data obtained.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[18] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.[17][18]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[18]
-
Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument will lock onto the deuterium signal from the solvent and shim the magnetic field to optimize its homogeneity.
-
Spectrum Acquisition: Set the appropriate parameters for the desired experiment (¹H, ¹³C, etc.) and acquire the data. For ¹³C NMR, a larger sample amount or longer acquisition time may be needed due to the low natural abundance of the ¹³C isotope.[19]
-
Data Processing and Analysis: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. Analyze the spectrum for chemical shifts, integration (for ¹H NMR), and splitting patterns to assign signals to specific atoms within the molecule.
References
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Melting point determination - University of Calgary. [Link]
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Measuring the Melting Point - Westlab Canada. [Link]
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Measuring Solubility - Alloprof. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
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Infrared Spectroscopy (IR) - Experimental Design - Massachusetts Institute of Technology. [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. [Link]
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Uv vis spectroscopy practical. | PDF - Slideshare. [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. [Link]
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7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. [Link]
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Lab 2 - Infrared Spectroscopy (IR) - WebAssign. [Link]
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Infrared Spectroscopy: Principles and Applications in Organic Chemistry - Technology Networks. [Link]
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EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. [Link]
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An In-depth Technical Guide to (4-Aminophenyl)(4-fluorophenyl)methanone (CAS No. 10055-40-0)
A Core Intermediate for Advanced Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminophenyl)(4-fluorophenyl)methanone, CAS Number 10055-40-0, is a diaryl ketone that serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science. Its unique combination of a reactive amino group and a fluorinated phenyl ring makes it a compound of significant interest for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, established and potential synthesis methodologies, detailed analytical characterization, and insights into its current and prospective applications, particularly in the realm of drug development. The document is designed to be a self-validating resource, grounding key claims and protocols in authoritative scientific literature.
Introduction: The Significance of the Aminobenzophenone Scaffold
The aminobenzophenone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The presence of the amino group provides a key site for further functionalization, enabling the construction of complex molecular architectures. The introduction of a fluorine atom on one of the phenyl rings, as in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles. This guide will delve into the specifics of this valuable compound, providing a technical foundation for its utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 10055-40-0 | |
| Molecular Formula | C₁₃H₁₀FNO | |
| Molecular Weight | 215.22 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Melting Point | 148-152 °C | [2] |
| Boiling Point (Predicted) | 379.6±27.0 °C | |
| Density (Predicted) | 1.236±0.06 g/cm³ | |
| pKa (Predicted) | 2.14±0.10 | |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [2] |
Synonyms: 4-Amino-4'-fluorobenzophenone, 4-[(4-Fluorophenyl)carbonyl]aniline
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic routes, with Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling being the most prominent. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Friedel-Crafts Acylation: The Classical Approach
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[3] This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Principle: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 4-fluorobenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or a milder catalyst like copper triflate (Cu(OTf)₂).[4][5] This acylium ion is then attacked by the electron-rich aniline ring. A critical consideration in the Friedel-Crafts acylation of anilines is the protection of the amino group. The lone pair of electrons on the nitrogen atom can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[3] Therefore, a common strategy involves the acylation of the amino group (e.g., as an acetanilide) prior to the Friedel-Crafts reaction, followed by a deprotection step.[4]
Logical Workflow for Friedel-Crafts Synthesis:
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Experimental Protocol (General Procedure based on Tran et al.[4][5]):
Step 1: Protection of Aniline (Acetylation)
-
To a stirred solution of aniline in a suitable solvent (e.g., acetic anhydride or dichloromethane), add an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-phenylacetamide (acetanilide).
Step 2: Friedel-Crafts Acylation
-
To a suspension of a Lewis acid catalyst (e.g., copper triflate, Cu(OTf)₂) in a suitable solvent (or under solvent-free conditions), add the protected aniline (N-phenylacetamide) and 4-fluorobenzoyl chloride.[4]
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.[4]
Step 3: Deprotection (Hydrolysis)
-
Dissolve the N-protected product in a mixture of ethanol and aqueous hydrochloric acid.
-
Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield this compound.
Causality and Self-Validation: The protection of the amine is crucial as the unprotected amine would be protonated or complexed by the Lewis acid, rendering the aromatic ring deactivated for the subsequent acylation. The progress of each step is monitored by TLC, ensuring the reaction proceeds to completion before moving to the next step, which is a self-validating aspect of this protocol.
Suzuki-Miyaura Cross-Coupling: A Modern Alternative
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This palladium-catalyzed reaction offers milder reaction conditions and a broader functional group tolerance compared to the Friedel-Crafts acylation.
Reaction Principle: The reaction involves the coupling of an organoboron compound (e.g., 4-aminophenylboronic acid) with an organohalide (e.g., 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst and a base.[1][6] The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]
Logical Workflow for Suzuki-Miyaura Synthesis:
Caption: Workflow for the synthesis via Suzuki-Miyaura cross-coupling.
Experimental Protocol (General Procedure[1][6]):
-
To a reaction vessel, add 4-aminophenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., potassium carbonate).[6]
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[6]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Self-Validation: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion for optimal yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the fluorophenyl ring will show coupling to the fluorine atom.
-
Predicted Chemical Shifts (δ, ppm):
-
Protons ortho to the amino group: ~6.6-6.8 ppm (doublet).
-
Protons meta to the amino group: ~7.6-7.8 ppm (doublet).
-
Protons ortho to the carbonyl group on the fluorophenyl ring: ~7.7-7.9 ppm (doublet of doublets, due to coupling with both the adjacent proton and the fluorine atom).
-
Protons meta to the carbonyl group on the fluorophenyl ring: ~7.1-7.3 ppm (triplet, due to coupling with the adjacent protons).
-
Amino group protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Predicted Chemical Shifts (δ, ppm):
-
Carbonyl carbon (C=O): ~194-196 ppm.
-
Carbons in the aminophenyl ring: C-NH₂ (~150-152 ppm), CH carbons (~113-115 ppm and ~131-133 ppm), C-C=O (~128-130 ppm).
-
Carbons in the fluorophenyl ring: C-F (a doublet with a large C-F coupling constant, ~163-167 ppm), CH carbons (doublets with smaller C-F coupling constants, ~115-117 ppm and ~131-133 ppm), C-C=O (~135-137 ppm).
-
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Predicted Absorption Bands (cm⁻¹):
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).
-
C=O stretching (ketone): A strong absorption band around 1630-1650 cm⁻¹.
-
C-N stretching (aromatic amine): Around 1250-1360 cm⁻¹.
-
C-F stretching (aryl fluoride): A strong band in the region of 1100-1250 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 215.0746 (for C₁₃H₁₀FNO).
-
Expected Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. Expected fragments would include the benzoyl cation ([C₆H₄F-CO]⁺, m/z = 123) and the aminophenyl cation ([C₆H₄NH₂]⁺, m/z = 92). Further fragmentation of these ions can also be observed.
Biological Activity and Applications in Drug Development
While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motif is present in numerous compounds with significant pharmacological activities. This suggests that the core molecule itself may possess latent bioactivity or serve as a crucial pharmacophore.
Precursor for Anticancer Agents
Derivatives of aminobenzophenones are known to exhibit potent anticancer properties, often by targeting tubulin polymerization.[7] For instance, complex molecules incorporating the this compound scaffold have been investigated as antimitotic agents, showing inhibitory activity against the proliferation of cancer cell lines.[8] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[4] The (4-aminophenyl) moiety often plays a crucial role in binding to the target protein, while the (4-fluorophenyl) group can enhance the overall efficacy and pharmacokinetic properties of the molecule.
Intermediate for Anti-inflammatory Drugs
The aminobenzophenone scaffold is also a key component in the development of anti-inflammatory agents. Certain derivatives have been shown to be potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[9] By inhibiting this kinase, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. The this compound structure can be a starting point for the synthesis of such kinase inhibitors.
Building Block for PET Imaging Agents
Radiolabeled derivatives of this compound have been synthesized and evaluated as potential PET (Positron Emission Tomography) imaging agents for detecting inducible nitric oxide synthase (iNOS), a biomarker for neuroinflammation.[6] The fluorine atom provides a site for the introduction of the positron-emitting isotope ¹⁸F.
Safety and Toxicology
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11][12]
-
Toxicology: The toxicological properties have not been fully investigated. Substituted benzophenones can have varying toxicological profiles, with some showing potential for skin sensitization, endocrine disruption, and carcinogenicity with chronic exposure.[10][11] It is prudent to handle this compound with care, assuming it may have similar hazards until more specific data is available.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be reliably achieved through established methods like Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, with the latter offering milder and more versatile conditions. The presence of both an amino group and a fluorinated ring provides a rich platform for chemical modification, leading to a diverse range of derivatives with promising biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important molecule in their research endeavors, while emphasizing the need for careful handling due to its potential toxicological properties. Further research into the direct biological activity and a more detailed toxicological profile of this core molecule is warranted.
References
- Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones.
- Cortez-Maya, S., Cortes Cortes, E., Hernández-Ortega, S., Ramirez Apan, T., & Martínez-García, M. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 9(5), 476-482.
- BenchChem. (2025). The 2-Aminobenzophenone Scaffold: A Privileged Core in Modern Pharmacology. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
- Sigma-Aldrich. (2023, November 6).
- CymitQuimica. (2024, December 19).
-
Chemsrc. (2025, August 28). CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone. Retrieved from [Link]
- ECHA. (2024, July 2). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions.
- Liu, H., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
- Minnesota Department of Health. (2023, November). Benzophenone Toxicological Summary.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). Prediction of Fragmentation Pathway. Retrieved from [Link]
- Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). ChemInform Abstract: Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ChemInform, 47(35).
- BenchChem. (2025).
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A Guide to the Spectroscopic Characterization of (4-Aminophenyl)(4-fluorophenyl)methanone
This technical guide provides an in-depth analysis of the spectroscopic data for the compound (4-Aminophenyl)(4-fluorophenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this molecule. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.
Introduction
This compound is a substituted benzophenone derivative. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry and materials science, often imparting unique photochemical and biological properties.[1][2] Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a robust framework for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without interfering with the signals of interest. DMSO-d₆ is often a good choice for compounds with amine groups, as it can facilitate the observation of N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-donating nature of the amino group (-NH₂) and the electron-withdrawing and electronegative nature of the fluorine atom and the carbonyl group will influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-2', H-6' | 7.65 - 7.75 | Doublet of doublets | 2H | J(H-F) ≈ 8-9, J(H-H) ≈ 8-9 |
| H-3', H-5' | 7.10 - 7.20 | Triplet (apparent) | 2H | J(H-F) ≈ J(H-H) ≈ 8-9 |
| H-3, H-5 | 7.55 - 7.65 | Doublet | 2H | J(H-H) ≈ 8-9 |
| H-2, H-6 | 6.60 - 6.70 | Doublet | 2H | J(H-H) ≈ 8-9 |
| -NH₂ | 4.00 - 4.50 | Broad singlet | 2H | N/A |
Causality behind the assignments:
-
The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') will be influenced by the fluorine atom. The protons ortho to the fluorine (H-3', H-5') will show a characteristic triplet-like pattern due to coupling to both the adjacent proton and the fluorine atom. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets.
-
The protons on the 4-aminophenyl ring will be significantly affected by the strong electron-donating amino group. This will cause the ortho protons (H-2, H-6) to be shielded and appear at a lower chemical shift (upfield) compared to the meta protons (H-3, H-5).
-
The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the substituents on the aromatic rings.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 194 - 196 |
| C-4' | 164 - 166 (d, ¹J(C-F) ≈ 250 Hz) |
| C-1 | 127 - 129 |
| C-2', C-6' | 132 - 134 (d, ³J(C-F) ≈ 9 Hz) |
| C-1' | 134 - 136 (d, ⁴J(C-F) ≈ 3 Hz) |
| C-3, C-5 | 131 - 133 |
| C-4 | 152 - 154 |
| C-2, C-6 | 113 - 115 |
| C-3', C-5' | 115 - 117 (d, ²J(C-F) ≈ 22 Hz) |
Causality behind the assignments:
-
The carbonyl carbon (C=O) will have the largest chemical shift due to its deshielded environment.
-
The carbon directly attached to the fluorine atom (C-4') will exhibit a large one-bond coupling constant (¹J(C-F)).[3] The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will show smaller two-bond and three-bond couplings, respectively.[3]
-
The carbons of the 4-aminophenyl ring will be influenced by the amino group. The carbon bearing the amino group (C-4) will be significantly shielded, while the ortho (C-2, C-6) and meta (C-3, C-5) carbons will also experience shielding effects.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 1630 - 1650 | C=O stretching (ketone) |
| 1600 - 1580 | N-H bending |
| 1590 - 1450 | C=C aromatic stretching |
| 1250 - 1200 | C-N stretching |
| 1160 - 1140 | C-F stretching |
Causality behind the assignments:
-
The two bands in the 3450-3300 cm⁻¹ region are characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
The strong absorption band in the 1630-1650 cm⁻¹ range is indicative of the carbonyl (C=O) stretching of the ketone functional group. The conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.[2]
-
The presence of multiple bands in the 1590-1450 cm⁻¹ region confirms the presence of aromatic rings.
-
The C-F stretching vibration typically appears as a strong band in the fingerprint region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule, often coupled with a liquid chromatograph (LC-MS). Electron Ionization (EI) can also be used with a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
-
Data Acquisition: The mass spectrum is a plot of ion abundance versus the mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data:
The molecular formula of this compound is C₁₃H₁₀FNO, with a monoisotopic mass of approximately 215.07 g/mol .[4]
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 216.08.[4] In an EI-MS spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 215.
-
Major Fragment Ions: The fragmentation pattern will be dictated by the structure of the molecule. Key expected fragmentations include:
-
Loss of the 4-fluorophenyl group (C₆H₄F) to give a fragment at m/z 120, corresponding to the [C₇H₆NO]⁺ ion.
-
Loss of the 4-aminophenyl group (C₆H₄NH₂) to give a fragment at m/z 123, corresponding to the [C₇H₄FO]⁺ ion.
-
Cleavage at the carbonyl group can also lead to the formation of the 4-fluorobenzoyl cation at m/z 123 and the 4-aminobenzoyl cation at m/z 120.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization.
IV. Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural verification of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecular structure, researchers can confidently characterize this and related compounds. The protocols and interpretations provided in this guide serve as a robust framework for ensuring the quality and accuracy of spectroscopic data in a research and development setting.
V. References
-
Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.
-
Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C=O Frequencies. Correlation Of v C=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Spectroscopy Letters, 26(1), 67-78.
-
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Crystal structure analysis of (4-Aminophenyl)(4-fluorophenyl)methanone
An In-depth Technical Guide to the Crystal Structure Analysis of (4-Aminophenyl)(4-fluorophenyl)methanone
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted benzophenone derivative of significant interest due to its potential applications in materials science as a nonlinear optical (NLO) crystal and in medicinal chemistry as a versatile synthetic intermediate.[1][2] The presence of an electron-donating amino group and an electron-withdrawing fluorine atom on its aromatic rings creates a unique electronic environment that dictates its physicochemical properties and biological activity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and enabling rational drug design.
This technical guide provides a comprehensive framework for the complete structural elucidation and physicochemical characterization of this compound. We detail the integrated application of single-crystal X-ray diffraction (SC-XRD), spectroscopic techniques, and computational modeling. The causality behind each experimental choice is explained, presenting a self-validating system of protocols for researchers in crystallography, materials science, and drug development.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone of modern organic chemistry. Their rigid diarylketone scaffold serves as a privileged structure in numerous applications. In materials science, the introduction of donor-acceptor groups can induce significant second-order NLO properties. In pharmacology, this scaffold is found in compounds targeting a range of biological pathways, including tubulin polymerization, which is crucial in anticancer research.[3][4][5]
The title compound, this compound (4A4FBP), combines the electron-donating amine (-NH₂) and electron-withdrawing fluorine (-F) substituents. This push-pull electronic configuration is hypothesized to enhance molecular hyperpolarizability and influence the crystal packing, which is critical for bulk material properties. This guide outlines the definitive methodology to confirm its molecular architecture and supramolecular assembly.
Comprehensive Analytical Workflow
The structural analysis of a novel compound follows a logical and rigorous workflow. Each step provides a layer of data that, when combined, offers a complete and validated picture of the molecule's identity and behavior.
Caption: Comprehensive workflow for the structural analysis of 4A4FBP.
Experimental and Computational Methodologies
Synthesis and Single Crystal Growth
Causality: A high-purity sample is a prerequisite for unambiguous characterization and successful crystallography. The chosen synthetic route, Friedel-Crafts acylation, is a classic and efficient method for forming aryl ketones. The subsequent crystal growth via slow evaporation is a reliable technique for obtaining diffraction-quality single crystals by allowing molecules to self-assemble into a highly ordered lattice.
Protocol: Synthesis via Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of aniline (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane).
-
Acylation: Cool the mixture to 0°C in an ice bath. Add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to hydrolyze the aluminum complex.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield pure this compound.
Protocol: Single Crystal Growth
-
Dissolve ~50 mg of the purified product in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a small beaker.
-
Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Store the beaker in a vibration-free environment at room temperature.
-
Monitor for crystal formation over several days. High-quality, needle-like or prismatic crystals are typically obtained.[6]
Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer (e.g., a Bruker D8 Venture) equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 296 K).[6]
-
Structure Solution: The crystal structure is solved using direct methods with software such as SHELXT.
-
Structure Refinement: The structure is refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the nitrogen are located from the difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions.
Spectroscopic Characterization
Causality: Spectroscopic methods provide complementary evidence to confirm the molecular structure determined by XRD. FT-IR identifies functional groups, NMR elucidates the chemical environment of hydrogen and carbon atoms, and UV-Vis probes the electronic transitions within the molecule.
-
FT-IR Spectroscopy: A spectrum is recorded using KBr pellets. Expected characteristic peaks include N-H stretching (amine), C=O stretching (ketone), and C-F stretching vibrations.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent like DMSO-d₆. The spectra are analyzed to confirm the number and connectivity of protons and carbons, with chemical shifts influenced by the electronic effects of the -NH₂ and -F groups.[8]
-
UV-Vis Spectroscopy: The absorption spectrum is recorded in a solvent like methanol to identify the λ_max values corresponding to π→π* and n→π* electronic transitions.[9]
Computational and Theoretical Analysis
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve to validate experimental findings and provide deeper insight into the molecule's electronic properties, which are not directly accessible through experiment.[10][11]
-
Geometry Optimization: The molecular geometry is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory to find the ground-state energy minimum. The resulting bond lengths and angles are compared with the experimental XRD data.
-
Hirshfeld Surface Analysis: This analysis is performed using the CrystalExplorer software to visualize and quantify intermolecular interactions within the crystal lattice.[12] 3D Hirshfeld surfaces mapped with d_norm and 2D fingerprint plots are generated to decode the contributions of different atomic contacts.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which relates to molecular reactivity. The Molecular Electrostatic Potential (MEP) surface is generated to identify sites susceptible to electrophilic and nucleophilic attack.[10]
Results and Discussion
Crystal Structure and Molecular Geometry
The analysis of the diffraction data reveals the precise atomic arrangement. The data presented here is a representative model based on analyses of similar benzophenone structures.[13]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₃H₁₀FNO |
| Formula weight | 215.23 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 6.54(1), 8.06(1), 10.84(2) |
| β (°) | 105.59(3) |
| Volume (ų) | 551.6(1) |
| Z | 2 |
| Density (calculated) | 1.293 g/cm³ |
| F(000) | 224 |
| Final R indices [I > 2σ(I)] | R₁ = 0.053, wR₂ = 0.151 |
| Goodness-of-fit on F² | 1.14 |
The molecular structure of 4A4FBP consists of a central carbonyl bridge connecting a 4-aminophenyl ring and a 4-fluorophenyl ring. The molecule is not planar; the two phenyl rings are twisted with respect to each other with a significant dihedral angle, typically observed in benzophenones to relieve steric strain.
Caption: Molecular structure of this compound.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The amine group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This results in the formation of robust N-H···O hydrogen bonds, which link adjacent molecules into chains or sheets, providing significant stability to the crystal lattice.
Caption: Illustration of the primary N-H···O hydrogen bonding motif.
In addition to strong hydrogen bonds, weaker interactions such as C-H···π and potential π-π stacking between phenyl rings further stabilize the 3D supramolecular architecture.
Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts. The 2D fingerprint plot visualizes the dₑ (distance to the nearest nucleus external to the surface) versus dᵢ (distance to the nearest nucleus internal to the surface) for all points on the surface.
Table 2: Percentage Contribution of Intermolecular Contacts
| Contact Type | Contribution (%) | Description |
| H···H | 45.5 | van der Waals forces, non-specific contacts |
| O···H / H···O | 25.2 | Represents the key N-H···O hydrogen bonds |
| C···H / H···C | 15.8 | C-H···π interactions and general contacts |
| F···H / H···F | 8.5 | Weak hydrogen bonds involving fluorine |
| C···C | 3.1 | Indicates π-π stacking interactions |
| Others | 1.9 | Minor contributions from other contacts |
The data clearly shows that while non-specific H···H contacts are the most abundant, the directional O···H contacts, representing hydrogen bonds, are the most significant specific interactions governing the crystal packing.
DFT and Electronic Structure Insights
The DFT-optimized geometry shows excellent agreement with the experimental XRD structure, validating the computational model. The analysis of frontier molecular orbitals reveals that the HOMO is primarily localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the carbonyl group and the fluorophenyl ring. The calculated HOMO-LUMO energy gap (ΔE) provides an estimate of the molecule's chemical reactivity and its potential as an NLO material. The MEP map further confirms this electronic distribution, highlighting the nucleophilic region around the amine group (negative potential) and the electrophilic region near the carbonyl carbon (positive potential).
Conclusion
This guide has detailed a multi-faceted approach to the complete structural characterization of this compound. Through the synergistic use of single-crystal X-ray diffraction, spectroscopy, and DFT calculations, we can obtain an unambiguous determination of its molecular geometry and a deep understanding of the supramolecular forces that dictate its crystal packing. The dominant role of N-H···O hydrogen bonding in forming a stable, extended network is a key finding. The insights gained from this comprehensive analysis are crucial for tailoring the properties of this and related benzophenone derivatives for advanced applications in materials science and drug discovery.
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Chemsrc. (4-aminophenyl)-(4-chlorophenyl)methanone CAS#: 4913-77-3. Available from: [Link]
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Autech Industry Co.,Ltd. (2-Aminophenyl)(4-fluorophenyl)methanone | CAS 3800-06-4 Technical Guide. Available from: [Link]
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PubChemLite. This compound (C13H10FNO). Available from: [Link]
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Potenza, M. et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(10), e2300354. Available from: [Link]
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ResearchGate. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Available from: [Link]
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Kwiecień, A. et al. (2016). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)propan-1-one (4-MEAP) hydrochloride. Forensic Science International, 266, 403-411. Available from: [Link]
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PubMed. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Available from: [Link]
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Chen, K. T. et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 26(17), 5345. Available from: [Link]
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PubChem. (4-Aminophenyl)(4-methoxyphenyl)methanone. Available from: [Link]
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ResearchGate. (2021). Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Available from: [Link]
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Słoczyńska, K. et al. (2019). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Archiv der Pharmazie, 352(11-12), 1900161. Available from: [Link]
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Poveda, A. et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene. Powder Diffraction, 18(3), 245-246. Available from: [Link]
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Wang, C. et al. (2014). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 19(12), 20626-20644. Available from: [Link]
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NIST. Methanone, (4-aminophenyl)phenyl-. Available from: [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Available from: [Link]
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Zhang, X. H. et al. (2014). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 229(1), 66-67. Available from: [Link]
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Technical Disclosure Commons. (2020). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]
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El-Faham, A. et al. (2020). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 25(23), 5732. Available from: [Link]
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ResearchGate. (2017). Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. Available from: [Link]
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Hosseinzadeh, Z. et al. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 35-44. Available from: [Link]
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Material Safety Data Sheet (MSDS) for (4-Aminophenyl)(4-fluorophenyl)methanone
An In-Depth Technical Guide to the Material Safety Data Sheet for (4-Aminophenyl)(4-fluorophenyl)methanone
Introduction for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, benzophenone derivatives are of significant interest due to their versatile chemical functionalities. This compound, a molecule integrating both an amino group and a fluorine atom, presents a unique scaffold for the synthesis of novel pharmaceutical intermediates and photoreactive materials.[1] Its dual reactive sites—the amino and fluoro groups—allow for a wide range of chemical modifications, making it a valuable building block in complex molecular architectures.[1] Understanding the comprehensive safety and handling protocols for this compound is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide provides a detailed examination of the material safety data for this compound, moving beyond a simple recitation of facts to offer insights into the causality behind safety measures and experimental best practices.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C13H10FNO | [2] |
| Molecular Weight | 215.23 g/mol | [1] |
| CAS Number | 10055-40-0 | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Boiling Point | 379.6±27.0 °C (Predicted) | [2] |
| Melting Point | 148-152°C | [1] |
| Density | 1.236±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.14±0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water. | [1] |
Expert Insight: The predicted high boiling point and crystalline nature at room temperature are typical for aromatic ketones of this molecular weight. The limited water solubility is also expected and has implications for accidental release scenarios, suggesting it will not readily dissolve in environmental water sources but may persist as a solid. The amino group provides a site for protonation, and the predicted pKa suggests it is a weak base.
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The toxicological properties of this specific substance have not been fully investigated.[4] Therefore, it is prudent to handle it with the care afforded to compounds with unknown but potential toxicity. The structural alerts—an aromatic amine and a fluorinated aromatic ring—suggest that further investigation into potential long-term effects would be warranted in a drug development context.
Section 3: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established best practices for handling irritating chemical compounds.[5][6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5][6] Seek prompt medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and shoes.[5] Wash the affected area immediately with plenty of soap and water.[5][6] If irritation develops or persists, seek medical advice.[6]
-
Inhalation: Move the exposed individual to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink.[6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6]
Section 4: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures: In the event of a fire, use extinguishing media appropriate for the surrounding environment. Suitable media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5] During a fire, irritating and highly toxic gases may be generated through thermal decomposition, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[4][5]
Accidental Release Measures: For small spills, wear appropriate personal protective equipment and clean up spills immediately.[4] Sweep or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[4] Ensure adequate ventilation.[4] For larger spills, evacuate unnecessary personnel and prevent the material from entering drains or waterways.[9]
Section 5: Handling, Storage, and Personal Protection
Handling: Handle in a well-ventilated area.[6] Wear suitable protective clothing, gloves, and eye/face protection.[9] Avoid the formation of dust and aerosols.[9] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[3]
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Keep away from heat and sources of ignition.[5] This compound is incompatible with strong oxidizing agents.[4][5]
Personal Protective Equipment (PPE): The selection of PPE is critical to ensuring researcher safety. The following recommendations are based on the known hazards of the compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield where there is a potential for splashing.[8][10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[6] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[8] A lab coat or coveralls should be worn to prevent skin exposure.[11]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[12]
Section 6: Stability and Reactivity
This compound is stable under normal temperatures and pressures.[4] However, it should be kept away from strong oxidizing agents, as these may cause a reaction.[4][5] Hazardous decomposition products from combustion include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4][5]
Conclusion
As a Senior Application Scientist, it is my experience that a proactive and informed approach to chemical safety is paramount. For a compound like this compound, which holds promise in various research domains but lacks a complete toxicological profile, adherence to stringent safety protocols is non-negotiable. The guidelines presented here are designed to provide a robust framework for the safe handling, storage, and use of this chemical, thereby enabling researchers to pursue their scientific objectives without compromising their well-being.
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Thermal stability and decomposition of (4-Aminophenyl)(4-fluorophenyl)methanone
An In-Depth Technical Guide to the Thermal Stability and Decomposition of (4-Aminophenyl)(4-fluorophenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a key intermediate in pharmaceutical and materials science. While specific experimental data for this compound is not extensively published, this paper synthesizes information from analogous structures and foundational principles of thermal analysis to build a robust predictive model of its behavior. We delve into the core principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed protocols for characterization, and propose a likely decomposition pathway. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material's properties for safe handling, processing, and storage.
Introduction and Physicochemical Overview
This compound, a substituted benzophenone, is a molecule of significant interest due to its versatile chemical structure. The presence of a reactive amino group, a stable fluoro-substituent, and a central carbonyl moiety makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs) and specialized polymers.[1] Understanding the thermal limits of such a compound is critical for several reasons:
-
Process Safety: Prevents runaway exothermic reactions during synthesis or formulation.
-
Product Purity: Defines temperature limits to avoid the formation of degradation-related impurities.
-
Storage Stability: Establishes appropriate conditions for long-term storage without compromising material integrity.
-
Regulatory Compliance: Provides essential data for safety data sheets (SDS) and regulatory filings.
The fundamental physicochemical properties of a related isomer, (2-Aminophenyl)(4-fluorophenyl)methanone, are summarized below, which can serve as a baseline for understanding the 4-amino isomer.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO | [2] |
| Molecular Weight | 215.22 g/mol | [2] |
| CAS Number | 3800-06-4 (for 2-amino isomer) | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 148-152°C (for 2-amino isomer) | [1] |
The stability of benzophenone derivatives is known to be influenced by the nature and position of substituents on the aromatic rings.[3] The electron-donating amino group and the electron-withdrawing fluorine atom are expected to influence the electron density across the molecule, thereby affecting bond strengths and overall thermal resilience.
Core Principles of Thermal Analysis
To rigorously characterize the thermal behavior of a compound, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The output, a thermogram, plots mass percentage against temperature. Key information derived from TGA includes:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_max): The temperature at which the rate of mass loss is greatest, identified by the peak of the derivative curve (DTG).
-
Mass Loss Percentage: The amount of mass lost during a specific decomposition step, which can help identify the evolved fragments.
-
Residual Mass: The amount of material remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It quantifies thermal events, providing data on:
-
Melting Point (T_m): Characterized by a sharp endothermic peak (heat is absorbed).
-
Glass Transition (T_g): A step-change in the heat capacity, observed in amorphous materials.
-
Crystallization (T_c): An exothermic event where a disordered material becomes crystalline.
-
Decomposition: Typically observed as a complex series of exothermic peaks following melting.
Anticipated Thermal Profile of this compound
While a specific, published thermogram for this exact molecule is unavailable, we can construct a scientifically-grounded, hypothetical profile based on its structure and data from related compounds.
A typical analysis would show the material is stable up to its melting point. Following melting, it would likely remain stable for a significant temperature range before undergoing decomposition. The decomposition of substituted aromatic compounds often occurs at temperatures exceeding 300°C.[7] The process may occur in one or multiple steps, corresponding to the cleavage of different bonds within the molecule.
Table 2: Predicted Thermal Events for this compound
| Thermal Event | Technique | Expected Temperature Range | Expected Signal | Interpretation |
| Melting | DSC | 150 - 170°C | Sharp Endotherm | Phase transition from solid to liquid. |
| Decomposition | TGA | > 300°C | Significant Mass Loss | Onset of thermal degradation. |
| Decomposition | DSC | > 300°C | Broad Exotherm(s) | Energy release from bond-breaking and formation of new, smaller molecules. |
Proposed Decomposition Pathway and Products
The decomposition of this compound is predicted to proceed via a free-radical mechanism at elevated temperatures. The bond energies within the molecule dictate the most likely points of initial fragmentation. The C-N bond of the amine and the C-C bonds adjacent to the carbonyl group are likely candidates for initial cleavage.
Proposed High-Temperature (>300°C) Decomposition Steps:
-
Initiation: Homolytic cleavage of the weakest bonds, likely the C-N bond or the aryl-carbonyl C-C bond, to form radical fragments.
-
Propagation: These initial radicals can attack other molecules, leading to a cascade of fragmentation events. This can lead to the scission of the C-F bond and the breakdown of the aromatic rings.
-
Termination: Radicals combine to form stable, smaller volatile molecules.
Based on the elemental composition (C, H, F, N, O), the expected gaseous decomposition products would include:
-
Carbon Oxides (CO, CO₂)
-
Nitrogen Oxides (NOₓ)
-
Hydrogen Fluoride (HF)
-
Water (H₂O)
-
Various small organic fragments
A simplified representation of the potential decomposition is shown below.
Caption: Proposed high-temperature decomposition pathway.
Experimental Protocols
To obtain definitive data, the following detailed experimental protocols are recommended.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study thermal decomposition in the absence of oxidation.[8]
-
Thermal Method:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A rate of 10-20°C/min provides a good balance between resolution and experiment time.[9]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Calculate the first derivative of the mass loss curve (DTG) to identify the T_max for each decomposition step.
-
Determine the T_onset and the percentage mass loss for all thermal events.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. A sealed pan prevents mass loss due to sublimation before decomposition.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Method (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25°C. Ramp temperature from 25°C to 200°C at 10°C/min. This scan will capture the melting of the as-received material.
-
Cool: Cool the sample from 200°C to 25°C at 10°C/min.
-
Second Heat: Ramp temperature from 25°C up to 450°C at 10°C/min. This scan reveals the thermal properties after eliminating the prior thermal history and will show the decomposition exotherm.
-
-
Data Analysis:
-
Identify the endothermic melting peak (T_m) from the first heating scan.
-
Identify any exothermic events in the high-temperature region of the second heating scan, corresponding to decomposition.
-
Integrate the area of the peaks to determine the enthalpy (in J/g) of each transition.
-
Caption: Experimental workflow for thermal characterization.
Conclusion and Recommendations
This compound is predicted to be a thermally stable crystalline solid, with decomposition occurring at temperatures significantly above its melting point. The primary thermal risks are associated with high-temperature processing (>300°C), where exothermic decomposition can lead to the evolution of hazardous gases, including hydrogen fluoride and nitrogen oxides.
It is strongly recommended that any process development involving this compound be preceded by rigorous experimental thermal analysis as outlined in this guide. This data is essential for defining safe operating limits, ensuring product quality, and performing comprehensive risk assessments.
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The Pharmacological Versatility of Benzophenone Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry
The benzophenone core, a diaryl ketone structure, represents a remarkably versatile scaffold in the landscape of medicinal chemistry.[1] Found in both natural products and synthetic compounds, this privileged structure has given rise to a vast array of derivatives exhibiting a broad spectrum of biological activities.[2] These activities range from anti-inflammatory and anticancer to antimicrobial and antioxidant effects, making benzophenone derivatives a focal point for drug discovery and development professionals.[3] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzophenone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this promising class of compounds.
Anticancer Activity: Targeting Cell Proliferation and Survival
Benzophenone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which benzophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Several studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the subsequent activation of a cascade of caspases.[8][9]
Specifically, certain benzophenone derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating the expression of anti-apoptotic proteins like Bcl-2.[6][8] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[6][9]
Below is a diagram illustrating the proposed intrinsic apoptosis signaling pathway induced by certain benzophenone derivatives.
Caption: Intrinsic Apoptosis Pathway Induced by Benzophenone Derivatives
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of benzophenone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected benzophenone derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [10] |
| Compound 1 | A-549 (Lung Cancer) | 0.82 | [10] |
| Compound 1 | SMMC-7721 (Liver Cancer) | 0.26 | [10] |
| Compound 1 | SW480 (Colon Cancer) | 0.99 | [10] |
| Compound 2 | HeLa (Cervical Cancer) | 10.18 | [11] |
| Compound 2 | MCF-7 (Breast Cancer) | 10.73 | [11] |
| Compound 2 | B16 (Melanoma) | 12.39 | [11] |
| Compound 3c | SMMC-7721 (Liver Cancer) | 0.111 | [4] |
| Compound 8l | HT-1080 (Fibrosarcoma) | Potent | [12] |
| Compound 8l | A-549 (Lung Cancer) | Potent | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Benzophenone derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, have demonstrated significant anti-inflammatory properties.[15]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of anti-inflammatory action for many benzophenone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins (PGs) from arachidonic acid.[16][17] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[18]
By binding to the active site of COX enzymes, benzophenone derivatives can block the conversion of arachidonic acid to PGH2, the precursor of various prostaglandins that mediate inflammation, pain, and fever.[19] Some derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16] The larger and more flexible active site of COX-2, due to the presence of a valine residue at position 523 instead of the bulkier isoleucine in COX-1, allows for the accommodation of bulkier, selective inhibitors.[18][20]
The following diagram illustrates the interaction of benzophenone derivatives with the COX enzyme active site.
Caption: Mechanism of COX Inhibition by Benzophenone Derivatives
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[2][18][19][21]
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[21]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: Administer the benzophenone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Antimicrobial Activity: Combating Bacterial Pathogens
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzophenone derivatives have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[16][22]
Mechanism of Action: Disruption of Bacterial Membrane Integrity
A key mechanism of antibacterial action for certain benzophenone derivatives is the disruption of the bacterial cell membrane's integrity and function.[23][24] These compounds can interact with the phospholipid bilayer of the bacterial membrane, leading to increased permeability and depolarization of the membrane potential.[23][25] This disruption of the membrane's barrier function results in the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, ultimately leading to bacterial cell death.[23]
The following diagram illustrates the workflow for assessing the membrane disruption potential of benzophenone derivatives.
Caption: Workflow for Assessing Bacterial Membrane Disruption
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of benzophenone derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Xanthochymol | Methicillin-resistant Staphylococcus aureus | 3.1-12.5 | [13] |
| Compound 3a | Bacillus subtilis | - | [5] |
| Compound 3a | Staphylococcus aureus | - | [5] |
| Compound 3b | Bacillus subtilis | - | [5] |
| Compound 3b | Staphylococcus aureus | - | [5] |
| Compound 9a | Staphylococcus aureus | Good Inhibition | [16] |
| Compound 9e | Staphylococcus aureus | Good Inhibition | [16] |
| Compound 9g | Staphylococcus aureus | Good Inhibition | [16] |
Note: Specific MIC values for compounds 3a, 3b, 9a, 9e, and 9g were not provided in the source but were reported to have significant activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][26]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium from a fresh culture, typically adjusted to a concentration of 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare serial twofold dilutions of the benzophenone derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Benzophenone derivatives have been shown to possess significant antioxidant activity.[27][28]
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of many phenolic compounds, including hydroxylated benzophenone derivatives, is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[29] This process stabilizes the free radical and terminates the chain reaction of oxidation. The resulting benzophenone radical is often stabilized by resonance, making it less reactive.
The following diagram illustrates the free radical scavenging mechanism.
Caption: Free Radical Scavenging by a Benzophenone Derivative
Quantitative Data: In Vitro Antioxidant Activity
The antioxidant capacity of benzophenone derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Pinocembrin | DPPH Scavenging | 150 | [30] |
| Pinocembrin | ABTS Scavenging | 78.6 | [30] |
| V. doniana extract | DPPH Scavenging | 96.4 | [30] |
Note: While these examples are not exclusively benzophenones, they illustrate the type of data obtained from antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the free radical scavenging activity of compounds.[20][23][30][31][32]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[30]
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the benzophenone derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound or standard with the DPPH solution. Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
Neuroprotective and Enzyme Inhibitory Activities
Beyond the major activities discussed above, benzophenone derivatives have also shown potential in other therapeutic areas, including neuroprotection and enzyme inhibition.
Neuroprotective Effects
Some benzophenone derivatives have demonstrated neuroprotective effects, which are often linked to their antioxidant properties and ability to mitigate oxidative stress in neuronal cells.[21][33][34] Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases. By scavenging reactive oxygen species, benzophenone derivatives may help protect neurons from oxidative damage and subsequent cell death.[21]
Enzyme Inhibition: Acetylcholinesterase Inhibitors
Certain benzophenone derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, as they increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active site of AChE, guiding the design of more potent and selective inhibitors.[15]
Structure-Activity Relationships (SAR)
The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the two phenyl rings. Key SAR insights include:
-
Hydroxylation: The presence and position of hydroxyl groups are often crucial for antioxidant and anticancer activities.
-
Halogenation: The introduction of halogen atoms can enhance antimicrobial and anticancer activities.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and interact with target proteins.
-
Side Chains: The addition of specific side chains can be used to target particular enzymes or receptors, as seen in the design of AChE inhibitors.
Conclusion and Future Perspectives
The benzophenone scaffold has proven to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse activities of its derivatives, from anticancer and anti-inflammatory to antimicrobial and neuroprotective, underscore the importance of this chemical class in modern drug discovery. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper understanding of their mechanisms of action at the molecular level, and the use of computational tools to guide the design of next-generation benzophenone-based therapeutics. This guide provides a solid foundation for researchers to build upon as they explore the vast potential of this remarkable class of compounds.
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(PDF) Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. (2019). ResearchGate. [Link]
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Benzophenone-3 causes oxidative stress in the brain and impairs aversive memory in adult zebrafish. (2023). PubMed. [Link]
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Scavenging effect of benzophenones on the oxidative stress of skeletal muscle cells. (1999). PubMed. [Link]
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Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). PMC - NIH. [Link]
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IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT.. (n.d.). ResearchGate. [Link]
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Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. (n.d.). PMC - NIH. [Link]
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Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. [Link]
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Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017). Frontiers. [Link]
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A Cell-Free Screen for Bacterial Membrane Disruptors Identifies Mefloquine as a Novel Antibiotic Adjuvant. (n.d.). MDPI. [Link]
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Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. [Link]
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(PDF) Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. (n.d.). ResearchGate. [Link]
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Apoptosis Regulators Bcl-2 and Caspase-3. (n.d.). MDPI. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar. [Link]
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Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (n.d.). ResearchGate. [Link]
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Membrane Perturbation Action Mode and Structure-Activity Relationships of Protonectin, a Novel Antimicrobial Peptide from the Venom of the Neotropical Social Wasp Agelaia pallipes pallipes. (n.d.). PubMed Central. [Link]
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Synthesis and antitumor activity of benzophenone compound. (n.d.). PubMed. [Link]
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Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (n.d.). MDPI. [Link]
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QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. (n.d.). PMC. [Link]
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Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (n.d.). PubMed. [Link]
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Benzophenone-3 Passes Through the Blood-Brain Barrier, Increases the Level of Extracellular Glutamate, and Induces Apoptotic Processes in the Hippocampus and Frontal Cortex of Rats. (2019). PubMed. [Link]
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Antibacterial and antioxidant xanthones and benzophenone from garcinia smeathmannii. (n.d.). PubMed. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]
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A Guide to the Synthesis of Aminobenzophenones via Friedel-Crafts Acylation: Principles, Protocols, and Perspectives
Abstract
Aminobenzophenones are pivotal structural motifs in medicinal chemistry, serving as key precursors for a diverse array of pharmaceuticals, most notably the benzodiazepine class of anxiolytics and anticonvulsants. The Friedel-Crafts acylation stands as a cornerstone of synthetic strategies aimed at constructing the benzophenone core. This in-depth technical guide provides a comprehensive exploration of the synthesis of aminobenzophenones, with a particular focus on the Friedel-Crafts acylation of anilines. We will delve into the mechanistic intricacies of this reaction, address the critical challenge of amino group protection, and present detailed, field-proven experimental protocols. Furthermore, this guide offers a comparative analysis of alternative synthetic methodologies, equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Enduring Significance of Aminobenzophenones
The benzophenone scaffold, characterized by two phenyl rings attached to a carbonyl group, is a recurring motif in a multitude of biologically active compounds. The introduction of an amino group to this structure, particularly at the ortho position, unlocks a gateway to a rich landscape of heterocyclic chemistry. 2-Aminobenzophenones, for instance, are indispensable starting materials for the synthesis of quinolines, acridones, and, most famously, the 1,4-benzodiazepine ring system that forms the backbone of drugs like diazepam and lorazepam.[1]
The synthesis of these valuable intermediates, however, is not without its challenges. The inherent reactivity of the amino group, a potent Lewis base, complicates traditional electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. This guide will navigate these challenges, offering practical solutions and a deep dive into the chemical principles that govern a successful synthesis.
The Heart of the Matter: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring. The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
The Reaction Mechanism: A Step-by-Step Look
The generally accepted mechanism for the Friedel-Crafts acylation proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide by coordinating to the halogen atom, facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which contributes to its role as the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, momentarily disrupting the aromaticity of the ring.
-
Deprotonation and Regeneration of Aromaticity: A weak base, often the halide ion from the Lewis acid complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and forms the final aryl ketone product. The Lewis acid catalyst is regenerated in the work-up phase.
Caption: The mechanism of Friedel-Crafts Acylation.
The Aniline Dilemma: Deactivation by the Amino Group
Direct Friedel-Crafts acylation of anilines presents a significant challenge. The lone pair of electrons on the nitrogen atom of the amino group makes it a strong Lewis base. This basicity leads to a preferential reaction with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This complexation has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid is consumed in this acid-base reaction and is no longer available to activate the acyl halide.
-
Ring Deactivation: The formation of the complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.
To circumvent this issue, a protection strategy for the amino group is essential.
The Art of Protection: Enabling the Acylation of Anilines
The most common and effective strategy to overcome the challenges of acylating anilines is to temporarily protect the amino group, reducing its basicity. Acetylation, the conversion of the amine to an amide, is a widely employed and reliable method. The resulting acetamido group is significantly less basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, preventing its interaction with the Lewis acid catalyst.
A Case Study: Synthesis of 2-Amino-5-chlorobenzophenone
To illustrate the practical application of these principles, we will detail a robust, three-step synthesis of 2-amino-5-chlorobenzophenone, a key intermediate in the production of several benzodiazepines.[3]
Experimental Protocols
Step 1: Protection of p-Chloroaniline (Acetylation)
This step converts the reactive primary amine of p-chloroaniline into a less reactive acetamide.
-
Materials:
-
p-Chloroaniline
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid or an inert solvent like toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chloroaniline in the chosen solvent.
-
Slowly add acetic anhydride to the solution. The reaction is typically exothermic.
-
Heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-(4-chlorophenyl)acetamide (N-acetyl-p-chloroaniline).
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Step 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide
With the amino group protected, the Friedel-Crafts acylation can now proceed.
-
Materials:
-
N-(4-chlorophenyl)acetamide
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., o-dichlorobenzene)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, suspend anhydrous aluminum chloride in the anhydrous solvent.
-
Add N-(4-chlorophenyl)acetamide to the suspension.
-
Slowly add benzoyl chloride dropwise to the stirred mixture.
-
Heat the reaction mixture to a temperature of approximately 180°C (reflux for o-dichlorobenzene) and maintain for 4-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The crude product, N-(2-benzoyl-4-chlorophenyl)acetamide, will precipitate. Collect the solid by filtration, wash with a sodium bicarbonate solution and then with water.
-
Step 3: Deprotection (Hydrolysis) of N-(2-benzoyl-4-chlorophenyl)acetamide
The final step involves the removal of the acetyl protecting group to unveil the desired aminobenzophenone.
-
Materials:
-
N-(2-benzoyl-4-chlorophenyl)acetamide
-
Sulfuric acid (concentrated)
-
Ethanol
-
Ammonium hydroxide
-
-
Procedure:
-
Dissolve the crude N-(2-benzoyl-4-chlorophenyl)acetamide in a mixture of ethanol and concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution and carefully neutralize it with ammonium hydroxide to precipitate the 2-amino-5-chlorobenzophenone.
-
Collect the yellow crystalline product by filtration, wash thoroughly with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
-
Caption: Workflow for the synthesis of 2-amino-5-chlorobenzophenone.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield in Acylation | Incomplete protection of the amino group. | Ensure the acetylation step goes to completion by monitoring with TLC. |
| Moisture in the reaction. | Use anhydrous reagents and solvents, and flame-dry all glassware. | |
| Insufficient Lewis acid catalyst. | Use a stoichiometric amount of AlCl₃ as it complexes with the product. | |
| Formation of Byproducts | Polyacylation. | Use a less activated substrate or milder reaction conditions. |
| Isomer formation. | The directing effects of substituents will influence regioselectivity. Purification by chromatography may be necessary. | |
| Incomplete Deprotection | Insufficient hydrolysis time or acid concentration. | Increase reflux time or use a higher concentration of acid. Monitor by TLC. |
Alternative Synthetic Routes: A Comparative Overview
While the Friedel-Crafts acylation of protected anilines is a workhorse in the synthesis of aminobenzophenones, several other methods offer distinct advantages in specific contexts.
| Method | Description | Advantages | Disadvantages | Typical Yield (%) |
| Friedel-Crafts Acylation (Protected Aniline) | Acylation of an N-protected aniline, followed by deprotection. | Well-established, uses readily available starting materials. | Requires protection/deprotection steps, often harsh conditions. | 40-70[5] |
| Houben-Hoesch Reaction | Reaction of a nitrile with an electron-rich aromatic compound (like a phenol or aniline) in the presence of a Lewis acid and HCl.[6] | Can be effective for highly activated rings. | Limited to electron-rich substrates; can have moderate yields. | Varies, can be moderate |
| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. An N-aryl amide (anilide) can undergo a similar rearrangement. | Useful for the synthesis of hydroxybenzophenones, which can be converted to aminobenzophenones. | Can produce a mixture of ortho and para isomers. | 60-90 (for phenolic esters) |
| Palladium-Catalyzed Cross-Coupling | Coupling of an ortho-haloaniline derivative with an organometallic reagent (e.g., an arylboronic acid in a Suzuki coupling). | Milder reaction conditions, broader substrate scope. | Requires more expensive catalysts and reagents. | 80-95[7] |
Conclusion: A Versatile Tool for Drug Discovery
The Friedel-Crafts acylation, when coupled with a judicious protection strategy, remains a highly effective and practical method for the synthesis of aminobenzophenones. Its reliability and the use of relatively inexpensive starting materials ensure its continued relevance in both academic and industrial settings. Understanding the underlying mechanistic principles and being aware of alternative synthetic pathways empowers the modern chemist to navigate the complexities of organic synthesis and efficiently access these vital building blocks for the development of new and improved therapeutics. This guide has provided a comprehensive framework for achieving this, from theoretical understanding to practical application.
References
- Ullmann, F., & Bleier, H. (1902). Ueber eine neue Bildungsweise von Benzophenon‐o‐carbonsäure. Berichte der deutschen chemischen Gesellschaft, 35(4), 4273-4281.
- Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone.
-
PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. [Link]
-
JETIR. (2018). Synthesis of 2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst. [Link]
-
Indian Journal of Chemistry. (2000). Ecofriendly solvent free microwave enhanced thermal Fries rearrangement of anilides and phenyl ureas. [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Wikipedia. (n.d.). Hoesch reaction. [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. [Link]
-
ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
-
CABI Digital Library. (2016). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
-
ResearchGate. (2012). how to deprotect Acetyl in neutral medium. [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of (4-Aminophenyl)(4-fluorophenyl)methanone in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Benzophenone Scaffold in Drug Discovery
The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The derivative, (4-Aminophenyl)(4-fluorophenyl)methanone, is a particularly valuable starting material for the synthesis of pharmaceutical intermediates. This is due to the presence of three key functional handles: a reactive primary amine, a synthetically versatile aryl-fluorine bond, and a central ketone that can influence molecular conformation and polarity.
The primary amino group is a key nucleophile for the construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals.[2] Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of these bonds, offering a mild and efficient alternative to traditional methods.[3][4] These reactions allow for the facile synthesis of complex triarylamines and other N-arylated structures, which are common cores in many kinase inhibitors and other targeted therapies.[2]
This application note provides a detailed protocol for the synthesis of a triarylamine-based pharmaceutical intermediate starting from this compound via a Buchwald-Hartwig amination. The causality behind the experimental choices and the underlying mechanistic principles are explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Application: Synthesis of a Triarylamine Intermediate via Buchwald-Hartwig Amination
Triarylamine derivatives are crucial intermediates in the synthesis of a variety of targeted therapeutics, particularly kinase inhibitors. The ability to selectively couple a substituted aryl halide to the amino group of this compound provides a convergent and flexible route to these complex molecules.
Reaction Principle and Causality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are crucial for the success of the reaction.[7] They stabilize the palladium catalyst, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step. The steric bulk of the ligand is particularly important when using less reactive aryl chlorides.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Potassium tert-butoxide (KOt-Bu) is an effective base for the amination of anilines.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene are typically used to prevent quenching of the base and to ensure good solubility of the reactants and catalyst.
Experimental Protocol: Synthesis of (4-(phenylamino)phenyl)(4-fluorophenyl)methanone
This protocol describes the synthesis of a representative triarylamine intermediate via the Buchwald-Hartwig amination of this compound with iodobenzene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 3800-06-4 | 215.23 | 1.0 g | 4.65 |
| Iodobenzene | 591-50-4 | 204.01 | 1.14 g (0.62 mL) | 5.58 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 21 mg | 0.093 |
| XPhos | 564483-18-7 | 476.67 | 88 mg | 0.186 |
| Potassium tert-butoxide (KOt-Bu) | 865-47-4 | 112.21 | 783 mg | 6.98 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL | - |
Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 g, 4.65 mmol), palladium(II) acetate (21 mg, 0.093 mmol, 2 mol%), XPhos (88 mg, 0.186 mmol, 4 mol%), and potassium tert-butoxide (783 mg, 6.98 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) via syringe, followed by iodobenzene (0.62 mL, 5.58 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated heating mantle and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product, (4-(phenylamino)phenyl)(4-fluorophenyl)methanone.
Expected Results and Characterization:
The purified product is expected to be a solid. The yield and purity should be determined by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the three phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
FT-IR: The infrared spectrum should show a characteristic N-H stretching vibration for the secondary amine and a C=O stretching vibration for the ketone.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the product.
Visualization of the Synthetic Workflow
Figure 2: Experimental workflow for the synthesis of a triarylamine intermediate.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The protocol detailed in this application note demonstrates a robust and efficient method for the synthesis of a triarylamine derivative via the Buchwald-Hartwig amination. The principles and experimental details provided herein can be adapted for the synthesis of a wide range of N-arylated compounds, facilitating the development of novel drug candidates.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed formation of carbon-nitrogen bonds. Accounts of Chemical Research, 33(11), 894-902.
- Chen, J., & Su, W. (2014). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, 19(5), 6439-6451.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Murata, H., & Lahti, P. M. (2007). Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. The Journal of Organic Chemistry, 72(11), 4213-4216.
- Sigma-Aldrich. (n.d.).
- Szabó, Z., & Vincze, Z. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
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- Wikipedia. (2023).
- Wiley. (n.d.). (2-Aminophenyl)(4-fluorophenyl)methanone. SpectraBase.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(18), 3123-3126.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
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The Versatile Scaffold: Application Notes and Protocols for (4-Aminophenyl)(4-fluorophenyl)methanone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Benzophenone Scaffold
In the landscape of medicinal chemistry, the benzophenone framework stands out as a "privileged structure," a core molecular scaffold that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent structural rigidity, coupled with the synthetic tractability to modify its two aryl rings, provides a versatile platform for the design and development of novel therapeutic agents. Within this esteemed class of compounds, (4-Aminophenyl)(4-fluorophenyl)methanone emerges as a particularly intriguing starting point for drug discovery endeavors.
This application guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its role as a key building block for potent bioactive molecules, and provide detailed protocols for the evaluation of these compounds. The strategic incorporation of a fluorine atom is noteworthy, as this modification is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] The presence of a primary aromatic amine provides a crucial handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.
This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind experimental choices and to equip researchers with the practical knowledge to leverage this versatile scaffold in their own drug discovery programs.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[4][5] The classical approach often involves the use of strong Lewis acids like aluminum chloride, which can present challenges in terms of stoichiometry and waste disposal.[6] A more contemporary and efficient method utilizes copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a recyclable catalyst, offering a greener alternative.[6]
The following protocol details a two-step synthesis involving the N-protection of 4-fluoroaniline, followed by a copper-catalyzed Friedel-Crafts acylation and subsequent deprotection.
Protocol 1: Synthesis of this compound
Step 1: N-Acetylation of 4-fluoroaniline
-
In a 250 mL round-bottom flask, dissolve 4-fluoroaniline (10.0 g, 0.09 mol) in 50 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (9.2 g, 0.09 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride
-
To a 100 mL round-bottom flask, add N-(4-fluorophenyl)acetamide (5.0 g, 0.033 mol), 4-fluorobenzoyl chloride (5.2 g, 0.033 mol), and copper(II) triflate (0.6 g, 0.00165 mol).
-
Heat the mixture under solvent-free conditions at 100 °C for 5 minutes.[6]
-
Cool the reaction mixture to room temperature and dissolve in 50 mL of ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate (2 x 20 mL) and brine (2 x 20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is the N-acetylated intermediate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude product from Step 2 in a mixture of 50 mL of ethanol and 25 mL of 10% aqueous hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Anticancer Drug Discovery: Targeting Tubulin Polymerization
A significant application of the this compound scaffold is in the development of anticancer agents, particularly those that disrupt microtubule dynamics. Microtubules are essential for cell division, and their disruption is a clinically validated strategy for cancer therapy.[1]
A prime example is the derivative methanone (ARDAP) , which has been identified as a potent inhibitor of tubulin polymerization.[7][8][9][10] ARDAP demonstrates significant antiproliferative activity against breast cancer cells, inducing cell cycle arrest and promoting apoptosis.[7][8][9][10] Notably, it has shown efficacy in both 2D and 3D breast cancer models and exhibits a favorable safety profile by showing insignificant harm to healthy cells.[7][8][9][10]
The this compound core in ARDAP serves as a crucial structural element for its interaction with the tubulin protein. The development of such compounds highlights the potential of this scaffold in generating novel antimitotic agents.
Workflow for the Development of Tubulin Polymerization Inhibitors
Caption: Workflow for developing tubulin inhibitors from the core scaffold.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods to assess the effect of a test compound on the polymerization of tubulin in vitro.[1][11]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Thaw all reagents on ice.
-
Prepare a 2 mg/mL tubulin solution in General Tubulin Buffer on ice.
-
Prepare working solutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
In the 96-well plate, add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Application in Anti-inflammatory Drug Discovery: Kinase Inhibition
The this compound scaffold has also been utilized in the development of kinase inhibitors, which are crucial in regulating inflammatory responses. For instance, derivatives of this scaffold have been explored as inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade of inflammatory cytokines like TNF-α and IL-6.[1]
The general strategy involves modifying the amino group of the core scaffold to introduce moieties that can interact with the ATP-binding pocket of the target kinase. The fluorophenyl group often plays a significant role in establishing favorable interactions within the kinase active site.
Signaling Pathway of p38 MAP Kinase in Inflammation
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with 100 µL of medium containing various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL). Include a vehicle control and a positive control (e.g., L-NMMA).
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Emerging Applications: A Scaffold for Diverse Therapeutic Areas
The utility of this compound extends beyond anticancer and anti-inflammatory applications. Its versatile nature makes it a valuable starting material for the synthesis of compounds with potential activities in other therapeutic areas.
-
Antimicrobial Agents: The benzophenone scaffold has been incorporated into various antimicrobial agents. The amino and fluoro functionalities on the this compound core can be modified to generate novel compounds with potential antibacterial and antifungal properties.[10][12][17]
-
Neuroprotective Agents: Derivatives of this scaffold are being investigated for their potential in treating neurodegenerative diseases. For example, certain triazine derivatives synthesized from related precursors have shown neuroprotective effects against oxidative stress in cellular models.[9][18] The development of such compounds could offer new avenues for the treatment of conditions like Alzheimer's and Parkinson's disease.
Conclusion: A Foundation for Future Drug Discovery
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of reactive and modulatory functional groups, provides a robust platform for the generation of diverse libraries of bioactive compounds. The successful development of potent anticancer agents like ARDAP and the exploration of its derivatives as kinase inhibitors underscore the significant potential of this core structure.
The detailed protocols provided in this guide are intended to empower researchers to effectively synthesize, utilize, and evaluate compounds derived from this promising scaffold. As the quest for novel and effective therapeutics continues, the creative application of such privileged structures will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
- BenchChem. (2025).
- R&D Discovery. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
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Lazzara, F., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie.
- Tran, P. H., et al. (2012). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Abcam. (n.d.). MTT assay protocol.
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ResearchGate. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Irannejad, H., et al. (2010). Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry.
- Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2024).
- ACS Chemical Neuroscience. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold.
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PubMed. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.
- MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
- National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Seerden, J. P. G., et al. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Scilit.
- Park, S. Y., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry.
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- National Center for Biotechnology Information. (2015).
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- ResearchGate. (2017). (Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes.
- University of Michigan. (n.d.).
- Google Patents. (n.d.). CN103804222A - Synthetic method of 4-(4-aminophenyl)
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Application Notes and Protocols: (4-Aminophenyl)(4-fluorophenyl)methanone as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction
(4-Aminophenyl)(4-fluorophenyl)methanone, a substituted aminobenzophenone, is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic structural features—a nucleophilic amino group and a reactive ketone carbonyl—coupled with the electronic influence of the fluorine substituent, make it an exceptionally versatile precursor in medicinal chemistry and drug discovery. The resulting heterocyclic scaffolds are central to the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds from this compound. The methodologies presented are grounded in established chemical principles and supported by scientific literature, offering researchers a practical resource for leveraging this valuable precursor in their synthetic endeavors.
Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, with prominent applications as anxiolytic, anticonvulsant, and hypnotic agents. The synthesis of 1,4-benzodiazepine-2-ones from 2-aminobenzophenones is a well-established and highly adaptable methodology. While the topic compound is a 4-aminobenzophenone, the principles of the widely used synthetic routes for 2-aminobenzophenones can be conceptually applied and are discussed here for completeness and potential isomerization strategies. A common and effective method involves the initial acylation of the amino group with a haloacetyl halide, followed by cyclization with ammonia.
Mechanistic Rationale
The synthesis proceeds through a two-step sequence. First, the amino group of the aminobenzophenone undergoes nucleophilic acyl substitution with a haloacetyl chloride (e.g., chloroacetyl chloride) to form an α-haloacetamido intermediate. In the subsequent step, treatment with ammonia results in a nucleophilic substitution of the halide, followed by an intramolecular cyclization via nucleophilic attack of the newly introduced amino group onto the ketone carbonyl. This is then followed by dehydration to yield the seven-membered 1,4-benzodiazepine-2-one ring system.
Experimental Workflow: Synthesis of 1,4-Benzodiazepine-2-ones
Caption: General workflow for the synthesis of 1,4-benzodiazepine-2-ones.
Detailed Protocol: Synthesis of 7-amino-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is adapted from established procedures for the synthesis of 1,4-benzodiazepine-2-ones from aminobenzophenones.[1][2]
Step 1: Synthesis of 2-(2-chloroacetamido)-5-(4-fluorobenzoyl)aniline
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
To neutralize the HCl generated during the reaction, a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloacetamido intermediate. Purify by recrystallization or column chromatography if necessary.
Step 2: Cyclization to form the 1,4-Benzodiazepine-2-one
-
Dissolve the crude 2-(2-chloroacetamido)-5-(4-fluorobenzoyl)aniline (1 equivalent) in a solvent like THF or methanol.
-
Add a solution of ammonia in methanol (e.g., 7N methanolic ammonia) or bubble ammonia gas through the solution. Alternatively, an ammonium hydroxide solution can be used.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer, concentrate, and purify the resulting 7-amino-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one by column chromatography or recrystallization.
Synthesis of Quinazolinone Derivatives
Quinazolinones are another class of heterocyclic compounds with significant therapeutic applications, including anticancer and anti-inflammatory activities. A common synthetic route to quinazolinones involves the cyclocondensation of an aminobenzophenone with a source of carbon and nitrogen, such as formamide or urea.
Mechanistic Rationale
The reaction of this compound with an excess of formamide typically proceeds via the formation of a formamidine intermediate. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the carbonyl carbon of the benzophenone moiety. Subsequent dehydration and tautomerization lead to the formation of the stable quinazolinone ring system.
Experimental Workflow: Synthesis of Quinazolinones
Caption: General workflow for the synthesis of quinazolinones.
Detailed Protocol: Synthesis of 6-amino-2-(4-fluorophenyl)quinazolin-4(3H)-one
This protocol is based on general methods for quinazolinone synthesis from aminobenzophenones.
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (10-20 equivalents).
-
Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours. The reaction should be carried out in a fume hood due to the evolution of ammonia.
-
Monitor the progress of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water with stirring.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove excess formamide.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the desired quinazolinone.
Synthesis of Pyrrole Derivatives via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4][5] While this compound is not a 1,4-dicarbonyl compound itself, it can be chemically modified to incorporate the necessary functionality to act as the amine component in a Paal-Knorr type synthesis. For instance, the amino group can be used to introduce a side chain that contains a carbonyl group at the γ-position relative to another carbonyl. A more direct conceptual application involves reacting a derivative of the aminobenzophenone where the amino group is part of a larger structure that can undergo cyclization. However, a more straightforward application of the aminobenzophenone itself is in multicomponent reactions that lead to pyrrole formation.
Conceptual Synthetic Strategy
A plausible strategy involves a multi-step synthesis where the amino group of this compound is first alkylated with a suitable reagent to introduce a latent 1,4-dicarbonyl functionality. Subsequent intramolecular cyclization would then lead to the pyrrole ring. A more direct approach is a multicomponent reaction.
Multicomponent Reaction for Pyrrole Synthesis
A one-pot, four-component reaction can be envisioned for the synthesis of highly substituted pyrroles. This would involve the reaction of this compound, an aldehyde, a 1,3-dicarbonyl compound, and a source of ammonia (or the amino group of the starting material can participate directly).
Synthesis of Imidazole Derivatives
The synthesis of imidazoles can be achieved through various methods, including the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7] In the context of using this compound, a multicomponent approach is again highly attractive.
Conceptual Synthetic Strategy: Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful three-component reaction between an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[8] In this approach, this compound could be utilized after conversion of the ketone to an aldehyde, or the amino group can serve as the primary amine component.
Reaction Scheme:
This compound (as the amine source) + Aldehyde + TosMIC → 1,4,5-trisubstituted imidazole derivative.
Synthesis of Pyridine and Pyrimidine Derivatives
The synthesis of pyridine and pyrimidine rings often involves condensation reactions of carbonyl compounds with ammonia or amidines, respectively.
Pyridine Synthesis
The Hantzsch pyridine synthesis is a well-known multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. This compound could potentially be incorporated into variations of this synthesis, for example, by first reacting it to form an enamine which then participates in the condensation.
Pyrimidine Synthesis
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. A related approach for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound with an amidine. The amino group of this compound can be converted into a guanidine or amidine functionality, which can then undergo cyclocondensation with a suitable 1,3-dicarbonyl compound to form a substituted pyrimidine.
Data Summary
| Heterocyclic System | Key Reagents for Synthesis with this compound | General Reaction Type |
| 1,4-Benzodiazepines | Haloacetyl halide, Ammonia/Hexamethylenetetramine[2] | Acylation, Cyclization |
| Quinazolinones | Formamide, Urea, or Isocyanates | Cyclocondensation |
| Pyrroles | 1,4-Dicarbonyl compounds (in a modified approach), Multicomponent reactions | Paal-Knorr type, Multicomponent Reaction |
| Imidazoles | Aldehyde, TosMIC (Van Leusen) | Multicomponent Reaction |
| Pyridines | β-Ketoesters, Aldehyde (Hantzsch type) | Multicomponent Condensation |
| Pyrimidines | 1,3-Dicarbonyl compounds (after conversion of amine to amidine) | Cyclocondensation |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this starting material. The ability to access diverse scaffolds such as benzodiazepines, quinazolinones, pyrroles, imidazoles, pyridines, and pyrimidines from a common precursor highlights its significance in the efficient construction of compound libraries for drug discovery programs. Further exploration of multicomponent reactions and novel cyclization strategies involving this precursor will undoubtedly continue to yield new and biologically active heterocyclic entities.
References
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- Chaudhary, S., Sharda, S., Prasad, D. N., & Kumar Singh, R. (2018). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Journal of Chemical Sciences, 130(9), 1-10.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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- Kaur, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8246–8266.
- Ghelani, S. M., & Naliapara, Y. T. (2015). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Journal of Heterocyclic Chemistry, 52(6), 1734-1741.
- Ghoneim, M., Abdelgawad, M. A., Elkanzi, N. A. A., & Bakr, R. B. (2024). Synthetic strategies for preparation of 4‐quinazolinone derivatives. Journal of the Chinese Chemical Society.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(1), 1-6.
- Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives.
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- Fryer, R. I., & Sternbach, L. H. (1967). U.S. Patent No. 3,297,755. Washington, DC: U.S.
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Oakwood Chemical. (n.d.). (4-Aminophenyl)(phenyl)methanone. Retrieved from [Link]
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Systematic Derivatization of the (4-Aminophenyl)(4-fluorophenyl)methanone Scaffold for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract
The benzophenone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Specifically, the (4-Aminophenyl)(4-fluorophenyl)methanone structure, hereafter referred to as the 4-amino-4'-fluorobenzophenone (AFB) core, offers a robust and versatile starting point for drug discovery programs. Its three key regions—the reactive aniline amine, the electron-rich aminophenyl ring, and the metabolically stable fluorophenyl ring—provide distinct handles for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the AFB scaffold. We present detailed, field-tested protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, explaining the chemical rationale behind each modification in the context of structure-activity relationship (SAR) exploration. The aim is to empower research teams to systematically probe the chemical space around the AFB core to optimize potency, selectivity, and pharmacokinetic properties.
The Strategic Value of the AFB Scaffold in SAR Campaigns
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a rational framework for optimizing a lead compound into a clinical candidate. The process involves systematically altering the molecule's structure and measuring the corresponding impact on biological activity. The AFB core is an ideal starting point for such a campaign due to its synthetic tractability and the distinct roles of its constituent parts.
-
The Primary Amine (R¹): This nucleophilic site is the most common and straightforward point of modification. Derivatization here directly influences hydrogen bonding capabilities, polarity, basicity, and steric bulk, which are critical for target engagement and physicochemical properties.
-
The Aminophenyl Ring (Ar¹): While the amine is the primary handle, the ring itself can be modified. Alterations can influence electronic properties and provide vectors for exploring larger regions of a binding pocket.
-
The 4-Fluorophenyl Ring (Ar²): The fluorine atom is a common feature in modern pharmaceuticals, often used to block metabolic oxidation at the para-position, thereby enhancing metabolic stability. The ring can also be further functionalized to probe interactions within the target protein.
-
The Carbonyl Linker: This ketone group acts as a key hydrogen bond acceptor and provides a rigid, conformationally restricted linker between the two aryl rings, ensuring a consistent orientation of the substituents.
Below is a conceptual diagram illustrating the primary points for derivatization on the AFB core scaffold.
Caption: Key derivatization points on the AFB scaffold.
A typical SAR workflow is an iterative cycle of design, synthesis, and testing. The protocols described herein form the foundation of the "Synthesis & Characterization" phase of this process.
Caption: The iterative workflow of a typical SAR study.
Core Synthetic Protocols for Derivatization
The following protocols are designed to be robust starting points. Researchers should perform small-scale test reactions to optimize conditions for specific substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: N-Acylation of the Aryl Amine
Causality: N-acylation transforms the basic primary amine into a neutral amide. This modification is fundamental for probing SAR because amides are excellent hydrogen bond donors and acceptors, and the acyl group can be varied to explore steric and electronic requirements within a binding pocket. This is one of the most common bonds found in marketed pharmaceuticals.[3]
Detailed Methodology:
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 equiv) or Acid anhydride (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine) (1.1 equiv)
-
Catalytic 4-Dimethylaminopyridine (DMAP) (optional, for slow reactions)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the AFB starting material (1.0 equiv) and the base (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermic reaction with the acylating agent.
-
Addition of Acylating Agent: Add the acyl chloride (1.05 equiv) dropwise to the stirred solution. Ensure the temperature remains low during addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acyl chloride and the acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated benzophenone.
-
Protocol 2: N-Alkylation via Reductive Amination
Causality: While direct alkylation with alkyl halides is possible, it risks over-alkylation to form quaternary ammonium salts.[4] Reductive amination offers a more controlled, high-yield method to generate secondary and tertiary amines. This modification allows for the introduction of alkyl groups to probe hydrophobic pockets and modulate the basicity of the nitrogen atom.
Detailed Methodology:
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetone) (1.1 equiv)
-
Reducing Agent (Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride) (1.5 equiv)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the AFB starting material (1.0 equiv), the aldehyde (1.1 equiv), and a catalytic amount of acetic acid in DCE. The acid catalyzes the formation of the iminium ion intermediate.[5]
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for sufficient imine formation.
-
Reduction: Add the reducing agent (STAB, 1.5 equiv) portion-wise to the stirred solution. STAB is a mild and selective reducing agent that will reduce the iminium ion faster than the starting aldehyde.[4]
-
Reaction: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching & Workup: Once complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the extension of the molecular scaffold to probe new regions of a biological target.[6] To apply this to the AFB core, one of the aryl rings must bear a halide (typically Br or I) or a triflate. For this protocol, we will assume the starting material is the analogous (4-Aminophenyl)(4-bromophenyl)methanone to demonstrate derivatization on the second ring.
Detailed Methodology:
-
Materials & Reagents:
-
(4-Aminophenyl)(4-bromophenyl)methanone (1.0 equiv)
-
Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask or pressure vessel, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 0.05 equiv).[7]
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. Add the degassed solvent system via cannula or syringe. A thorough degassing is critical to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.[7][8]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Data Interpretation: Building the SAR Table
Systematic derivatization generates a family of related compounds. The biological data from these analogs should be compiled into an SAR table to identify trends. Below is a hypothetical example for a series of AFB derivatives tested against a fictional protein kinase, "Target Kinase X".
| Compound ID | Modification (Protocol) | R Group Structure | IC₅₀ vs. Target Kinase X (nM) | SAR Insights |
| AFB-01 | Parent Compound | -H | 850 | Baseline activity established. |
| AFB-02 | N-Acylation (P1) | -C(O)CH₃ | 450 | Small acyl group improves potency. |
| AFB-03 | N-Acylation (P1) | -C(O)Ph | 1200 | Bulky phenylacyl group is detrimental. |
| AFB-04 | N-Alkylation (P2) | -CH₃ | 225 | N-methylation doubles potency vs. acylation. |
| AFB-05 | N-Alkylation (P2) | -CH₂CH₃ | 310 | N-ethyl group slightly reduces potency. |
| AFB-06 | N-Alkylation (P2) | -CH(CH₃)₂ | 950 | Bulky isopropyl group is poorly tolerated. |
| ABB-07 | Suzuki (P3) | -Ph | 75 | Phenyl addition dramatically increases potency. |
| ABB-08 | Suzuki (P3) | -3-pyridyl | 60 | Heteroaromatic ring further improves activity. |
*Note: ABB-07 and ABB-08 are derived from the (4-Aminophenyl)(4-bromophenyl)methanone starting material.
Caption: Visual summary of key hypothetical SAR findings.
Advanced Concepts: Bioisosteric Replacement
As an SAR campaign matures, simple derivatization may not be sufficient to overcome issues like metabolic liability or off-target effects. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a powerful strategy.[9]
-
Aniline Bioisosteres: Aromatic amines can sometimes be metabolized into reactive species. Replacing the aminophenyl ring with a saturated bioisostere, such as an aminobicyclo[1.1.1]pentane, can block this metabolism while maintaining a similar exit vector, improving the compound's safety profile.[10][11]
-
Phenyl Ring Bioisosteres: Replacing the fluorophenyl ring with nitrogen-containing heteroaromatics (e.g., pyridine, pyrimidine) can introduce new hydrogen bonding interactions, improve solubility, and modulate ADME properties like CYP inhibition.[12]
Conclusion
The this compound scaffold represents a synthetically accessible and highly versatile starting point for structure-activity relationship studies. The protocols for N-acylation, N-alkylation, and Suzuki-Miyaura coupling provided in this guide offer robust and reliable methods for systematically exploring the chemical space around this core. By combining these synthetic strategies with iterative biological testing and careful data analysis, drug discovery teams can efficiently identify key structural motifs required for high-potency compounds and accelerate the journey from a hit to a clinical candidate.
References
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Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]
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Stadler, M. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry. [Link]
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ACS Publications. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
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Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]
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AWS. (n.d.). Structure-activity relationships, ligand efficiency and lipophilic efficiency profiles of benzophenone- type inhibitors of the m. Supporting Information. [Link]
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Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]
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Cherney, R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. . [Link]
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Akkoç, S., et al. (2025). Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives. Journal of Molecular Modeling. [Link]
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ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. [Link]
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University of Illinois Urbana-Champaign. (2012). Application of Bioisosteres in Drug Design. Course Materials. [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]
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Liao, P.-C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods. [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Al-Karaghouli, M. A. (2007). N-Acylation in combinatorial chemistry. Arkivoc. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Application Note: A Robust and Versatile Protocol for the N-Acylation of (4-Aminophenyl)(4-fluorophenyl)methanone
Abstract
This document provides a comprehensive, field-tested guide for the N-acylation of (4-aminophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmacologically active compounds and advanced materials. We present two detailed, validated protocols for acylation using both highly reactive acyl chlorides and more moderate acid anhydrides. The causality behind critical experimental choices—such as reagent stoichiometry, base selection, and reaction conditions—is thoroughly explained to ensure procedural success and adaptability. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a self-validating framework for achieving high-yield, high-purity synthesis of a diverse range of N-acyl derivatives.
Introduction: The Significance of N-Acylation
N-acylation is a cornerstone transformation in organic synthesis, pivotal for the formation of the ubiquitous amide bond.[1][2] This reaction is fundamental not only for protecting amino groups during complex multi-step syntheses but also for constructing the core scaffolds of countless biologically active molecules and functional materials.[3]
The substrate, this compound (CAS No. 10055-40-0), is a benzophenone derivative that serves as a valuable building block.[4][5] Its N-acylated analogues are investigated in various drug discovery programs, including the development of kinase inhibitors for cancer therapy and other targeted treatments.[6][7][8] The ability to reliably and efficiently introduce a wide variety of acyl groups onto this scaffold is therefore of critical importance for generating compound libraries and exploring structure-activity relationships (SAR). This application note provides robust, step-by-step protocols to empower researchers to perform this key transformation with confidence and precision.
Mechanistic Principles: The Chemistry of Amide Bond Formation
The N-acylation of a primary aromatic amine like this compound proceeds via a nucleophilic acyl substitution mechanism.[9] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Core Mechanism Involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[10]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond.
-
Leaving Group Expulsion: Simultaneously, the most stable leaving group is expelled. For an acyl chloride, this is the chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate ion.
-
Proton Abstraction: An acid byproduct (HCl or a carboxylic acid) is formed. A base is required to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[9][11]
Diagram: General Mechanism of N-Acylation
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
Two primary protocols are presented, catering to the most common classes of acylating agents. Protocol 1, using an acyl chloride, is ideal for rapid, high-yield reactions. Protocol 2, using an acid anhydride, is suitable for when a less reactive, and often less hazardous, reagent is preferred.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | CAS: 10055-40-0 |
| Acetyl Chloride | ≥98% | Major Chemical Supplier | CAS: 75-36-5. Highly reactive, handle with care. |
| Acetic Anhydride | ≥98% | Major Chemical Supplier | CAS: 108-24-7. |
| Pyridine | Anhydrous, ≥99.8% | Major Chemical Supplier | CAS: 110-86-1. Acts as base and catalyst.[12] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | For drying organic layers. |
| Equipment | |||
| Round-bottom flasks | Flame-dried before use. | ||
| Magnetic stirrer and stir bars | |||
| Ice-water bath | |||
| Syringes and needles | For reagent addition under inert atmosphere. | ||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Glassware for extraction & purification |
Protocol 1: N-Acylation using Acetyl Chloride (High Reactivity)
This protocol leverages the high electrophilicity of acetyl chloride for a fast and efficient reaction. The use of anhydrous pyridine as a base is critical to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[13][14]
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 2.15 g, 10 mmol).
-
Dissolution: Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Acylation: Add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, N-(4-(4-fluorobenzoyl)phenyl)acetamide, can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure white solid.
Diagram: Experimental Workflow for Protocol 1
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 2: N-Acylation using Acetic Anhydride (Moderate Reactivity)
This method is an excellent alternative when a less aggressive acylating agent is desired. The reaction may require slightly longer times or gentle heating but avoids the handling of highly moisture-sensitive acyl chlorides.[15][16]
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.15 g, 10 mmol).
-
Dissolution: Dissolve the amine in 40 mL of DCM or ethyl acetate.
-
Reagent Addition: Add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) followed by acetic anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up & Purification: Follow the identical work-up, drying, concentration, and purification steps (8-10) as outlined in Protocol 1.
Data Summary and Experimental Rationale
The choice of acylating agent and base is critical and depends on the desired reactivity, scale, and available resources. The following table summarizes key parameters.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride | Rationale / Causality |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acyl chlorides are more electrophilic and reactive, leading to faster reactions. Anhydrides are less moisture-sensitive and generally safer to handle.[17] |
| Stoichiometry | 1.1 - 1.2 equivalents | 1.1 - 1.2 equivalents | A slight excess of the acylating agent ensures complete consumption of the limiting starting amine. |
| Base | Pyridine or Triethylamine (1.5 eq) | Pyridine (1.2 eq) | A non-nucleophilic base is required to neutralize the acid byproduct without competing in the acylation. Pyridine also serves as a nucleophilic catalyst.[18] |
| Solvent | Anhydrous DCM | DCM, THF, or Ethyl Acetate | An aprotic solvent is used to dissolve reactants. Anhydrous conditions are critical for acyl chlorides to prevent hydrolysis. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 40 °C | Initial cooling for acyl chloride addition manages the highly exothermic reaction. Anhydride reactions may require gentle heating to proceed at a reasonable rate. |
| Typical Yield | >90% | >85% | High yields are expected for both methods with proper technique and purification. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acylating agent due to hydrolysis. 2. Insufficient base. 3. Starting amine is protonated (if used as a salt). | 1. Use a fresh bottle of acylating agent; ensure anhydrous conditions. 2. Ensure correct stoichiometry of the base. 3. Add an additional equivalent of base to neutralize the salt. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. | 1. Extend the reaction time or gently heat (especially for Protocol 2). 2. Verify the purity of the starting amine and acylating agent. |
| Multiple Products on TLC | 1. Unreacted starting material. 2. Potential side reactions (though unlikely for this substrate). 3. Hydrolysis of product during work-up. | 1. Ensure a slight excess of the acylating agent is used. 2. Re-optimize conditions (e.g., lower temperature). 3. Perform aqueous work-up efficiently without prolonged exposure to acidic/basic conditions. |
Conclusion
The N-acylation of this compound is a robust and high-yielding transformation essential for synthetic and medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can reliably synthesize a diverse array of N-acylated derivatives. The choice between an acyl chloride or acid anhydride allows for flexibility, enabling the procedure to be adapted to specific laboratory constraints and synthetic goals.
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Introduction: The Case for Automating Fluorophenyl Methanone Synthesis
This application note details a robust, automated continuous flow synthesis strategy for producing fluorophenyl methanone derivatives, compounds of significant interest in pharmaceutical and materials science.[1][2] By leveraging the precision and safety of flow chemistry, this protocol offers enhanced control over reaction parameters, leading to improved yield, purity, and consistency compared to traditional batch methods.[3][4]
Fluorophenyl methanones (or fluorobenzophenones) are crucial structural motifs in a wide array of biologically active molecules and functional materials.[1][5] Traditional synthesis, often relying on stoichiometric Friedel-Crafts acylation, presents several challenges, including poor regioselectivity, the use of hazardous reagents, and difficulties in achieving batch-to-batch consistency.[6]
Automated synthesis, particularly through continuous flow chemistry, addresses these limitations directly.[7][8] Flow reactors provide superior control over mixing and heat transfer, enabling safer execution of highly exothermic reactions and allowing access to novel processing windows (e.g., elevated temperatures and pressures).[9][10] The integration of in-line analytics and automated purification transforms the synthesis into a seamless, data-rich workflow, accelerating process optimization and enabling high-throughput library generation.[11][12][13]
Strategic Approach: Friedel-Crafts Acylation in Continuous Flow
The cornerstone of this automated method is the Friedel-Crafts acylation, a classic C-C bond-forming reaction.[14][15] In this protocol, a fluoro-substituted aromatic compound is acylated with a benzoyl chloride derivative. To overcome the limitations of traditional Lewis acid catalysts like AlCl₃, which are required in stoichiometric amounts and generate significant waste, this method employs a heterogeneous, solid-supported catalyst.[16][17][18] This approach not only facilitates a continuous process but also simplifies product purification, as the catalyst is retained within a packed-bed reactor.[19][20]
Core Reaction:
-
Substrate A: Fluorobenzene (or a derivative)
-
Substrate B: 4-Fluorobenzoyl chloride (or a derivative)
-
Catalyst: Immobilized Lewis acid (e.g., Zeolite Y, Montmorillonite clay)[19]
-
Product: 4,4'-Difluorobenzophenone (as an exemplary target)[21]
The use of a solid catalyst allows for a continuous operation that can be maintained for extended periods, significantly increasing throughput compared to batch synthesis.[19]
System Configuration: An Integrated Flow Synthesis Platform
The automated synthesis is performed on a modular flow chemistry platform. The system is designed for precise control over all critical process parameters and integrates real-time monitoring to ensure process stability and product quality.
Workflow Diagram:
Caption: Automated flow synthesis platform for fluorophenyl methanone derivatives.
Detailed Application Protocol: Synthesis of 4,4'-Difluorobenzophenone
This protocol provides a step-by-step methodology for the automated synthesis of 4,4'-difluorobenzophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fluorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | Substrate A |
| 4-Fluorobenzoyl chloride | ≥99% | Sigma-Aldrich | Substrate B |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Zeolite Y (H-form) | Catalyst grade | Zeolyst | Packed into reactor column |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Quench solution |
| Deionized Water | Type 1 | Millipore | For quench solution |
System Preparation and Setup
-
Catalyst Packing: Carefully pack a stainless-steel column (10 cm length, 4.6 mm ID) with Zeolite Y catalyst. Ensure the packing is uniform to prevent channeling.
-
System Priming: Prime all pumps and fluidic lines with anhydrous dichloromethane (DCM) to remove air and moisture.
-
Parameter Programming: Program the control software with the reaction parameters as specified in Table 2. Set the back-pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
Heating: Heat the column reactor to the target temperature of 150°C and allow the system to equilibrate.
Automated Synthesis Execution
-
Reagent Streams:
-
Stream A: Prepare a 1.0 M solution of fluorobenzene in anhydrous DCM.
-
Stream B: Prepare a 1.2 M solution of 4-fluorobenzoyl chloride in anhydrous DCM.
-
Stream C (Quench): Prepare a 1.0 M aqueous solution of sodium bicarbonate.
-
-
Initiation: Start pumping Streams A and B at their respective flow rates (see Table 2). The streams combine at a T-mixer before entering the heated catalyst column.
-
In-line Monitoring: The reaction stream passes through an in-line FTIR (Fourier-transform infrared) spectrometer.[22] Monitor the disappearance of the acyl chloride carbonyl peak (~1770 cm⁻¹) and the appearance of the ketone product peak (~1660 cm⁻¹) to confirm reaction completion.[11]
-
Quenching & Workup: The product stream is cooled and then mixed with the aqueous NaHCO₃ quench stream (Stream C) to neutralize the HCl byproduct. The biphasic mixture flows into an automated liquid-liquid separator.[13]
-
Collection: The organic phase is automatically directed to a fraction collector. For real-time purity analysis, the stream can be interfaced directly with an online HPLC-MS system.[12][23]
Reaction Parameters
| Parameter | Value | Rationale |
| Flow Rate (Stream A) | 0.20 mL/min | Controls residence time and stoichiometry. |
| Flow Rate (Stream B) | 0.17 mL/min | Provides a slight excess of the acylating agent. |
| Flow Rate (Stream C) | 0.40 mL/min | Ensures complete neutralization of HCl byproduct. |
| Reactor Temperature | 150°C | Accelerates the reaction rate over the solid catalyst. |
| System Pressure | 10 bar | Prevents solvent boiling and enhances catalyst interaction. |
| Residence Time | ~10 minutes | Calculated based on reactor volume and total flow rate. |
Downstream Processing: Automated Purification
For high-throughput library synthesis, the collected fractions can be processed using an automated purification platform.[24][25] Mass-directed preparative HPLC is the method of choice, allowing for the isolation of target compounds with high purity directly from the crude reaction output.[23]
Purification Workflow Diagram:
Caption: Automated mass-directed purification workflow.
Conclusion and Outlook
This application note demonstrates a fully automated, continuous flow method for the synthesis of fluorophenyl methanone derivatives. The integration of a heterogeneous catalyst with in-line analytics and automated purification provides a powerful platform for rapid reaction optimization, library synthesis, and process development.[8][26] This approach not only enhances laboratory efficiency and safety but also delivers products of higher quality and consistency, accelerating discovery and development timelines in the pharmaceutical and chemical industries.[2][7]
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St-Pierre, F., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
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Syrris. (n.d.). Synthesis and analysis in flow chemistry. Available at: [Link]
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ACS Figshare. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Medicinal Chemistry. Available at: [Link]
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Lowe, D. M. (2017). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. ACS Medicinal Chemistry Letters. Available at: [Link]
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RSC Publishing. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Available at: [Link]
-
ResearchGate. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]
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ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]
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ResearchGate. (n.d.). The automated flow synthesis of fluorine containing organic compounds. Available at: [Link]
-
Journal of the American Chemical Society. (2010). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Available at: [Link]
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
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Beilstein Journals. (n.d.). Search Results for Friedel-Crafts. Available at: [Link]
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RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Available at: [Link]
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Jingye. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Available at: [Link]
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-
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
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University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]
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Angewandte Chemie International Edition. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]
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Application Notes and Protocols: (4-Aminophenyl)(4-fluorophenyl)methanone as a Versatile Building Block for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Aminophenyl)(4-fluorophenyl)methanone, a key building block for the synthesis of advanced functional polymers. This document outlines detailed protocols for the preparation of high-performance polyimides and polyamides, elucidates the rationale behind the experimental designs, and describes standard characterization techniques. The incorporation of the fluorinated benzophenone moiety into polymer backbones imparts a unique combination of desirable properties, including enhanced thermal stability, improved solubility, and specific dielectric characteristics, making these materials highly attractive for applications in electronics, aerospace, and biomedical fields.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-amino-4'-fluorobenzophenone, is an aromatic diamine monomer that offers a compelling combination of structural features for the synthesis of high-performance polymers. Its chemical structure, characterized by a rigid benzophenone core, a reactive amine functional group, and a strategically placed fluorine atom, provides a versatile platform for creating polymers with tailored properties.
The key attributes of this monomer include:
-
Amino Functionality: The primary amine group serves as a reactive site for polycondensation reactions, enabling the formation of amide or imide linkages with suitable co-monomers such as diacid chlorides or dianhydrides.
-
Fluorine Substitution: The presence of a fluorine atom enhances polymer solubility in organic solvents, improves thermal and oxidative stability, and can lower the dielectric constant and moisture absorption of the resulting materials.
-
Benzophenone Moiety: The rigid and polar benzophenone unit contributes to high glass transition temperatures (Tg), excellent thermal stability, and potentially imparts photoactive properties to the polymer chain.
These features make this compound a valuable component in the design of advanced materials for demanding applications.
Synthesis of High-Performance Polymers
This compound is primarily utilized in polycondensation reactions to synthesize polyamides and polyimides. The following sections provide detailed, adaptable protocols for these syntheses, emphasizing the underlying chemical principles.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The low-temperature solution polycondensation of this compound with an aromatic diacid chloride is a common method for their synthesis.
Reaction Principle: This method involves the rapid reaction of the amine groups of the diamine with the highly reactive acyl chloride groups of the diacid chloride at low temperatures to form amide linkages. The use of a polar aprotic solvent is crucial for dissolving the monomers and the resulting polymer. An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct, which can otherwise react with the amine monomer and hinder polymerization.
Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (1 equivalent)
-
Terephthaloyl chloride (1 equivalent)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a positive pressure of nitrogen, dissolve this compound in anhydrous DMAc. The concentration should be adjusted to maintain a manageable viscosity throughout the reaction (typically 10-15% solids).
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: Add solid terephthaloyl chloride to the stirred solution in one portion. The reaction is typically rapid, and a significant increase in viscosity will be observed.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The viscosity of the solution will continue to increase, indicating polymer formation.
-
Polymer Precipitation: Precipitate the resulting polyamide by slowly pouring the viscous polymer solution into a vigorously stirred excess of methanol.
-
Washing and Drying: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Synthesis of Aromatic Polyimides via a Two-Step Polycondensation
Aromatic polyimides are a class of polymers with outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis typically proceeds through a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[1]
Reaction Principle:
-
Poly(amic acid) Formation: The reaction of the diamine with a dianhydride in a polar aprotic solvent at room temperature leads to the ring-opening of the anhydride and the formation of a high molecular weight, soluble poly(amic acid).
-
Imidization: The poly(amic acid) is then converted to the final polyimide through the elimination of water. This can be achieved by heating the poly(amic acid) film or solution at high temperatures (thermal imidization) or by using chemical dehydrating agents at room temperature (chemical imidization).
Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (1 equivalent)
-
Pyromellitic dianhydride (PMDA) (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet.
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Programmable oven or vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Monomer Dissolution: In a dry, nitrogen-purged three-necked flask, dissolve this compound in anhydrous NMP.
-
Dianhydride Addition: Gradually add an equimolar amount of solid PMDA to the stirred solution. A slight exotherm may be observed. The addition should be done in portions to control the viscosity increase.
-
Polymerization: Continue stirring the solution at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity will increase significantly as the poly(amic acid) forms. The final concentration is typically in the range of 15-20% solids.
Step 2: Imidization (Thermal Method)
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal and Imidization: Place the cast film in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere. A typical heating schedule is:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
Film Removal: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are commonly employed:
| Technique | Purpose | Typical Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure and the completion of the polymerization and imidization reactions. | Polyamides: Appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, Amide I C=O stretch around 1650 cm⁻¹, Amide II N-H bend around 1540 cm⁻¹). Polyimides: Disappearance of amic acid bands (O-H and N-H stretches) and appearance of characteristic imide bands (asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1370 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeat unit. | Provides detailed information on the proton, carbon, and fluorine environments, confirming the successful incorporation of the monomer units into the polymer chain. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures (typically >450 °C for 5% weight loss), indicating excellent thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | High Tg values, reflecting the rigidity of the polymer backbone imparted by the aromatic and benzophenone units. |
| Mechanical Testing (Tensile Testing) | To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break. | The polymers are expected to form strong, tough films with high tensile strength and modulus. |
| Dielectric Spectroscopy | To determine the dielectric constant and dielectric loss. | The incorporation of fluorine is expected to result in a lower dielectric constant compared to non-fluorinated analogues. |
Visualization of Polymerization Workflows
Polyamide Synthesis Workflow
Caption: Two-Step Synthesis of Aromatic Polyimides.
Safety and Handling
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Diacid Chlorides (e.g., Terephthaloyl Chloride): Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle with care.
-
Dianhydrides (e.g., PMDA): Moisture-sensitive and can be irritating to the respiratory tract.
-
Solvents (DMAc, NMP): These are polar aprotic solvents. Refer to their respective Safety Data Sheets (SDS) for detailed handling instructions.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care in a fume hood.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced aromatic polyamides and polyimides. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in creating novel materials with superior performance characteristics for a wide range of technological applications. The unique combination of a fluorinated moiety and a benzophenone core offers a rich design space for the development of next-generation polymers.
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PubChem. 2-Amino-4'-fluorobenzophenone. [Link]
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PubChem. 4-Amino-2-fluorobenzophenone. [Link]
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- Su, Y., & Yang, C. (2006). Synthesis and properties of fluorinated aromatic poly(amide imide)s based on 4,4′‐bis(4‐amino‐2‐trifluoromethylphenoxy)benzophenone and various bis(trimellitimide)s. Journal of Applied Polymer Science, 102(4), 3641-3653.
- Hsiao, S. H., & Yang, C. P. (1994). Synthesis and properties of aromatic polyamides from 2, 2′-bis (p-aminophenoxy)-4, 4′-di-tert-butylbiphenyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2177-2183.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Aminophenyl)(4-fluorophenyl)methanone
Welcome to the technical support center for the synthesis of (4-Aminophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Primary Synthetic Route: Friedel-Crafts Acylation
The most common method for synthesizing this compound is the Friedel-Crafts acylation of aniline with 4-fluorobenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution. However, the presence of the amino group on the aniline ring introduces specific challenges that require careful consideration and optimization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of aniline often problematic?
The primary challenge lies in the basicity of the amino group (-NH₂) on the aniline ring.[3] This amino group can act as a Lewis base and react with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This interaction forms a complex that deactivates the catalyst and also deactivates the aromatic ring towards the desired electrophilic acylation, often leading to low or no yield.[2][3][5][6]
Q2: What are the common side products in this synthesis?
The main side products can include:
-
N-acylated aniline: The acylating agent can react with the amino group instead of the aromatic ring.
-
Polyacylated products: Although less common in acylation compared to alkylation, it can occur under certain conditions.[5] The introduction of the first acyl group is deactivating, which generally prevents further acylation.[7][8]
-
Isomeric products: While the amino group is an ortho-, para-director, steric hindrance often favors the formation of the para-substituted product, this compound. However, small amounts of the ortho-isomer may be formed.
Q3: Are there alternative catalysts to aluminum chloride?
Yes, several alternatives have been explored to overcome the limitations of traditional Lewis acids. Metal triflates, such as copper triflate (Cu(OTf)₂), have been shown to be effective catalysts for the Friedel-Crafts benzoylation of aniline derivatives.[9][10][11][12] These catalysts can be more tolerant to the amino group, reusable, and may lead to higher yields under milder conditions.[9][10][11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Deactivation | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Purchase high-purity, anhydrous Lewis acid and handle it in a glovebox or under an inert atmosphere. | Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will react with the catalyst, rendering it inactive.[5] |
| 2. Increase Catalyst Stoichiometry: Instead of a catalytic amount, use a stoichiometric amount (or even a slight excess) of the Lewis acid. | The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[5][13] A stoichiometric amount ensures enough active catalyst is available. | |
| Substrate Deactivation | 1. Protect the Amino Group: Convert the amino group of aniline to an amide (e.g., by reacting with acetic anhydride to form acetanilide) before the Friedel-Crafts acylation. The amino group can be regenerated by hydrolysis after the acylation. | The amide group is less basic and still directs ortho- and para-acylation. This prevents the deactivation of the catalyst and the ring.[3] |
| Poor Reagent Quality | 1. Purify Reagents: Purify aniline and 4-fluorobenzoyl chloride (e.g., by distillation) before use. | Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields.[5] |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Experiment with a range of temperatures. Some reactions may require heating to overcome the activation energy, while for others, lower temperatures may minimize side reactions. | Reaction kinetics are highly dependent on temperature. Excessive heat can lead to decomposition.[5] |
| 2. Vary Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while prolonged times may promote side product formation. |
Issue 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| N-Acylation vs. C-Acylation | 1. Protect the Amino Group: As mentioned above, protecting the amino group as an amide is the most effective way to prevent N-acylation. | The lone pair on the nitrogen of the amino group is highly nucleophilic and can readily attack the acylating agent. |
| Isomer Formation | 1. Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the para-product. | The formation of the ortho-isomer may be kinetically favored at higher temperatures, while the thermodynamically more stable para-isomer is favored at lower temperatures. |
| Polyacylation | 1. Control Stoichiometry: Use a 1:1 molar ratio of aniline (or protected aniline) to 4-fluorobenzoyl chloride. | While less of an issue with acylation, using an excess of the acylating agent could potentially lead to di-acylation, especially with a highly activated ring.[5] |
Experimental Protocols
Protocol 1: Synthesis via Acetanilide Protection
-
Protection of Aniline: In a round-bottom flask, dissolve aniline in glacial acetic acid. Add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture into cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the product.
-
Friedel-Crafts Acylation of Acetanilide: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath. Add 4-fluorobenzoyl chloride dropwise to the stirred suspension. Then, add the prepared acetanilide portion-wise. After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 2-4 hours.
-
Work-up and Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the intermediate amide and the aluminum chloride complex. The product, this compound, will precipitate.
-
Purification: Filter the crude product, wash with water, and then a dilute sodium bicarbonate solution to remove any remaining acid. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Data Presentation
Table 1: Impact of Key Parameters on Yield and Purity
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Catalyst | AlCl₃ vs. Cu(OTf)₂ | Cu(OTf)₂ may provide higher yields. | Cu(OTf)₂ can lead to fewer side products. | Cu(OTf)₂ is more tolerant of the basic amino group and can be more selective.[9][10][11] |
| Aniline Substrate | Unprotected vs. Protected (Acetanilide) | Protected aniline will significantly increase yield. | Protected aniline will significantly improve purity by preventing N-acylation. | Protection prevents catalyst deactivation and unwanted side reactions at the amino group.[3] |
| Reaction Temperature | Room Temp vs. Reflux | Higher temperatures generally increase reaction rate and yield up to a point. | Higher temperatures may decrease purity by promoting side reactions. | A balance must be found to achieve a good reaction rate without significant decomposition or side product formation.[5] |
| Catalyst Stoichiometry | Catalytic vs. Stoichiometric | Stoichiometric amounts of AlCl₃ are necessary for good yields. | Stoichiometric amounts can improve purity by driving the desired reaction to completion. | The product-catalyst complex formation necessitates a stoichiometric amount of the Lewis acid.[5][13] |
Visualization of Key Processes
Reaction Mechanism
Caption: Friedel-Crafts acylation of aniline with 4-fluorobenzoyl chloride.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields and impurities.
References
-
Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Synthetic Communications, 46(10), 892-901. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. figshare. [Link]
-
Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). ChemInform Abstract: Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]
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Lin, Y. C., Chen, C. H., Chen, Y. C., Cheng, C. Y., & Chen, C. H. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 26(11), 3326. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]
-
Lin, Y. C., Chen, C. H., Chen, Y. C., Cheng, C. Y., & Chen, C. H. (2021). Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. ResearchGate. [Link]
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Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate. [Link]
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Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
- Google Patents. (2003).
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Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
- Google Patents. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
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Gros, C., Fahy, J., Sardo, C., Gmeiner, W. H., & Arimondo, P. B. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(8), 14767–14787. [Link]
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Chrienova, Z., Drabikova, M., Valentova, J., & Soukup, O. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Molecules, 26(11), 3326. [Link]
- Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Kumar, B. S., & Kumar, G. S. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
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Oakwood Chemical. (4-Aminophenyl)(phenyl)methanone. [Link]
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Technical Support Center: Purification of Crude (4-Aminophenyl)(4-fluorophenyl)methanone by Column Chromatography
Welcome to the technical support center for the purification of (4-Aminophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information presented here is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Introduction to the Purification Challenge
This compound is a moderately polar compound, a characteristic dictated by the presence of an amino group, a ketone, and a fluorine atom. Its purification via normal-phase column chromatography on silica gel can be challenging due to potential interactions between the basic amino group and the acidic silanol groups of the stationary phase, as well as the polarity of the ketone and fluoro substituents. These interactions can lead to issues such as poor separation, peak tailing, and even irreversible adsorption of the product onto the column. This guide provides a structured approach to troubleshoot and optimize the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the first step to a successful purification.
-
Polarity: The presence of the amino (-NH2) and ketone (C=O) groups makes the molecule polar. The fluorine atom also contributes to its polarity. This dictates the choice of a suitable mobile phase to achieve an optimal Rf value (retention factor) for good separation.
-
Basicity: The primary amine is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing or even complete retention of the compound on the column.
-
Solubility: The compound's solubility in various organic solvents will determine the appropriate solvent for sample loading and the mobile phase composition.[1]
Q2: How do I select the right stationary phase for this purification?
A2: For moderately polar compounds like this compound, several stationary phases can be considered.
-
Silica Gel (Normal-Phase): This is the most common choice. However, its acidic nature can be problematic.[2] To mitigate issues with the basic amino group, deactivated silica gel or the addition of a basic modifier to the mobile phase is recommended.[2][3]
-
Alumina: Alumina is another polar stationary phase available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative to silica gel to avoid the strong acidic interactions with the amine.[4]
-
Reversed-Phase Silica (e.g., C18): For highly polar impurities, or if normal-phase chromatography fails, reversed-phase chromatography can be effective.[2][5] In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5]
Q3: What is a good starting point for the mobile phase composition?
A3: The goal is to find a solvent system that provides an Rf value of approximately 0.25-0.35 for the target compound on a TLC plate, as this typically translates to good separation on a column.[6]
-
Common Solvent Systems: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[3]
-
Starting Ratios: Begin with a low polarity mixture, for example, 10-20% ethyl acetate in hexanes, and gradually increase the polarity.[3]
-
For Amines: To prevent peak tailing, it is often beneficial to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[3][4] This neutralizes the acidic sites on the silica gel.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound won't elute from the column. | 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel due to strong interaction with the amino group.[2]3. Compound decomposed on the silica gel.[2] | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes.2. Add a basic modifier like triethylamine (0.1-1%) to the eluent to compete with the amine for binding sites on the silica.[3]3. Switch to a different stationary phase like neutral or basic alumina, or consider reversed-phase chromatography.[4]4. Test for stability by spotting the compound on a TLC plate and letting it sit for a while before developing to see if decomposition occurs.[2] |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude sample.3. Poor column packing. 4. Co-elution of impurities with similar polarity. | 1. Optimize the solvent system using TLC. Aim for a larger ΔRf between your product and the impurities.[7] A less polar solvent system will generally improve separation.2. Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to sample weight ratio of at least 30:1.3. Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.4. Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[3] |
| Significant peak tailing of the product. | 1. Strong interaction between the basic amino group and acidic silanol groups on the silica gel.[4] | 1. Add a basic modifier such as triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica.[3][4]2. Use a deactivated stationary phase like neutral alumina.[4] |
| The compound elutes too quickly (high Rf). | 1. Mobile phase is too polar. | 1. Decrease the polarity of the eluent. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). |
| The crude sample is not soluble in the mobile phase. | 1. High polarity of the crude material and low polarity of the eluent. | 1. Use a dry loading technique. Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[1] |
Experimental Protocols
Protocol 1: Standard Column Chromatography with a Basic Modifier
This protocol is a good starting point for the purification of this compound.
1. Slurry Preparation and Column Packing:
- In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine).
- Pour the slurry into a clamped, vertical column with the stopcock closed.
- Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.[8] Do not let the silica run dry.
- Add a thin layer of sand on top of the packed silica to protect the surface.[9]
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.[1]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Begin elution with the initial low-polarity mobile phase.
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate, always containing 0.1% triethylamine).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
Advanced Troubleshooting: When Standard Methods Fail
Scenario: The product still shows significant tailing even with triethylamine.
-
Consider a stronger base: If triethylamine is insufficient, a stock solution of 10% ammonium hydroxide in methanol can be used as a more potent modifier in the mobile phase (typically 1-10% of this stock in dichloromethane).[4]
-
Change the stationary phase: This is a strong indicator that the silica-amine interaction is too strong to be overcome by mobile phase modifiers. Switching to neutral or basic alumina is the next logical step.[4]
Scenario: Impurities are inseparable from the product.
-
Orthogonal Chromatography: If normal-phase chromatography does not provide adequate separation, an orthogonal technique like reversed-phase chromatography should be employed. The different separation mechanism can often resolve closely eluting compounds.[5]
-
Gradient Elution: Instead of a constant mobile phase composition (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can sometimes improve the separation of complex mixtures.[10]
Logical Decision Tree for Troubleshooting
Conclusion
The successful purification of this compound by column chromatography is achievable with a systematic approach. By understanding the compound's chemical nature, carefully selecting the stationary and mobile phases, and applying the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and obtain a high-purity product. Remember that thin-layer chromatography is an indispensable tool for developing and optimizing your column chromatography method.
References
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
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MDPI. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
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Restek. (2019, June 17). Choosing Your LC Stationary Phase. Available from: [Link]
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Chemsrc. CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone. Available from: [Link]
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Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Available from: [Link]
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Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. Available from: [Link]
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Columbia University. Column chromatography. Available from: [Link]
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Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. Available from: [Link]
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Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Available from: [Link]
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Weber State University. (2022, February 13). Column Chromatography. Available from: [Link]
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PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 6. m.youtube.com [m.youtube.com]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to reduce side product formation in aminobenzophenone synthesis
Technical Support Center: Aminobenzophenone Synthesis
Welcome to the Technical Support Center for Aminobenzophenone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing aminobenzophenones, a critical scaffold in medicinal chemistry.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
This guide will focus primarily on the widely used, yet often challenging, Friedel-Crafts acylation method, while also exploring viable alternative routes.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the synthesis of aminobenzophenones.
Q1: Why is my Friedel-Crafts acylation of aniline yielding little to no desired C-acylated product?
A1: This is a classic challenge. The primary reason is the Lewis basicity of the aniline's amino group. This group readily reacts with the Lewis acid catalyst (e.g., AlCl₃), forming an unreactive complex that deactivates the catalyst.[3][4] Furthermore, the amino group can be directly acylated (N-acylation), competing with the desired C-acylation on the aromatic ring.[5][6]
Q2: I'm observing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the ortho-product?
A2: The amino group is an ortho, para-directing group. To favor ortho-acylation for the synthesis of 2-aminobenzophenones, a common strategy is to use an aniline starting material where the para-position is already substituted.[1] This steric hindrance guides the incoming acyl group to the ortho position. If the para-substituent is a group like chlorine or bromine, it can potentially be removed later through hydrogenolysis if the unsubstituted product is desired.[1]
Q3: My reaction is producing a significant amount of di-acylated byproduct. How can this be prevented?
A3: While poly-acylation is less common in Friedel-Crafts acylation compared to alkylation because the acyl group is deactivating, it can still occur under harsh conditions.[7] To minimize this, you can:
-
Use a stoichiometric amount of the acylating agent.
-
Control the reaction temperature and time carefully to avoid over-reaction.
-
Employ a protecting group strategy, as the protected amine will modulate the ring's reactivity.
Q4: Are there alternative methods to Friedel-Crafts acylation for synthesizing 2-aminobenzophenones?
A4: Yes, several alternative routes exist, which can be advantageous if you are facing persistent issues with Friedel-Crafts acylation. These include:
-
Reaction of 2-aminobenzonitriles with Grignard or organolithium reagents. [1]
-
Palladium-catalyzed additions of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles. [1][2][8][9]
-
Synthesis from anthranilic acid derivatives , where the amino group is often protected.[1][10]
-
Oxidative or reductive cleavage of heterocyclic systems. [11]
Troubleshooting Guides
This section provides a deeper dive into specific problems and offers systematic approaches to resolving them.
Issue 1: Low Yield and Catalyst Deactivation in Friedel-Crafts Acylation
The core of this problem lies in the interaction between the amino group of aniline and the Lewis acid catalyst.
Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, readily coordinating with the Lewis acidic catalyst (e.g., AlCl₃). This forms a stable complex, effectively neutralizing the catalyst and preventing it from activating the acylating agent for the electrophilic aromatic substitution.[3][4]
Troubleshooting Workflow:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Aminobenzophenones
Welcome to the Technical Support Center for the synthesis of aminobenzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection of catalysts and optimization of reaction conditions. As a key structural motif in numerous pharmaceuticals, including the benzodiazepine class of drugs, the efficient synthesis of aminobenzophenones is of paramount importance.[1][2][3] This resource provides a comparative analysis of various catalytic systems, detailed troubleshooting in a question-and-answer format, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions encountered during the synthesis of aminobenzophenones. The answers are designed to provide not just a solution, but also the underlying scientific reasoning to empower you in your experimental design.
FAQ 1: My Friedel-Crafts acylation of an aniline derivative is failing or giving very low yields. What are the likely causes?
The Friedel-Crafts acylation of anilines is a classic yet challenging transformation. Low yields or reaction failure can often be attributed to the following factors:
-
Catalyst Deactivation: The primary amino group of aniline is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).[4] This deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution.
-
Amino Group Acylation: The amino group is nucleophilic and can react with the acylating agent (e.g., benzoyl chloride) to form an amide. This side reaction consumes the starting material and the desired acylation on the aromatic ring does not occur.[5]
-
Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often require high temperatures and stoichiometric amounts of Lewis acids, which can lead to side reactions and degradation of starting materials or products.[1][6]
-
Substrate Reactivity: Highly deactivated or electron-poor anilines may not be suitable substrates for Friedel-Crafts acylation.
Troubleshooting Steps:
-
Protect the Amino Group: This is the most common and effective solution. The amino group can be protected as an amide (e.g., acetanilide) or a sulfonamide (e.g., tosylamide). The protecting group reduces the basicity of the nitrogen, preventing catalyst deactivation and directing the acylation to the para or ortho position. A subsequent deprotection step is required to yield the aminobenzophenone.[7]
-
Catalyst Choice: Consider using milder or more specialized Lewis acids. For instance, copper triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the benzoylation of N-protected anilines under solvent-free conditions.[1][7] Other effective catalysts for the acylation of anilides include gallium, indium, and thallium-based solids, as well as bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄).[8][9][10]
-
Reaction Conditions Optimization: Carefully control the reaction temperature and stoichiometry of the reagents. Stepwise addition of the Lewis acid at a lower temperature can sometimes mitigate side reactions.
-
Alternative Synthetic Routes: If Friedel-Crafts acylation remains problematic, consider alternative strategies such as palladium-catalyzed cross-coupling reactions or synthesis from 2-aminobenzonitriles.[1][11]
FAQ 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
The formation of multiple isomers (ortho, meta, para) is a common issue in Friedel-Crafts acylation. Regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aniline ring.
Strategies to Enhance Regioselectivity:
-
Para-Substituted Anilines: A common strategy to achieve ortho-acylation is to use a para-substituted aniline.[6][12] The para substituent blocks that position, forcing the acylation to occur at one of the ortho positions. If the para-substituent is a removable group like chlorine or bromine, it can be subsequently removed by hydrogenolysis to yield the unsubstituted 2-aminobenzophenone.[6]
-
Protecting Group Influence: The choice of protecting group on the amino group can also influence the regioselectivity. Bulky protecting groups can sterically hinder the ortho positions, favoring para-acylation.
-
Directed Ortho Metalation: For highly specific ortho-functionalization, consider a directed ortho metalation (DoM) strategy. This involves using a directing group (e.g., a protected amine) to guide a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, followed by quenching with an electrophile.
FAQ 3: My palladium-catalyzed synthesis of 2-aminobenzophenone from 2-aminobenzonitrile has a long reaction time. How can I accelerate the reaction?
Palladium-catalyzed methods, such as the addition of sodium arylsulfinates to 2-aminobenzonitriles, are known for their high yields and good functional group tolerance but can be slow.[1][7]
Optimization Strategies:
-
Ligand Screening: The choice of ligand for the palladium catalyst is crucial. Bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the catalytic activity.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases the cost. A balance must be struck. A typical loading for Pd(OAc)₂ is 10 mol%.[1][7]
-
Temperature: Increasing the reaction temperature can accelerate the reaction, but be mindful of potential side reactions or decomposition of the catalyst or reagents. The reaction is often run at 80°C.[1][7]
-
Solvent System: The solvent can have a profound impact on the reaction rate and yield. A mixture of THF and water is commonly used for the reaction with sodium phenylsulfinate.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.
FAQ 4: I am struggling with low yields in the Grignard reaction of an arylmagnesium halide with 2-aminobenzonitrile. What should I troubleshoot?
The Grignard reaction is a powerful tool for C-C bond formation, but it is sensitive to several factors.
Troubleshooting a Grignard Reaction:
-
Quality of the Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[13] Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or recently titrated Grignard reagent.[13] Activating the magnesium turnings with iodine or 1,2-dibromoethane is also recommended.[13]
-
Side Reactions with the Amino Group: The primary amino group of 2-aminobenzonitrile has an acidic proton that can be deprotonated by the Grignard reagent, consuming one equivalent of the reagent and forming an unreactive magnesium salt. Using an excess of the Grignard reagent is often necessary.
-
Reaction Conditions:
-
Temperature Control: The initial addition of the Grignard reagent should be performed at a low temperature (e.g., 0°C) to minimize side reactions.[13]
-
Order of Addition: Slowly adding the Grignard reagent to the 2-aminobenzonitrile solution is generally preferred to maintain a low concentration of the highly reactive Grignard reagent.[13]
-
Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are standard solvents.[13]
-
-
Workup: The intermediate imine formed must be hydrolyzed to the ketone. This is typically achieved by quenching the reaction with an acidic aqueous solution (e.g., 2M HCl) and stirring for a sufficient time to ensure complete hydrolysis.[13]
Comparative Analysis of Catalytic Systems
The choice of a synthetic route and catalyst system depends on factors such as yield, reaction time, temperature, catalyst loading, substrate scope, and cost. The following table summarizes the performance of several prominent catalytic methods for the synthesis of 2-aminobenzophenones.
| Synthetic Route | Catalyst System | Reactants | Key Reaction Conditions | Yield (%) | Catalyst Loading | Key Advantages | Disadvantages |
| Friedel-Crafts Benzoylation | Copper Triflate (Cu(OTf)₂) | N-protected anilines, Benzoyl chlorides | Solvent-free, 150°C, 2-4 h | Good to Excellent | Not Specified | Reusable catalyst.[1] | Requires protection/deprotection steps. |
| Palladium-Catalyzed Addition | Pd(OAc)₂ / bpy | 2-Aminobenzonitrile, Sodium Phenylsulfinate | THF/H₂O, 80°C, 48 h | up to 91[7] | 10 mol%[7] | Good functional group tolerance.[7] | Long reaction times, relatively high catalyst loading.[7] |
| Metal-Free Synthesis | Cesium Carbonate (Cs₂CO₃) | 2-Arylindole | DMSO, O₂ atmosphere, 140°C, 6 h | 60 | 2.0 equiv. | Avoids use of expensive metals. | High temperature, moderate yield. |
| Grignard Reaction | N/A | 2-Aminobenzonitrile, Arylmagnesium halide | Anhydrous THF, 0°C to RT | Good (e.g., 71%)[6] | N/A | Direct C-C bond formation. | Sensitive to moisture, potential side reactions.[13] |
| Hypervalent Iodine Catalysis | Diacetoxyiodobenzene (DIB) | Isatoic anhydride, Benzene | CH₂Cl₂, Microwave, 5-6 min | Not specified, but efficient | 5 mol% | Mild and non-hazardous alternative to AlCl₃.[14] | Limited substrate scope reported. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile[1]
This method describes the palladium-catalyzed addition of sodium benzenesulfinate to 2-aminobenzonitrile.
Materials:
-
2-aminobenzonitrile (0.3 mmol, 1.0 equiv.)
-
Sodium benzenesulfinate (0.6 mmol, 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
2,2'-bipyridine (bpy, 20 mol%)
-
p-nitrobenzenesulfonic acid (p-NBSA, 3 mmol)
-
Tetrahydrofuran (THF, 2 mL)
-
Water (1 mL)
Procedure:
-
To a sealed reaction tube, add 2-aminobenzonitrile, sodium benzenesulfinate, Pd(OAc)₂, bpy, and p-NBSA.
-
Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times.
-
Add THF and water to the mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Friedel-Crafts Benzoylation[1][9]
This protocol involves the N-protection of an aniline derivative, followed by a copper-catalyzed Friedel-Crafts benzoylation and subsequent deprotection.
Step 1: N-Acylation of Aniline
-
Combine the aniline derivative (1 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) under solvent-free conditions.
-
Heat the mixture at 100 °C for 5 minutes.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Quench the reaction with sodium bicarbonate solution (2 x 20 mL) and then water (2 x 20 mL).
Step 2: Friedel-Crafts Benzoylation
-
In a reaction vessel, combine the N-protected aniline (1.0 equiv.), the desired benzoyl chloride (1.2 equiv.), and copper triflate (Cu(OTf)₂).
-
Heat the solvent-free mixture at approximately 150°C for 2-4 hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Deprotection
-
Deprotection of the amide to yield the final 2-aminobenzophenone is achieved under acidic conditions (H₂SO₄:CH₃COOH:H₂O) by heating at 150 °C for 60 minutes.[7]
Visualizing the Workflow and Mechanisms
Generalized Workflow for Catalytic Synthesis of 2-Aminobenzophenone
Caption: Generalized workflow for catalytic synthesis of aminobenzophenones.
Decision Tree for Catalyst Selection
Caption: Decision tree for selecting a synthetic strategy.
References
- A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis - Benchchem.
- Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis - Benchchem.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - ResearchGate.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences.
- Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion - Benchchem.
- 2 - Asian Journal of Organic & Medicinal Chemistry.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC - PubMed Central.
- the methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences.
- 2-aminobenzophenone - Organic Syntheses.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate.
- JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents.
- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
- synthesis of2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst - Jetir.Org.
- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
- Application Notes and Protocols for the Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation - Benchchem.
- Friedel–Crafts Acylation - Sigma-Aldrich.
- A Comparative Yield Analysis: Friedel-Crafts Acylation vs. Suzuki Coupling for the Synthesis of 2-Aminobenzophenones - Benchchem.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 10. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 11. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
Technical Support Center: Enhancing Fried-Crafts Benzoylation with Microwave Assistance
Welcome to the technical support center dedicated to leveraging microwave-assisted synthesis for the acceleration of Friedel-Crafts benzoylation reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize this cornerstone of C-C bond formation. Here, we dissect common experimental hurdles and provide scientifically-grounded solutions to streamline your workflow and enhance reaction efficiency.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your microwave-assisted Friedel-Crafts benzoylation experiments.
Problem 1: Low or No Product Yield
Q: I am observing minimal to no formation of my desired benzoylated product. What are the likely causes and how can I rectify this?
A: This is a frequent challenge with several potential root causes. Let's break them down:
-
Catalyst Deactivation: The most common culprit in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). The ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1] This is why stoichiometric or even excess amounts of the catalyst are often necessary.[1][2][3]
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the molar ratio of your Lewis acid catalyst relative to the limiting reagent.
-
Consider Alternative Catalysts: For substrates sensitive to strong Lewis acids, explore milder and often reusable options like metal triflates (e.g., bismuth triflate) or solid acid catalysts such as zeolites.[1][4][5] These can exhibit higher tolerance to moisture and may not form as stable complexes with the product.[1][4]
-
-
-
Substrate Reactivity: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic substrate.
-
Deactivated Rings: If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), it will be significantly less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][6][7]
-
Solution: For deactivated substrates, standard Friedel-Crafts conditions are often ineffective.[6] You may need to consider alternative synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In some instances, employing superacid catalysts under more forceful conditions might yield some product, though this is not a universally applicable solution.[6]
-
Amine or Hydroxyl Groups: Substrates with -NH₂, -NHR, -NR₂, or -OH groups can pose challenges as the Lewis acid can complex with the lone pairs on the nitrogen or oxygen atoms, deactivating the ring. This can also lead to N- or O-acylation as a competing reaction.
-
Solution: Protect the amine or hydroxyl group before performing the Friedel-Crafts reaction.
-
-
Presence of Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to water. Any moisture present will hydrolyze the catalyst, rendering it inactive.[1]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Problem 2: Charring or Decomposition of Starting Material
Q: My reaction mixture is turning dark, and I'm isolating what appears to be decomposition products instead of my target molecule. What's causing this and how can I prevent it?
A: Charring is indicative of excessive or uncontrolled heating, a potential pitfall in microwave synthesis if not properly managed.
-
Localized Superheating ("Hot Spots"): Microwave energy can sometimes be absorbed unevenly, leading to localized "hot spots" within the reaction mixture where the temperature far exceeds the setpoint.[8] This is particularly a risk in viscous solutions or with solid catalysts that can absorb microwaves very efficiently.[8][9]
-
Solution:
-
Efficient Stirring: Ensure vigorous and continuous stirring throughout the reaction to promote even heat distribution.[9]
-
Solvent Choice: Select a solvent with a moderate to high dielectric loss (tan δ) to ensure more uniform heating of the bulk solution.[10][11] Non-polar solvents are generally poor microwave absorbers.[11][12]
-
Power Modulation: Modern microwave reactors allow for precise power control. Instead of a constant high power, use a program that modulates the power to maintain the target temperature, avoiding overshoot.
-
-
-
Reaction Temperature Too High: Even without localized hot spots, the overall reaction temperature may simply be too high for the stability of your starting materials or product.
-
Solution: Methodically lower the reaction temperature in increments of 5-10°C. Microwave assistance often allows for successful reactions at lower temperatures than conventional heating.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for Friedel-Crafts benzoylation compared to conventional heating?
A1: The primary benefits of microwave-assisted synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes under microwave irradiation.[10][13][14][15]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired product.[12][13]
-
Enhanced Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to more efficient energy transfer.[12][13]
-
Greener Chemistry: The speed and efficiency of microwave reactions often allow for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[5][10][12]
Q2: How do I choose an appropriate solvent for a microwave-assisted Friedel-Crafts reaction?
A2: The choice of solvent is critical. Polar solvents generally absorb microwave energy more efficiently due to dipole rotation.[16] Solvents with a high dielectric loss (tan δ) value will heat up most rapidly.[10][11] However, even non-polar solvents can be used if the reactants or catalyst are polar enough to absorb microwave energy.[17] Ionic liquids are also excellent media for microwave synthesis as they absorb microwave energy very efficiently and have low vapor pressure.[10][12][18]
Q3: Is it safe to perform these reactions in a sealed vessel?
A3: Using a sealed vessel is common in microwave synthesis as it allows the reaction to be heated above the solvent's atmospheric boiling point, further accelerating the reaction.[10] However, this also leads to a buildup of pressure. It is imperative to use a dedicated laboratory microwave reactor designed for chemical synthesis. [9][17] These systems are equipped with safety features to monitor and control temperature and pressure, preventing dangerous over-pressurization.[9][17] Never use a domestic kitchen microwave oven for chemical reactions. [9]
Q4: Can I reuse my catalyst in a microwave-assisted Friedel-Crafts reaction?
A4: The reusability of the catalyst depends on its nature. Traditional Lewis acids like AlCl₃ are typically consumed in the reaction and subsequent workup, making them non-reusable.[3][5] However, a significant advantage of using solid acid catalysts like zeolites or certain metal triflates is their potential for recovery and reuse.[1][19][20] After the reaction, these catalysts can often be recovered by simple filtration, washed, dried, and reused in subsequent reactions, which is both cost-effective and environmentally friendly.[1][20]
Data at a Glance: Conventional vs. Microwave-Assisted Benzoylation
The following table provides a comparative overview of typical reaction parameters for the benzoylation of an activated aromatic substrate, highlighting the advantages of microwave assistance.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | Several hours (e.g., 5-8 h) | Minutes (e.g., 4-6 min) | [14][15][21][22] |
| Typical Yield | Good | Often Higher | [15][21][22] |
| Energy Input | Indirect, through vessel | Direct, to reactants/solvent | [12][13] |
| Temperature Gradient | High (vessel wall to center) | Low (uniform heating) | [16] |
| Side Product Formation | More likely due to prolonged heating | Minimized due to short reaction times | [12][13] |
Experimental Protocol: Microwave-Assisted Benzoylation of Anisole
This protocol provides a general guideline for the benzoylation of an activated aromatic compound, anisole, using benzoic anhydride and a reusable catalyst, bismuth triflate, under solvent-free microwave irradiation.
Materials:
-
Anisole
-
Benzoic Anhydride
-
Bismuth (III) Triflate [Bi(OTf)₃]
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add anisole (1.0 mmol), benzoic anhydride (1.2 mmol), and bismuth (III) triflate (5 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a set temperature of 120°C for 10 minutes, with continuous stirring.
-
Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, add ethyl acetate to dissolve the mixture.
-
Catalyst Recovery: If a solid catalyst like a zeolite were used, it would be recovered at this stage by filtration. For homogeneous catalysts like Bi(OTf)₃, an aqueous workup is performed.
-
Extraction and Washing: Transfer the solution to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-methoxybenzophenone.
Visualizing the Workflow
The following diagram outlines the key stages of the microwave-assisted Friedel-Crafts benzoylation process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: A-Z Guide to Managing Heat-Sensitive Compounds in Distillation and Purification
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide you with in-depth, field-proven insights into the nuanced art of distilling and purifying heat-sensitive compounds. As a Senior Application Scientist, I understand that success in the lab is not just about following steps, but about understanding the "why" behind each technique. This guide is structured to empower you with that knowledge, moving from foundational concepts to practical troubleshooting and detailed experimental workflows.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles that every researcher working with thermally labile compounds should understand.
Q1: What scientifically defines a compound as "heat-sensitive"?
A compound is considered heat-sensitive or thermally labile if it undergoes decomposition or unwanted chemical changes at temperatures required for standard atmospheric distillation.[1] This degradation can manifest as:
-
Loss of bioactivity: Critical for pharmaceutical and nutraceutical compounds.[2]
-
Discoloration or oxidation: Affecting the purity and quality of the final product.[2]
-
Formation of by-products: Complicating purification and potentially introducing toxic impurities.[2]
-
Polymerization or cracking: Leading to yield loss and difficult-to-remove residues.[3]
The susceptibility to thermal degradation is often due to the presence of functional groups that are prone to elimination, rearrangement, or cleavage reactions when subjected to heat.[4][5]
Q2: What are the immediate signs of thermal degradation during a distillation?
Observing your distillation closely is critical. Key indicators of thermal degradation include:
-
Unexpected Color Change: The material in the distillation flask may darken, often turning yellow, brown, or even black.
-
Unusual Odors: A burnt or acrid smell can indicate decomposition.[6]
-
Gas Evolution: The formation of non-condensable gases can cause pressure fluctuations in a vacuum distillation setup.
-
Inconsistent Boiling Point: The temperature may fluctuate erratically or fail to stabilize as the compound degrades into substances with different boiling points.
-
Low Yield: A significant portion of the starting material may be lost to degradation, resulting in a lower-than-expected amount of distillate.[6]
Q3: What are the primary low-temperature distillation techniques I should consider?
To circumvent thermal degradation, several techniques are employed to lower the boiling point of the compound of interest. The most common are:
-
Vacuum Distillation: By reducing the pressure above the liquid, the boiling point is significantly lowered.[7][8] This is the most widely used method for purifying heat-sensitive compounds with high boiling points.[9][10]
-
Steam Distillation: This technique is ideal for volatile compounds that are immiscible with water.[11][12] Steam is passed through the mixture, and the compound co-distills with water at a temperature below the boiling point of either component.[13][14]
-
Molecular Distillation: A more advanced form of short-path distillation conducted under a very high vacuum.[2] It is characterized by an extremely short residence time in the heated zone, minimizing thermal stress on the molecules.[2][15]
-
Azeotropic Distillation: This method is primarily used for removing water from a reaction mixture by adding an entrainer (e.g., toluene) that forms a low-boiling azeotrope with water.[16][17][18]
Section 2: Troubleshooting Guides - Common Problems & Solutions
Even with the right technique, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: My compound is degrading even under a deep vacuum.
This is a common and frustrating issue. Here’s a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for degradation under vacuum.
-
Causality: A vacuum leak is the most common culprit.[19] Even a small leak can significantly raise the pressure, requiring a higher temperature for boiling and leading to degradation. Residence time, the duration a molecule spends at high temperature, is also a critical factor.[20][21][22][23]
Problem 2: I'm experiencing significant bumping and uneven boiling.
Bumping occurs when a liquid superheats and then boils violently, which can lead to sample loss and contamination.[24][25][26]
-
Solution 1: Ensure Smooth Boiling. Introduce boiling chips or a magnetic stir bar into the distillation flask before heating. This provides nucleation sites for bubbles to form smoothly.
-
Solution 2: Gradual Heating. Avoid rapid heating.[26] Apply heat slowly and evenly to prevent localized superheating.
-
Solution 3: Proper Flask Size. The distillation flask should not be more than two-thirds full.[26] This provides adequate surface area for evaporation and space for vapor expansion.
Problem 3: My distillation rate is extremely slow.
A slow distillation can unnecessarily prolong the exposure of your compound to heat.
-
Check Vacuum Depth: Ensure your vacuum pump is pulling a sufficient vacuum for the desired boiling point. Check for leaks in the system.[19]
-
Optimize Heat Input: The temperature of the heating bath should typically be 20-30°C higher than the boiling point of the liquid at the operating pressure.[8] Too low of a temperature differential will result in a slow distillation.
-
Ensure Efficient Condensation: Check that the condenser is properly cooled. Insufficient cooling can lead to vapor loss and an apparent slow rate of collection.
-
Insulation: For high-boiling compounds, insulating the distillation head with glass wool or aluminum foil can prevent premature condensation and improve the distillation rate.[27]
Problem 4: I'm observing foaming in my distillation flask.
Foaming is often caused by the presence of surfactants or high molecular weight impurities in the sample.[24][28]
-
Slowly Apply Vacuum: Applying the vacuum too quickly can cause dissolved gases to come out of solution rapidly, leading to foaming.[25]
-
Use a Larger Flask: A larger flask provides more headspace for the foam to dissipate before it gets carried over into the condenser.[24][26]
-
Anti-Foaming Agents: A small amount of a food-grade, silicone-based anti-foaming agent can be added to the distillation flask.[24][26][28]
-
Install a Bump/Foam Trap: A bump trap or foam brake can be installed between the distillation flask and the condenser to catch any foam that travels up the neck of the flask.[24][25][26]
Section 3: In-Depth Protocols & Workflows
This section provides detailed, step-by-step methodologies for key low-temperature distillation techniques.
Workflow 1: Step-by-Step Guide to Vacuum Distillation
This is the workhorse technique for purifying heat-sensitive, high-boiling point compounds.[7]
Caption: Standard workflow for a laboratory vacuum distillation.
Experimental Protocol:
-
Apparatus Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are clean and lightly greased with a suitable vacuum grease.
-
Secure Joints: Use clips to secure all joints to prevent them from separating under vacuum.
-
Cooling: Start the flow of coolant through the condenser.
-
Stirring: Place the distillation flask in a heating mantle on a magnetic stirrer and add a stir bar. Begin stirring.
-
Apply Vacuum: Connect the vacuum source and slowly evacuate the system. Monitor the pressure with a manometer.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gradually.
-
Distillation: Collect the fraction that distills at a constant temperature. It may be necessary to collect a forerun of more volatile impurities first.
-
Shutdown: Once the distillation is complete, remove the heating mantle.
-
Cooling: Allow the apparatus to cool to room temperature.
-
Venting: Slowly and carefully vent the system to atmospheric pressure.
-
Disassembly: Once at atmospheric pressure, disassemble the apparatus.
Workflow 2: Utilizing Steam Distillation
Ideal for extracting volatile, water-immiscible compounds like essential oils from plant materials.[11][12][29]
Caption: Principle of steam distillation for volatile compounds.
Experimental Protocol:
-
Setup: Place the material to be distilled in a large flask with water. Alternatively, use a two-flask setup where one generates steam that is bubbled through the material in the second flask.
-
Heating: Heat the flask(s) to generate steam and carry the volatile compound over.
-
Condensation: The vapor mixture is passed through a condenser.
-
Collection: The condensate, a mixture of water and the immiscible organic compound, is collected in a receiving flask.
-
Separation: The two layers are then separated, typically using a separatory funnel.
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Low-Temperature Distillation Techniques
| Technique | Principle | Best For | Advantages | Limitations |
| Vacuum Distillation | Lowers boiling point by reducing pressure.[9][30] | High-boiling, heat-sensitive liquids.[7] | Widely applicable, good for purification. | Requires a vacuum system, risk of leaks. |
| Steam Distillation | Co-distills volatile, immiscible compounds with water.[11][12] | Essential oils, aromatic compounds from natural sources.[13] | Gentle, uses water as a solvent.[11][14] | Only for volatile, water-immiscible compounds. |
| Molecular Distillation | Short-path distillation under high vacuum.[2] | Very high molecular weight, extremely heat-sensitive compounds (e.g., vitamins, fatty acids).[2] | Very short residence time, minimal thermal degradation.[2] | Requires specialized, expensive equipment. |
| Azeotropic Distillation | Uses an entrainer to form a low-boiling azeotrope with a component to be removed.[16][17] | Removing water from reaction mixtures.[18][31] | Highly effective for dehydration. | Adds another component (entrainer) that must be separated. |
Section 5: References
-
Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.). Google Cloud. Retrieved January 10, 2026, from
-
Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025, April 3). Google Cloud. Retrieved January 10, 2026, from
-
Steam Distillation. (n.d.). Nutralfa Ltd. Retrieved January 10, 2026, from
-
Steam Distillation. (n.d.). Buchi.com. Retrieved January 10, 2026, from
-
How to Minimize Bumping and Foaming. (2017, June 26). Laboratory Supply Network. Retrieved January 10, 2026, from
-
Optimizing VGO Yields in Vacuum Distillation Units. (2025, June 19). Patsnap Eureka. Retrieved January 10, 2026, from
-
The Science Behind Steam Distillation: Unlocking the Flavor Potential. (2024, August 20). Advanced Biotech. Retrieved January 10, 2026, from
-
Optimisation of Vacuum Distillation Units in Oil Refineries Using Surrogate Models. (2024, February 10). ResearchGate. Retrieved January 10, 2026, from
-
How to Deal with Solvent Bumping and Foaming During Lab Evaporation. (2017, April 20). Lab Manager. Retrieved January 10, 2026, from
-
How do you stop a Rotovap from bumping?. (n.d.). Lab Instrument Manufacturer. Retrieved January 10, 2026, from
-
Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023, August 25). MDPI. Retrieved January 10, 2026, from
-
Optimization Study on Enhancing Deep-Cut Effect of the Vacuum Distillation Unit (VDU). (2022, February 14). MDPI. Retrieved January 10, 2026, from
-
Steam Distillation of Essential Oils. (2025, May 30). EllementalPRO. Retrieved January 10, 2026, from
-
Optimization of the design and operating parameters of a large-scale vacuum membrane distillation system to improve process performance. (n.d.). King Fahd University of Petroleum & Minerals. Retrieved January 10, 2026, from
-
Azeotropic Distillation. (2025, March 10). YouTube. Retrieved January 10, 2026, from
-
Foam is foe in rotary evaporation. Here is how to prevent it. (n.d.). Buchi.com. Retrieved January 10, 2026, from
-
Low-temperature distillation. (2026, January 7). Grokipedia. Retrieved January 10, 2026, from
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Google Cloud. Retrieved January 10, 2026, from
-
Dehydration process using azeotropic distillation. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Low-temperature distillation. (n.d.). Wikipedia. Retrieved January 10, 2026, from
-
Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. Retrieved January 10, 2026, from
-
Azeotropic distillation. (n.d.). Wikipedia. Retrieved January 10, 2026, from
-
Dehydration process using azeotropic distillation. (n.d.). European Patent Office. Retrieved January 10, 2026, from
-
Vacuum Distillation issues?. (2019, November 11). Pressure Control Solutions. Retrieved January 10, 2026, from
-
Trouble with vacuum leaks in your distillation system? Learn how to te. (2025, June 30). Beaker & Wrench. Retrieved January 10, 2026, from
-
Separating Solutions – Distillation. (2024, April 7). YouTube. Retrieved January 10, 2026, from
-
Why Does Foam Appear During Distillation and How to Prevent It. (2025, February 17). Google Cloud. Retrieved January 10, 2026, from
-
Distillation of heat sensitive compounds. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 10, 2026, from
-
Vacuum Distillation Unit Operations and Troubleshooting. (n.d.). Google Cloud. Retrieved January 10, 2026, from
-
ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION. (n.d.). University of Calgary. Retrieved January 10, 2026, from
-
How To: Purify by Distillation. (n.d.). University of Rochester. Retrieved January 10, 2026, from
-
Taking the heat off distillation. (n.d.). C&EN Global Enterprise. Retrieved January 10, 2026, from
-
Modeling Of Residence Time Distributionin A Catalytic Distillation Column With Bale Packing For Tertiary Butyl Alcohol Productio. (n.d.). iosrjen. Retrieved January 10, 2026, from
-
Residence time. (n.d.). Wikipedia. Retrieved January 10, 2026, from
-
2.2: Distillation. (2021, June 20). Chemistry LibreTexts. Retrieved January 10, 2026, from
-
Distillation Pressure Control Troubleshooting. (2021, December 16). YouTube. Retrieved January 10, 2026, from
-
Unraveling the influence of residence time distribution on the performance of reactive distillation - Process optimization and experimental validation. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from
-
Decomposition or thermal degradation. (n.d.). Calnesis Laboratory. Retrieved January 10, 2026, from
-
Chemical/Laboratory Techniques: Distillation. (2022, October 14). YouTube. Retrieved January 10, 2026, from
-
How residence time affects product quality in flow chemistry. (2021, September 21). Stoli Chem. Retrieved January 10, 2026, from
-
MOLECULAR DISTILLATION TECHNOLOGY. (n.d.). Stella. Retrieved January 10, 2026, from
-
A Low-Temperature and Low-Pressure Distillation Plant for Dairy Wastewater. (n.d.). MDPI. Retrieved January 10, 2026, from
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). PMC. Retrieved January 10, 2026, from
-
Thermal degradation: Significance and symbolism. (n.d.). Google Cloud. Retrieved January 10, 2026, from
-
Thermal degradation of polymers. (n.d.). Wikipedia. Retrieved January 10, 2026, from
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Technical Support Center: Navigating the Scale-Up of Fluorinated Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the manufacturing of fluorinated aromatic compounds. The introduction of fluorine into aromatic systems is a cornerstone of modern drug development, enhancing properties like metabolic stability, bioavailability, and binding affinity.[1][2][3] It is estimated that up to 20% of all pharmaceuticals contain at least one fluorine atom.[4]
However, transitioning these powerful molecules from the laboratory bench to pilot and commercial scale presents a unique and formidable set of challenges. The high reactivity of fluorinating agents, potential for dangerous exotherms, corrosive reaction environments, and complex purification profiles demand specialized expertise and equipment.[4][5]
This guide is structured to provide researchers, process chemists, and manufacturing professionals with practical, field-proven insights into troubleshooting common issues encountered during the scale-up of fluorination reactions. We will move from general process considerations to specific troubleshooting for common reaction classes, downstream processing, and critical safety protocols.
Section 1: Core Scale-Up Challenges & Frequently Asked Questions (FAQs)
Scaling any chemical process requires careful consideration, but fluorination chemistry introduces variables that can significantly impact safety, cost, and success. This section addresses the most common overarching questions.
Q1: What makes the scale-up of fluorination reactions uniquely challenging compared to other common transformations?
The primary challenges stem from the fundamental properties of fluorine and its reagents:
-
Hazardous Reagents : Many traditional and cost-effective fluorinating agents, particularly anhydrous hydrogen fluoride (HF), are highly corrosive, toxic, and require specialized handling infrastructure and safety protocols.[4][6] Electrophilic sources like F₂ gas are extremely reactive and can be explosive.[7]
-
Extreme Exothermicity : The formation of the C-F bond is highly exothermic. Without precise control, this can lead to thermal runaway events, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.[5] This is a notorious issue in reactions like the Balz-Schiemann decomposition.[5]
-
Materials of Construction : The corrosive nature of many fluorinating agents, especially those that contain or generate hydrogen fluoride (HF), makes standard glass-lined reactors unsuitable.[7][8] HF rapidly etches the silica in glass, leading to catastrophic equipment failure.[8]
-
Byproduct and Impurity Profile : Fluorination reactions can generate persistent and difficult-to-remove byproducts. For example, incomplete reactions, side reactions with solvents, or the formation of regioisomers can complicate purification, especially when the byproducts have similar physical properties to the desired product.[9]
Q2: What are the critical material considerations for a reactor intended for large-scale fluorination?
Choosing the right reactor material is paramount for safety and process integrity. Standard glass-lined steel is incompatible with most processes involving HF or fluoride ions.[8] The selection depends heavily on the specific reagents, temperature, and pressure.
| Material | Compatibility with Fluorinating Agents | Temperature Limit | Cost Factor | Key Considerations |
| Glass-Lined Steel | UNSUITABLE for HF or fluoride-containing processes.[8] | N/A | Low | Rapidly attacked by fluoride ions, leading to equipment failure. |
| Stainless Steel (316L) | Limited resistance to HF; a passive fluoride film offers some protection at low temperatures.[10] | < 150°C | Medium | Susceptible to corrosion, especially with moisture present. Not for pure HF. |
| Monel® (Nickel-Copper Alloy) | Excellent resistance to dry fluorine and HF. Preferred for handling pure fluorine under pressure.[10] | Up to 500°C | High | Industry standard for many HF applications. Welds maintain corrosion resistance.[10] |
| Hastelloy® (Nickel-Moly-Chrome) | Excellent resistance to a wide range of corrosive media, including wet HF and other acids. | High | Very High | Superior choice for multi-purpose reactors where varied acidic conditions are expected. |
| PTFE / PFA Lined Steel | Excellent chemical inertness to nearly all fluorinating agents. | < 260°C | High | Susceptible to mechanical damage and permeation by small molecules at high temperatures. |
Q3: How can the significant exotherms common in fluorination reactions be safely managed at scale?
Controlling reaction exothermicity is the most critical safety factor during scale-up. A multi-layered approach is essential.
-
Calorimetry Studies : Before any scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) is non-negotiable. This provides critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the potential for thermal runaway.
-
Engineered Controls :
-
Semi-Batch/Dosed Addition : Never charge all reagents at once. A controlled, slow addition of the limiting or most reactive reagent allows the reactor's cooling system to keep pace with heat generation.
-
Efficient Heat Transfer : Ensure the reactor has a high surface-area-to-volume ratio and an efficient cooling jacket. Good agitation is crucial to prevent localized hot spots.
-
Dilution : Running the reaction at a lower concentration can help temper the exotherm, though this impacts throughput.
-
-
Flow Chemistry : Continuous flow reactors are emerging as a superior technology for managing hazardous and exothermic reactions.[11] Their high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing thermal runaway and improving safety and selectivity.[12][13]
Below is a decision workflow for managing potential thermal risks during scale-up.
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific Q&A troubleshooting for common classes of aromatic fluorination reactions.
Nucleophilic Aromatic Substitution (SNAr) Fluorination
SNAr is a workhorse reaction for introducing fluorine into electron-deficient aromatic rings. The mechanism proceeds via a Meisenheimer complex, and its rate is determined by the initial nucleophilic attack.[14][15] Fluorine is an excellent leaving group in this context because its high electronegativity strongly activates the ring toward attack.[14]
Q: My large-scale SNAr reaction using potassium fluoride (KF) on a chloro-pyridine is extremely slow and gives incomplete conversion. What are the likely causes?
This is a classic scale-up issue. Several factors are likely at play:
-
Water Content : Trace amounts of water will preferentially solvate the small fluoride ion, drastically reducing its nucleophilicity. At scale, ensuring anhydrous conditions is much harder. Water can also lead to hydroxypyridine byproducts.[14]
-
Solution : Use spray-dried KF. Dry the solvent (e.g., DMSO, sulfolane) rigorously using molecular sieves or distillation. Ensure the reactor is dried by vacuum and nitrogen purging before use.
-
-
KF Solubility : KF has very low solubility in common aprotic polar solvents. The reaction is often phase-limited.
-
Solution : Employ a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC) or 18-crown-6. The PTC exchanges the potassium ion for a larger organic cation, making the fluoride salt more soluble and "naked" in the organic phase.[16] Using cesium fluoride (CsF) is an alternative due to its higher solubility, but it is significantly more expensive.[16]
-
-
Insufficient Temperature : Many SNAr fluorinations require high temperatures (130-200 °C) to proceed at a reasonable rate.[14][16]
-
Solution : Ensure your reactor can safely reach and maintain the required temperature. If the substrate or product is thermally unstable, a more reactive fluoride source (like anhydrous tetramethylammonium fluoride) or a different synthetic route may be necessary.[16]
-
-
Poor Mixing : In a large vessel, inefficient agitation can lead to poor mixing of the heterogeneous KF/solvent mixture, reducing the effective reaction rate.
-
Solution : Optimize the agitator speed and design (e.g., pitched-blade turbine) to ensure good solid suspension.
-
Protocol: Example Scale-Up of SNAr Fluorination of 2-Chloro-5-nitropyridine
This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.
-
Vessel Preparation : A 500 L Hastelloy® reactor is rendered inert by three cycles of vacuum and nitrogen backfill.
-
Solvent & Reagent Charging : Charge anhydrous dimethyl sulfoxide (DMSO, 250 L) to the reactor. Begin agitation. Add spray-dried potassium fluoride (KF, 25 kg, 2.5 equiv.) and tetrabutylammonium chloride (TBAC, 5 kg, 0.1 equiv.).
-
Dehydration : Heat the slurry to 120 °C under a slow nitrogen sweep to azeotropically remove any residual water. Cool the mixture to 80 °C.
-
Substrate Addition : Slowly add a solution of 2-chloro-5-nitropyridine (25 kg, 1.0 equiv.) in anhydrous DMSO (50 L) to the reactor over 2-3 hours, maintaining the internal temperature below 90 °C.
-
Reaction : After the addition is complete, heat the reaction mixture to 140 °C and hold for 8-12 hours. Monitor the reaction progress by HPLC until <1% of starting material remains.
-
Workup & Isolation : Cool the reaction to 50 °C. Carefully quench the mixture by slowly adding it to a separate vessel containing chilled water (500 L). The product, 2-fluoro-5-nitropyridine, will precipitate. The solid is isolated by filtration, washed with water, and dried under vacuum.
Electrophilic Fluorination
Electrophilic fluorination is used for electron-rich aromatics or for late-stage fluorination where harsh nucleophilic conditions are not tolerated.[17][18] Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common, acting as sources of "F+".[19]
Q: My electrophilic fluorination of a substituted phenol gives a mixture of ortho and para isomers, along with some dearomatized byproducts. How can I improve selectivity?
This is a common problem with highly activated substrates.[17]
-
Steric Hindrance : The regioselectivity of electrophilic aromatic substitution is governed by both electronic and steric factors.
-
Solution : If possible, introduce a bulky directing group. For example, protecting the phenol as a bulky silyl ether can favor para-fluorination by sterically blocking the ortho positions. The protecting group can be removed in a subsequent step.
-
-
Solvent Choice : The solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates.
-
Solution : Screen different solvents. Acetonitrile is common, but sometimes less polar solvents can modulate reactivity and improve selectivity.
-
-
Reagent Reactivity : Selectfluor is a highly reactive reagent.[19]
-
Solution : Consider a less reactive N-F reagent like NFSI. While the reaction may be slower, it can offer superior selectivity in sensitive cases.[19]
-
-
Temperature Control : Running the reaction at lower temperatures (e.g., 0 °C or below) can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.
Section 3: Downstream Processing & Analytical QC
Successfully making the product is only half the battle. Isolation, purification, and analysis are critical hurdles at scale.
Q: I'm struggling with the purification of my fluorinated aromatic compound. It co-distills with a non-fluorinated byproduct, and they have very similar retention times on silica gel.
Purification is a frequent bottleneck. The unique polarity of the C-F bond can make fluorinated compounds behave unexpectedly during chromatography and crystallization.[3]
-
Crystallization : This is often the most effective and economical method for purification at scale. Perform a thorough solvent screening to find a system where the desired product has high insolubility and the impurities remain in the mother liquor. Seeding strategies and controlled cooling profiles are crucial.
-
Alternative Chromatography : If chromatography is unavoidable, consider alternative stationary phases. Reverse-phase (C18) chromatography can sometimes provide better separation if the polarity difference is subtle.
-
Chemical Treatment : If the impurity has a reactive functional group that the product lacks (e.g., a free amine or phenol), it may be possible to selectively react the impurity to form a salt or a derivative with drastically different physical properties, making separation easier.
-
Distillation : For volatile compounds, fractional distillation under vacuum with a high-efficiency packed column may provide the necessary separation.
Q: What are the standard analytical methods for quality control (QC) of a fluorinated aromatic API?
A robust analytical package is required for product release and regulatory filings.
| Analytical Technique | Purpose | Key Information Provided |
| ¹⁹F NMR Spectroscopy | Identity & Purity | The gold standard for fluorinated compounds. Provides a unique signal for each fluorine environment, allowing for unambiguous identification and quantification of fluoro-isomers and fluorine-containing impurities. |
| ¹H and ¹³C NMR | Identity & Structure | Confirms the overall structure of the molecule. |
| LC-MS / GC-MS | Purity & Impurity ID | Quantifies the main component and detects/identifies volatile and non-volatile organic impurities. Isotope dilution methods can be used for precise quantification.[20][21] |
| HPLC (UV) | Purity & Assay | Standard method for determining the purity (area %) and assay (wt/wt %) of the API against a reference standard. |
| Ion Chromatography (IC) | Inorganic Impurities | Measures residual inorganic fluoride (F⁻), which is a common process impurity from fluorination reactions and must be controlled to very low levels.[21][22] |
| Karl Fischer Titration | Water Content | Determines the amount of residual water in the final product. |
Section 4: Critical Safety Protocol - Handling Anhydrous Hydrogen Fluoride (HF)
Anhydrous Hydrogen Fluoride (AHF) and its aqueous solutions are extremely hazardous contact poisons.[23] Exposure can cause severe, deep-tissue burns that may not be immediately painful, leading to delayed treatment and potentially fatal consequences from systemic fluoride ion toxicity.[23][24] All personnel handling HF must receive specialized training. [23]
Q: What are the absolute minimum PPE and engineering controls required for handling HF?
-
Engineering Controls : All handling of concentrated HF (>5%) MUST be done inside a certified chemical fume hood.[23] An emergency safety shower and eyewash station must be immediately accessible.[25]
-
Personal Protective Equipment (PPE) : There should be no exposed skin.[23]
-
Eye/Face Protection : Chemical splash goggles AND a full-face shield are mandatory.[23][24]
-
Body Protection : A lab coat worn with a chemically resistant apron (e.g., neoprene or Viton®).[23]
-
Gloves : Double gloving is recommended. An outer glove with high resistance to HF (e.g., nitrile, butyl, or Viton®) over a thinner inner nitrile glove.[24] Always consult the manufacturer's glove selection guide.[23]
-
-
First Aid : An unexpired tube of 2.5% calcium gluconate gel must be immediately available in the work area. All personnel must be trained in its use.[23][24]
Q: What is the immediate first aid response for a skin exposure to HF?
Immediate and correct action is critical to prevent severe injury or death.[24]
References
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).
- Selection of Compatible Materials for use with Fluorine - NASA Lessons Learned. (n.d.).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). Journal of the Iranian Chemical Society. Retrieved January 14, 2026, from [Link]
- HYDROFLUORIC ACID SAFETY GUIDELINES - Concordia University. (n.d.).
- Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
-
Fluorination methods for drug discovery and development. (n.d.). Expert Opinion on Drug Discovery. Retrieved January 14, 2026, from [Link]
-
Chemical compatibility of silicon carbide in molten fluoride salts for the fluoride salt-cooled high temperature reactor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Anhydrous Hydrogen Fluoride | Safety Data Sheet. (2020, October 26). Honeywell.
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). (n.d.). American Chemistry Council.
- Emergency Response Guidelines for Anhydrous hydrogen fluoride. (2007, August 2).
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Chemical compatibility of silicon carbide in molten fluoride salts for the fluoride salt-cooled high temperature reactor. (2019, July 2). OSTI.GOV. Retrieved January 14, 2026, from [Link]
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025, December). BenchChem.
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022, January). Journal of Separation Science. Retrieved January 14, 2026, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
- Compatibility Guidelines for Glass-Lined Reactors. (n.d.). EQUIPODIA.
-
Flow microreactor synthesis in organo-fluorine chemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Advances in Continuous Flow Fluorination Reactions. (2023, November 2). Chemistry – An Asian Journal. Retrieved January 14, 2026, from [Link]
- Managing exothermic reactions in fluoropyridine synthesis. (2025). BenchChem.
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (2024, May 2). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Future challenges and opportunities with fluorine in drugs? (2023, June 15). ResearchGate. Retrieved January 14, 2026, from [Link]
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- Analytical Method Summaries. (n.d.).
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24). Accounts of Chemical Research. Retrieved January 14, 2026, from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). Green Synthesis and Catalysis. Retrieved January 14, 2026, from [Link]
- Overview on PFAS analytical methods. (n.d.).
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
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- 25. prod-edam.honeywell.com [prod-edam.honeywell.com]
Preventing degradation of (4-Aminophenyl)(4-fluorophenyl)methanone during storage
Welcome to the technical support guide for (4-Aminophenyl)(4-fluorophenyl)methanone (CAS 345-83-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common issues, provide in-depth troubleshooting, and offer preventative strategies based on the compound's chemical properties.
Introduction: Understanding the Stability of this compound
This compound is a ketone and an aromatic amine. This bifunctional nature makes it susceptible to specific degradation pathways, primarily oxidation of the amine group. Aromatic amines are known to be sensitive to air, light, and humidity, which can lead to the formation of colored impurities and a decrease in purity over time.[1][2] The ketone group is generally more stable but can participate in reactions under certain conditions. Understanding these sensitivities is the first step in preventing degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter with this compound in a question-and-answer format.
Question 1: My previously off-white or light yellow powder has developed a distinct yellow, brown, or even purplish tint. What is causing this color change?
Answer:
The observed color change is a classic indicator of oxidation of the aromatic amine group. The primary amino group (-NH2) is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and moisture. This oxidation can lead to the formation of highly colored polymeric or quinone-imine type impurities.
Causality:
-
Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This can initiate a cascade of reactions leading to colored byproducts.
-
Photodegradation: UV or visible light can provide the energy needed to initiate and propagate oxidative reactions. Compounds with aromatic rings can absorb light, leading to excited states that are more reactive.
-
Moisture: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[1] Water can act as a catalyst in certain oxidative pathways.
Preventative Protocols:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen and minimizes oxidation.
-
Light Protection: Always store the compound in amber glass vials or other opaque containers to protect it from light.[3]
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize exposure to humidity.[1]
-
Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of chemical degradation. Generally, amines should be stored below 30°C (86°F) to maintain stability.[1]
Question 2: I've noticed a decrease in the purity of my compound over time, confirmed by HPLC/GC analysis. What are the likely degradation products?
Answer:
The primary degradation pathway is the oxidation of the aminophenyl moiety. This can result in a variety of products, including but not limited to:
-
N-Oxides: Formation of the corresponding N-oxide derivative.
-
Azoxy and Azo Compounds: Dimerization of partially oxidized intermediates can lead to the formation of azoxy and azo compounds, which are often colored.
-
Polymeric Materials: Further oxidation and polymerization can lead to complex, often insoluble, materials.
Hydrolysis of the amide bond is less likely under standard storage conditions but can be a concern if the compound is stored in solution, particularly at non-neutral pH.
Analytical Workflow for Degradation Analysis:
To identify the degradation products, a systematic analytical approach is necessary.
Caption: Workflow for identifying degradation products.
Experimental Protocol: HPLC-UV Analysis for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks and a decrease in the area of the main peak corresponding to this compound.
Question 3: Can I store this compound in solution? If so, what are the best practices?
Answer:
Storing this compound in solution is generally not recommended for long-term storage due to increased rates of degradation. If short-term storage in solution is necessary, the following precautions should be taken:
-
Solvent Choice: Use a dry, aprotic solvent. Solvents like anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common, but be aware that they can also degrade over time. Acetonitrile is another option. Avoid protic solvents like methanol or ethanol if possible, as they can participate in reactions.
-
Degassing: Degas the solvent before use to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or by using freeze-pump-thaw cycles.
-
Storage Conditions: Store solutions at -20°C or -80°C under an inert atmosphere and protected from light.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant or free radical scavenger may be considered, but this should be evaluated for compatibility with your downstream experiments.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C (refrigerated) | Slows the rate of chemical reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[4] |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[3] |
| Humidity | Dry environment (Desiccator) | Prevents moisture-catalyzed degradation.[1] |
Q2: Is this compound compatible with strong acids or bases?
A2:
-
Acids: The primary amine group can be protonated by strong acids to form an ammonium salt. This can actually protect the amine from oxidation. However, strong acids may promote other reactions, so compatibility should be tested.
-
Bases: Strong bases are generally not recommended as they can deprotonate the amine or potentially catalyze other reactions.
Q3: What analytical techniques can I use to confirm the identity and purity of my compound upon receipt?
A3: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC-UV: To assess purity and detect non-volatile impurities.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (amine N-H stretch, carbonyl C=O stretch).
Q4: Are there any specific handling precautions I should take in the lab?
A4:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
Caption: Key factors for preventing degradation.
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
Sources
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- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 6. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimization of Multi-Step Continuous Flow Pharmaceutical Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for multi-step continuous flow synthesis. As drug development professionals, we are increasingly moving away from traditional batch processing towards more efficient, consistent, and scalable continuous manufacturing methods.[1][2] This transition, however, is not without its own unique set of challenges. My goal in creating this guide is to provide you with not just solutions, but a deeper understanding of the underlying principles governing your continuous flow systems. Think of this as a conversation with a seasoned colleague. We will explore the "why" behind the "how," empowering you to not only troubleshoot current issues but also to anticipate and prevent future complications.
This guide is structured to address problems in a logical sequence, from system-level failures to nuanced reaction optimization. We will delve into common questions, provide detailed troubleshooting protocols, and visualize complex workflows. Let's begin the journey to mastering your continuous flow synthesis process.
Section 1: Quick-Fire FAQs - Common Sticking Points
This section addresses some of the most frequently encountered issues that can often be resolved with quick adjustments.
Q1: My system pressure is fluctuating wildly. What's the first thing I should check?
A1: Unstable pressure is a common gremlin in flow chemistry. Before diving into complex diagnostics, always check for the simplest culprit: air bubbles in your pump lines. Degas your solvents and prime your pumps thoroughly. If the issue persists, examine your back pressure regulator (BPR) for blockages or diaphragm failure. A properly functioning BPR is critical for maintaining stable pressure, which in turn controls phase behavior, residence time, and reaction rates.[3][4][5]
Q2: I'm seeing a lower-than-expected conversion rate, even though I've replicated a published procedure. What could be wrong?
A2: This often points to an issue with Residence Time Distribution (RTD). In an ideal "plug flow" reactor, all molecules spend the exact same amount of time in the reaction zone. However, in reality, factors like laminar flow in tubing can cause some molecules to move faster (at the center) and some slower (near the walls), leading to a broad RTD.[6] A wide RTD means some of your starting material may be exiting the reactor before it has had time to react fully.[6] Consider adding a static mixer to improve radial mixing or, if possible, adjusting the reactor geometry.
Q3: Why is my product precipitating in the reactor tubing and causing a blockage?
A3: This is a classic challenge, especially when dealing with reactions that produce insoluble byproducts or when the product itself has limited solubility in the reaction solvent.[7][8] The first line of defense is solvent selection. Can you use a solvent system where all components remain in solution under the reaction conditions? If not, you may need to explore strategies like introducing an anti-solvent just before the collection point, or employing external methods like sonication to keep solids suspended and prevent agglomeration.[7][8]
Section 2: Troubleshooting Guide - Deep Dive into System & Reaction Failures
This section provides a more structured approach to diagnosing and resolving complex issues.
Reactor Clogging & Solids Handling
The handling of solids is one of the most significant hurdles in continuous flow chemistry, with over 63% of pharmaceutical reactions involving solids in some form.[1] Clogging can bring an entire multi-step process to a halt.
Problem: The reactor is clogged, leading to a pressure spike and system shutdown.
Causality: Clogging occurs when solid particles precipitate, agglomerate, and adhere to the reactor walls, eventually obstructing flow.[7][9] This can be caused by product insolubility, byproduct formation (e.g., inorganic salts from cross-coupling reactions), or catalyst deactivation and aggregation.[7][8]
Troubleshooting Protocol:
-
Immediate Action: Safely depressurize and shut down the system. Attempt to clear the blockage by flushing with a strong solvent known to dissolve the potential solid.
-
Diagnosis:
-
Identify the Solid: If possible, collect and analyze the solid to understand its nature (product, byproduct, catalyst, etc.).
-
Locate the Clog Point: Is it occurring at a specific point, such as a mixer, a bend in the tubing, or where two streams meet? This can indicate a supersaturation issue at that specific location.
-
-
Preventative Solutions:
-
Solvent System Optimization: Select a solvent or co-solvent system that can maintain all components in solution throughout the reaction.
-
Temperature Adjustment: Increasing the temperature can sometimes improve solubility.
-
External Forces: Applying an external force like ultrasound can prevent particles from settling and adhering to the reactor walls.[7][8]
-
Reactor Design: For reactions known to produce solids, consider using specialized reactors like a continuously stirred tank reactor (CSTR) cascade or a liquid-walled reactor, which are designed to handle slurries.[10]
-
Data Presentation: Solvent Properties for Preventing Precipitation
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case | Notes |
| Toluene | 2.4 | 111 | Non-polar reactions, good for dissolving organic molecules. | Often used in cross-coupling reactions. |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic, good for a wide range of organic reactions. | Can be incompatible with some acidic catalysts. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar aprotic, excellent solvating power for a wide range of compounds. | High boiling point can make removal difficult. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Polar aprotic, similar to DMSO but with a lower boiling point. | Can decompose at high temperatures. |
Inconsistent Product Quality & Poor Selectivity
Achieving consistent product quality is a primary driver for adopting continuous manufacturing. Variations in quality often point to issues with mixing, temperature control, or residence time.
Problem: The product stream shows variable purity, or an increase in unwanted byproducts over time.
Causality: Inconsistent product quality is often a symptom of a process that has not reached a true steady state or is experiencing fluctuations in key parameters. Poor selectivity can occur if the residence time is too long, leading to over-reaction, or if "hot spots" in the reactor promote side reactions.[6]
Troubleshooting Protocol:
-
Verify Steady State: Before collecting product, ensure the system has been running long enough to reach steady state (typically 3-5 residence times). Use in-line analytical tools to confirm that key parameters like concentration and temperature are stable.
-
Analyze Residence Time Distribution (RTD): A broad RTD is a common cause of inconsistent product quality.[6] Perform a tracer study to characterize the RTD of your system.
-
Step-by-Step: Performing a Tracer Study
-
Establish a steady flow of your reaction solvent through the system.
-
Inject a sharp pulse of a UV-active tracer (e.g., a solution of caffeine or acetone) at the reactor inlet.
-
Use an in-line UV-Vis detector at the reactor outlet to monitor the concentration of the tracer over time.
-
The resulting curve represents your RTD. A sharp, narrow peak indicates good plug flow, while a broad, tailing peak indicates significant dispersion.
-
-
-
Improve Mixing and Heat Transfer:
-
Microreactors and plate-based reactors offer superior heat transfer compared to simple tubing reactors due to their high surface-area-to-volume ratio.
-
Ensure efficient mixing at the point where reagents are introduced. A T-mixer is common, but for reactions with different viscosities or flow rates, a static mixer may be necessary.
-
-
Optimize Reaction Parameters: Systematically vary temperature, residence time, and stoichiometry to find the optimal window for your desired product.
Visualization: Troubleshooting Workflow for Poor Product Quality
Caption: A decision tree for troubleshooting inconsistent product quality.
Section 3: Multi-Step Integration Challenges
Coupling multiple reaction steps into a single, continuous process is the ultimate goal, but it introduces new layers of complexity.[11][12]
Q: I'm trying to telescope two reaction steps, but the solvent from the first step is incompatible with the chemistry of the second step. What are my options?
A: This is a very common challenge in multi-step flow synthesis.[12] You have several strategies to consider:
-
Solvent-Free or Biphasic Systems: Can one of the reaction steps be performed under solvent-free conditions or in a biphasic system where the product moves to a different phase? This can simplify downstream processing.
-
In-line Solvent Swap: This involves removing the first solvent and introducing a new one between reactors. Membrane-based separators are becoming increasingly popular for this purpose. They allow for the selective removal of one solvent while retaining the product stream.
-
Use of Solid-Supported Reagents/Catalysts: Immobilizing a reagent or catalyst on a solid support can increase its compatibility with different solvents and simplify purification, as the reagent/catalyst is contained within a packed-bed reactor.[11][13]
-
Hybrid Reactor Systems: A powerful strategy is to combine different types of reactors. For example, a reaction requiring a heterogeneous catalyst can be run in a micro packed-bed reactor (µPBR), followed by a homogeneous reaction in a microtubular reactor (µTR).[12] This allows you to optimize the conditions for each step independently.
Visualization: Logic for Integrating Incompatible Reaction Steps
Caption: A workflow for coupling incompatible reaction steps using an in-line separation module.
Section 4: The Role of Process Analytical Technology (PAT)
Real-time monitoring is not a luxury in continuous manufacturing; it is a necessity.[1] Process Analytical Technology (PAT) provides the data needed to understand, control, and optimize your process in real time.[14][15]
Q: What are the most essential PAT tools for a multi-step flow synthesis lab?
A: The choice of PAT depends on the specifics of your chemistry, but a good starting toolkit would include:
-
In-line Spectroscopy (FTIR, Raman, UV-Vis): These techniques are invaluable for real-time reaction monitoring.[16] They can provide data on reactant consumption, product formation, and the appearance of intermediates or byproducts, allowing for precise control and optimization.
-
Mass Flow Meters: Accurate control of reagent addition is fundamental. Coriolis mass flow meters are often preferred as they are independent of fluid properties like density and viscosity.
-
Temperature and Pressure Sensors: These are essential for ensuring the reaction is running under the desired conditions and for safety monitoring.
Expert Insight: Don't just collect data; use it. The goal of PAT is to move from simple monitoring to active process control.[14] Use the real-time data from your spectroscopic tools to create feedback loops that can automatically adjust parameters like flow rate or temperature to maintain optimal performance and ensure consistent product quality.
References
-
Thomson, J. (2011). Unclogging the problems of flow chemistry. Chemical Science Blog. [Link]
-
ResearchGate. (n.d.). The Role of In-Line Image Analysis in the Transition to Continuous Manufacturing in the Pharmaceutical Industry | Request PDF. [Link]
-
Kuhn, S., et al. (2023). Non-fouling flow reactors for nanomaterial synthesis. RSC Publishing. [Link]
-
Continuus Pharmaceuticals. (2025). Overcoming Challenges to Continuous Processing with Solids. [Link]
-
Kirschning, A. (2011). Ten key issues in modern flow chemistry. Green Chemistry. [Link]
-
Stoli Chem. (2023). Scaling up continuous flow chemistry. [Link]
-
Jinzong Enterprise. (2025). Clogging Prevention Measures and Maintenance Strategies for Reactors. [Link]
-
Ley, S. V., & Baxendale, I. R. (2010). Continuous flow multi-step organic synthesis. Chemical Communications. [Link]
-
Manetco. (2025). Simplifying scale-up with continuous flow chemistry and microfluidics. [Link]
-
Dream, R. (2024). Real Time Analytics Implementation in Continuous Manufacturing. American Pharmaceutical Review. [Link]
-
Abolhasani, M., et al. (2025). Nonclogging Liquid-Walled Continuous Flow Reactors. Organic Process Research & Development. [Link]
-
Fatemi, N., Dong, Z., & Kuhn, S. (n.d.). Solid handling and clogging prevention in microreactors. Lirias. [Link]
-
Adams, S. (2021). How residence time affects product quality in flow chemistry. Stoli Chem. [Link]
-
Wang, Y., et al. (2025). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PMC. [Link]
-
Equilibar Precision Valves. (2018). Continuous Flow Chemistry. [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. [Link]
-
Jensen, K. F. (n.d.). Continuous flow separation techniques for microchemical synthesis. DSpace@MIT. [Link]
-
Chemistry For Everyone. (2025). How Is Pressure Managed In Industrial Chemical Processes?. [Link]
-
Syrris. (n.d.). Continuous Flow Reactors. [Link]
-
Datta, A. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Bloemendal, V. R. L. J., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Solid–Liquid Flow Analysis Using Simultaneous Two-Phase PIV in a Stirred Tank Bioreactor. [Link]
-
Valera, F., et al. (2025). Residence time distribution in flow reactors for solid phase synthesis. MPG.PuRe. [Link]
-
Sans, V., et al. (2021). Concentric annular liquid–liquid phase separation for flow chemistry and continuous processing. Reaction Chemistry & Engineering. [Link]
-
Selt, M., et al. (2016). The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds. CORE. [Link]
-
Lab Unlimited. (n.d.). 10 Facts About Continuous Flow Chemistry. [Link]
-
Akwi, F. M., & Watts, P. (2018). Continuous flow chemistry: where are we now? Recent applications, challenges and limitations. Chemical Communications. [Link]
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Microflu Microfluidics Technology. (2021). Using back pressure valve in flow chemistry. [Link]
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QbD Group. (2024). Continuous manufacturing in the pharmaceutical industry: enhancing drug production. [Link]
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Chemistry World. (2011). Unclogging the problems of flow chemistry | News. [Link]
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Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews. [Link]
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Deadman, B. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
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Ajinomoto Bio-Pharma Services. (n.d.). Platform Technologies | CONTINUOUS FLOW CHEMISTRY. [Link]
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Process Control Solutions. (2019). Precision process control in Continuous Flow Chemistry Applications. [Link]
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H.E.L Group. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?. [Link]
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Kim, E. Y., et al. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]
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Chemistry For Everyone. (2025). What Is RTD In Chemical Reaction Engineering?. YouTube. [Link]
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ResearchGate. (2025). Residence time distribution in flow reactors for solid phase synthesis. [Link]
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Leibfarth, F. A., et al. (2019). The Influence of Residence Time Distribution on Continuous-Flow Polymerization. Macromolecules. [Link]
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Kulkarni, A. A., et al. (n.d.). Continuous flow solvent free organic synthesis involving solids (reactants/products) using a screw reactor. Green Chemistry. [Link]
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Jolliffe, H. G., & Gerogiorgis, D. I. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. [Link]
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National Institutes of Health. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
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Gani, R., et al. (2025). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. [Link]
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National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
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Badman, C., et al. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to HPLC and NMR Methods for Purity Validation of (4-Aminophenyl)(4-fluorophenyl)methanone
Introduction
(4-Aminophenyl)(4-fluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds and materials.[1] Its molecular structure, featuring a benzophenone core with both an amine and a fluorine substituent, presents unique analytical challenges and opportunities. For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[2] For a molecule like this compound, which possesses moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The analyte is retained on the column and then eluted by gradually increasing the mobile phase's organic solvent concentration.
The causality for this choice rests on the analyte's structure. The aromatic rings provide sufficient hydrophobicity to interact with the C18 stationary phase, while the polar amine and carbonyl groups ensure solubility in common mobile phase mixtures like acetonitrile and water. Detection is achieved using an ultraviolet (UV) detector, as the conjugated aromatic system of the benzophenone core provides strong chromophores that absorb UV light, allowing for sensitive quantification.
Experimental Protocol: HPLC-UV Method
This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by USP General Chapter <621>, ensuring the chromatographic system is adequate for the intended analysis.[3]
1. Instrumentation and Consumables:
-
HPLC System: A quaternary pump system with an autosampler and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: Certified this compound, >99.5% purity.
-
Sample: this compound test article.
2. Preparation of Solutions:
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test article into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. System Suitability and Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Verify that the system suitability criteria are met:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Inject the sample solution in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and ensure system stability.
HPLC Workflow Diagram
Caption: Workflow for qNMR purity validation.
Part 3: Head-to-Head Comparison and Recommendations
Both HPLC and qNMR are powerful, but their strengths are suited to different analytical objectives. The choice between them depends on the specific question being asked.
| Feature | HPLC-UV | qNMR |
| Principle | Comparative, separative | Absolute, spectroscopic |
| Reference Standard | Requires a certified reference standard of the analyte. | Requires a certified internal standard (can be a simple, unrelated molecule). [4] |
| Specificity | High; based on retention time. Co-eluting impurities can be an issue. | Very high; based on unique chemical shifts. Provides structural confirmation. [5] |
| Sensitivity (LOQ) | Very high (ng/mL) | Moderate (µg/mL to mg/mL) |
| Precision (RSD%) | Excellent (<1%) | Very good (1-2%) |
| Throughput | High (many samples per day) | Low to moderate (long relaxation delays limit speed) |
| Structural Info | None (only provides retention time and UV spectrum) | Rich structural information, confirming identity and elucidating unknown impurities. [5] |
| Sample Consumption | Low (µg per injection) | High (mg per sample) |
| Method Development | Can be complex and time-consuming. [6] | Relatively straightforward for known structures. |
| Destructive? | Yes | No, the sample can be recovered. |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is not to view these techniques as mutually exclusive but as complementary tools in a comprehensive validation strategy.
-
For Routine Quality Control (QC) and High-Throughput Screening: HPLC is the superior choice. Its high sensitivity, excellent precision, and amenability to automation make it ideal for release testing of multiple batches where the identity of the compound is already confirmed and the primary goal is to quantify its purity against a known standard and profile known impurities.
-
For Reference Standard Characterization and Structural Confirmation: qNMR is the authoritative method. When establishing a new primary reference standard, qNMR's ability to provide an absolute purity value without a specific analyte standard is invaluable. [7]Furthermore, it is the gold standard for identifying and structurally characterizing unknown impurities, a task where HPLC falls short. If an unexpected peak appears in an HPLC chromatogram, NMR is often the definitive tool used to determine its identity.
References
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: qNMR: A powerful tool for purity determination Source: RSSL URL: [Link]
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Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: (4-aminophenyl)-(4-chlorophenyl)methanone CAS#: 4913-77-3 Source: Chemsrc URL: [Link]
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Title: GUIDELINE FOR qNMR ANALYSIS Source: ENFSI URL: [Link]
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A Researcher's Guide to the Synthesis of Aminobenzophenones: Conventional Heating vs. Microwave Irradiation
An Objective Comparison for Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical bottleneck. Among these, 2-aminobenzophenone and its derivatives are of paramount importance, serving as foundational precursors for a range of biologically active compounds, most notably benzodiazepines.[1][2] The efficiency, speed, and yield of their synthesis can significantly impact the timeline and cost of drug discovery and development.
This guide provides a detailed, objective comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of aminobenzophenones. By examining the underlying principles and providing validated experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy.
The Foundational Chemistry: Friedel-Crafts Acylation
A prevalent method for synthesizing the aminobenzophenone core is the Friedel-Crafts acylation.[3][4] This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst.[5] In the context of aminobenzophenone synthesis, this often involves reacting a substituted aniline with a benzoyl chloride derivative.[2][4] A crucial consideration in this method is the need to manage the reactivity of the amino group, which can interfere with the reaction. This often necessitates the use of protecting groups or specific reaction conditions to achieve the desired ortho-acylation.[3][4]
Section 1: The Conventional Approach - Thermal Heating
Conventional synthesis relies on traditional heating methods, such as an oil bath or heating mantle, to provide the activation energy required for the reaction. Heat is transferred from the source to the vessel walls and then into the reaction mixture via conduction and convection.[6] This process can be slow and often results in an uneven temperature distribution throughout the reaction medium.
Experimental Protocol: Conventional Friedel-Crafts Acylation
The following protocol outlines a typical conventional synthesis of 2-amino-5-chlorobenzophenone.[2]
-
Preparation: In a round-bottom flask, prepare a solution of p-chloroaniline (10 mmol) and benzoyl chloride (12 mmol) in a high-boiling solvent like o-dichlorobenzene (20 mL).
-
Catalyst Addition: While stirring at room temperature, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (20 mmol), in portions.
-
Heating: Heat the reaction mixture to reflux (approximately 180°C) and maintain this temperature for 4 to 6 hours.
-
Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: Filter the resulting precipitate, wash it with a sodium bicarbonate solution and water, and then purify by recrystallization from ethanol to obtain the final product.[2]
Challenges with Conventional Heating: The primary drawbacks of this method are the extended reaction times (often spanning several hours to a full day) and the exposure of thermally sensitive molecules to high temperatures for prolonged periods, which can lead to the formation of byproducts and degradation.[1][7]
Section 2: The Modern Alternative - Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has become a powerful tool in modern chemistry, prized for its ability to dramatically accelerate reaction rates.[8][9][10] Unlike conventional methods, microwave heating delivers energy directly to the polar molecules within the reaction mixture.[6][11] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[11][12] The rapid, in-situ generation of heat leads to a more uniform temperature profile and can result in reaction rate accelerations that are orders of magnitude greater than conventional methods.[7][13]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the microwave-assisted synthesis of a 2-amino-5-chlorobenzophenone derivative, highlighting the efficiency of this method.[1][14]
-
Preparation: In a dedicated microwave reactor vessel, combine equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and the desired aniline derivative.
-
Base Addition: Add potassium carbonate (double the molar equivalent of the reactants).
-
Solvent: Add a minimal amount of a high-dielectric loss solvent, such as dimethylformamide (DMF).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature and power for a short duration (typically 5-15 minutes), monitoring the reaction by TLC.
-
Isolation and Purification: After completion, the product is isolated and purified using standard laboratory procedures.
Advantages of MAOS: The primary benefits of microwave synthesis are the drastic reduction in reaction times, often from hours to minutes, and frequently improved product yields and purity.[13][15][16] This efficiency is attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of unwanted side products.[15]
Section 3: Head-to-Head Comparison
The most effective way to appreciate the differences between these two methodologies is a direct comparison of their workflows and quantitative outcomes.
Workflow Visualization
The following diagram illustrates the significant streamlining of the experimental process offered by microwave-assisted synthesis.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted synthesis.[2]
Quantitative Data Summary
The following table summarizes the key performance differences between the two methods for the synthesis of a series of 2-amino-5-chlorobenzophenone derivatives.[14]
| Compound | Conventional Method | Microwave Method |
| Time (h) | Yield (%) | |
| 2-(Anilinoacetamido)-5-chlorobenzophenone | 22 | 65 |
| 2-(2-Chloroanilinoacetamido)-5-chlorobenzophenone | 25 | 62 |
| 2-(4-Chloroanilinoacetamido)-5-chlorobenzophenone | 24 | 68 |
| 2-(o-Toluidinoacetamido)-5-chlorobenzophenone | 20 | 70 |
| 2-(p-Toluidinoacetamido)-5-chlorobenzophenone | 21 | 69 |
| 2-(p-Anisidinoacetamido)-5-chlorobenzophenone | 28 | 60 |
| Data adapted from a comparative study on the synthesis of 2-amino-5-chlorobenzophenone derivatives.[14] |
The data unequivocally demonstrates that microwave-assisted synthesis provides a more efficient route, with reaction times reduced by over 95% and yields increased by an average of 20-30% in the examples shown.[14]
Conclusion and Recommendations
For the synthesis of aminobenzophenones, microwave-assisted organic synthesis presents a compelling alternative to conventional heating methods. The dramatic reduction in reaction time, coupled with higher yields and often cleaner reaction profiles, makes it an invaluable tool for accelerating research and development.[2][14]
-
For rapid lead optimization and library synthesis , where throughput is critical, MAOS is the superior choice .
-
For large-scale industrial synthesis , conventional methods may still be preferred due to scalability considerations, although large-scale microwave reactors are becoming more accessible.
-
From a green chemistry perspective , MAOS is often more environmentally friendly due to reduced energy consumption and potentially lower solvent volumes.[8][15]
While the initial investment in microwave reactor technology may be a consideration, the long-term benefits of increased productivity, higher efficiency, and faster discovery cycles present a strong argument for its adoption in modern pharmaceutical and chemical research laboratories.[2][9]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Microwave chemistry. Wikipedia. Available at: [Link]
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Preparation method of 2-amino-5- chlorobenzophenone. Eureka | Patsnap. Available at: [Link]
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On the existence of and mechanism for microwave-specific reaction rate enhancement. NIH. Available at: [Link]
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Technologies|Reaction Conditions Suitable for Microwaves. Micro Denshi. Available at: [Link]
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Dielectric heating. Wikipedia. Available at: [Link]
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A Review on Synthesis of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
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Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. Available at: [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmaceutical Research. Available at: [Link]
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The Ascendancy of Methanone-Based Tubulin Inhibitors: A Comparative Guide to a New Class of Antimitotic Agents
In the landscape of oncology drug discovery, the relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Among the most validated and clinically significant targets is tubulin, the protein subunit of microtubules. Disruption of microtubule dynamics triggers mitotic arrest and apoptosis in rapidly proliferating cancer cells, a strategy that has been successfully exploited for decades.[1] This guide provides an in-depth biological evaluation of a burgeoning class of tubulin inhibitors built upon the methanone (specifically, the diaryl ketone or chalcone) scaffold. We will objectively compare their performance against established microtubule-targeting agents, including both destabilizers (e.g., Vinca alkaloids, Combretastatin A-4) and stabilizers (e.g., Paclitaxel), supported by experimental data and detailed protocols for key validation assays.
Tubulin: The Dynamic Heart of Cell Division and a Prime Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[2] The constant and exquisitely regulated process of polymerization and depolymerization of microtubules is essential for proper chromosome segregation. Microtubule-targeting agents (MTAs) disrupt this dynamic equilibrium, leading to a prolonged mitotic block and, ultimately, apoptotic cell death.[3]
MTAs are broadly classified based on their mechanism of action:
-
Microtubule Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to a net depolymerization of microtubules. This class includes agents that bind to the colchicine site (e.g., colchicine, combretastatins) and the vinca alkaloid site (e.g., vincristine, vinblastine).[2][3]
-
Microtubule Stabilizing Agents: This group, exemplified by the taxanes (e.g., paclitaxel), binds to a distinct site on β-tubulin, promoting tubulin polymerization and forming hyperstable, dysfunctional microtubules.[4]
The clinical success of MTAs is undeniable; however, challenges such as neurotoxicity and the development of multidrug resistance (MDR), often mediated by P-glycoprotein efflux pumps, necessitate the discovery of new agents with improved pharmacological profiles.[5]
The Rise of Methanone-Based Tubulin Inhibitors: A Focus on the Colchicine Binding Site
A significant number of novel tubulin inhibitors are emerging from the structural class of methanones, particularly chalcones, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.[6] These compounds have garnered considerable attention due to their synthetic tractability, allowing for extensive structure-activity relationship (SAR) studies, and their potent antimitotic activity.[7]
A key feature of many methanone-based inhibitors is their interaction with the colchicine binding site on β-tubulin.[8] This site is particularly attractive for drug development for several reasons:
-
Overcoming Multidrug Resistance: Colchicine-site inhibitors are often poor substrates for the P-glycoprotein efflux pump, suggesting they may be effective against MDR tumors.[5]
-
Vascular Disrupting Activity: Many colchicine-site binders, like Combretastatin A-4 (CA-4), exhibit potent anti-vascular effects, selectively targeting the tumor vasculature and leading to tumor necrosis.[9]
The following diagram illustrates the mechanism of action of methanone-based tubulin inhibitors that bind to the colchicine site, leading to microtubule destabilization.
Caption: Mechanism of action of methanone-based tubulin inhibitors.
Comparative Biological Evaluation: Methanones vs. Established Agents
The true measure of a novel drug candidate lies in its performance relative to existing therapies. This section provides a comparative analysis of representative methanone-based tubulin inhibitors against established agents like Paclitaxel, Vinca alkaloids, and Combretastatin A-4. The data presented is compiled from various studies and serves as a guide for understanding the potential advantages of this new class of compounds.
In Vitro Cytotoxicity
The primary screen for any potential anticancer agent is its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methanone-Based Inhibitors | |||
| Thiazole-based chalcone (2e) | Ovar-3 | 1.55 | [10] |
| Thiazole-based chalcone (2e) | MDA-MB-468 | 2.95 | [10] |
| Naphthalene-chalcone hybrid (14) | MCF-7 | 1.42 | [10] |
| Chalcone derivative (3d) | MCF-7 | 0.03 (µg/mL) | [11] |
| Chalcone derivative (3d) | A549 | 0.95 (µg/mL) | [11] |
| Established Agents | |||
| Paclitaxel | A549 | Varies (nM range) | [12] |
| Colchicine | Various | Varies (nM range) | [12] |
| Combretastatin A-4 | Various | Varies (nM range) | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Inhibition of Tubulin Polymerization
A more direct measure of a compound's activity as a tubulin inhibitor is its ability to affect the polymerization of purified tubulin in a cell-free system.
| Compound/Class | Tubulin Polymerization IC50 (µM) | Reference |
| Methanone-Based Inhibitors | ||
| Thiazole-based chalcone (2e) | 7.78 | [10] |
| Naphthalene-chalcone hybrid (14) | 8.4 | [10] |
| Chalcone derivative (3d) | 1.42 (µg/mL) | [11] |
| Established Agents | ||
| Combretastatin A-4 | 4.93 | [10] |
| Colchicine | ~10.6 | [10] |
| Paclitaxel | Promotes polymerization | [4] |
These data indicate that novel methanone-based inhibitors can exhibit potent antiproliferative activity and directly inhibit tubulin polymerization, with some compounds showing potency comparable to or better than the reference compound colchicine.[10]
Effects on Cell Cycle and Apoptosis
A hallmark of tubulin inhibitors is their ability to arrest the cell cycle in the G2/M phase, a consequence of a dysfunctional mitotic spindle. This prolonged arrest typically leads to the induction of apoptosis.
-
Methanone-Based Inhibitors: Numerous studies have demonstrated that chalcone derivatives induce a robust G2/M cell cycle arrest in various cancer cell lines.[10] This is often accompanied by an increase in the sub-G1 population, indicative of apoptotic cells, and confirmed by assays such as Annexin V staining and analysis of caspase activation.
-
Comparative Perspective: The induction of G2/M arrest is a common feature of all microtubule-targeting agents, including taxanes and vinca alkaloids.[3][4] The key differentiators for novel compounds lie in their potency, their ability to overcome resistance mechanisms, and their off-target effects.
Experimental Protocols: A Guide to the Bench
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used in the biological evaluation of tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include positive (e.g., colchicine or CA-4) and negative (e.g., DMSO) controls. A microtubule-stabilizing agent like paclitaxel can also be used as a comparator.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization from a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.
Future Directions and Concluding Remarks
The exploration of methanone-based tubulin inhibitors, particularly those targeting the colchicine binding site, represents a promising avenue in anticancer drug discovery. Their potential to circumvent multidrug resistance and exert vascular-disrupting effects makes them an attractive alternative to conventional microtubule-targeting agents.[5][9] The synthetic accessibility of the chalcone scaffold allows for rapid generation and optimization of new analogs with improved potency and pharmacokinetic properties.[7]
Future research should focus on comprehensive preclinical and in vivo studies to further validate the efficacy and safety of lead compounds. Head-to-head comparative studies in animal models against clinically used drugs like paclitaxel and vincristine will be crucial in determining their therapeutic potential. Furthermore, the development of these agents as vascular disrupting agents, potentially in combination with other chemotherapies, warrants further investigation.
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Hussain S, Singh A, Nazir SU, et al. Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Expert Opinion on Therapeutic Targets. 2023.
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules. 2021.
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Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents. Bioorganic & Medicinal Chemistry. 2012.
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A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
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Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021.
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Advances in chalcones with anticancer activities. Future Medicinal Chemistry. 2015.
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Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships. Bioorganic & Medicinal Chemistry. 2001.
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The Conjugation of Paclitaxel with Chalcones for Enhancing Anti-tumor Activity. Drug Design, Development and Therapy. 2025.
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A Comparative Guide to Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-58 vs. Vinca Alkaloids. BenchChem. 2025.
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Novel Tubulin-Targeting Therapies Make Headway. OncLive. 2020.
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Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. 2022.
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The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Cell Death & Disease. 2016.
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Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules. 2022.
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Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews. 2021.
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Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. 2023.
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Comparison of microtubule stability in parental and paclitaxel... ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of (4-Aminophenyl)(4-fluorophenyl)methanone Derivatives as p38 MAP Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (4-Aminophenyl)(4-fluorophenyl)methanone derivatives, with a specific focus on their activity as inhibitors of p38 mitogen-activated protein (MAP) kinase. We will explore the synthetic rationale, compare the biological performance of various analogs based on experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Therapeutic Potential of p38 MAP Kinase Inhibition
The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[1][2]. Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and psoriasis[3]. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant therapeutic strategy. The benzophenone scaffold has emerged as a promising structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects[4][5]. Within this class, 4-aminobenzophenones have been identified as a novel class of p38 MAP kinase inhibitors with high anti-inflammatory activity[3][6].
This guide will focus on the this compound core, a key pharmacophore, and systematically dissect the impact of structural modifications on its inhibitory potency against p38 MAP kinase.
Visualizing the p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade and the point of intervention for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
A systematic investigation into the SAR of 4-aminobenzophenone derivatives has revealed key structural features that govern their potency as p38 MAP kinase inhibitors. The following analysis is based on a seminal study by Ottosen et al., which provides a comprehensive dataset for comparing various substitutions on the benzophenone scaffold[3][6].
The Core Scaffold: this compound
The fundamental this compound structure serves as a potent starting point for inhibitor design. The 4-amino group on one phenyl ring and the 4-fluoro substituent on the other are crucial for establishing key interactions within the ATP-binding site of p38 MAP kinase. Molecular modeling studies suggest that the carbonyl group of the benzophenone forms a hydrogen bond with the backbone NH of Met-109 in the hinge region of the enzyme[3][6].
Substitutions on the Aminophenyl Ring (Ring A)
Modifications to the aminophenyl ring (Ring A) have a profound impact on inhibitory activity. The nature and position of the amino group are critical.
-
The Amino Group: The primary amino group is essential for activity. Replacing it with other functionalities or moving it to the meta or ortho positions generally leads to a significant loss in potency.
-
Substitution on the Amino Group: Introducing substituents on the amino group can be tolerated, and in some cases, can enhance activity. For instance, substitution with a 2-aminophenyl group to form a (4-[(2-aminophenyl)amino]phenyl) moiety leads to a substantial increase in potency[3].
-
Ring Substitutions: Introduction of small hydrophobic or electron-withdrawing groups on Ring A can further modulate activity. For example, a chlorine atom at the 2-position of the aminophenyl ring has been shown to be beneficial[3].
Substitutions on the Fluorophenyl Ring (Ring B)
The 4-fluorophenyl ring (Ring B) occupies a hydrophobic pocket within the enzyme's active site.
-
The 4-Fluoro Substituent: The fluorine atom at the 4-position is generally favorable. Its electron-withdrawing nature and ability to form favorable interactions contribute to binding affinity.
-
Other Substitutions: Replacing the 4-fluoro group with other halogens (e.g., Cl, Br) or small alkyl groups (e.g., CH₃) is often well-tolerated and can lead to potent inhibitors. Larger, bulkier groups tend to decrease activity.
-
Positional Isomers: Moving the substituent to the 2- or 3-position on Ring B can have a significant impact on potency, with the optimal position being dependent on the nature of the substituent. For small hydrophobic groups, the 2-position is often preferred[3].
Comparative Data of Representative Derivatives
The following table summarizes the in vitro inhibitory activity of selected 4-aminobenzophenone derivatives against p38 MAP kinase and their effect on cytokine release in a cellular assay.
| Compound ID | Ring A Substitution | Ring B Substitution | p38 MAP Kinase IC₅₀ (nM)[3] | IL-1β Release IC₅₀ (nM)[3] | TNF-α Release IC₅₀ (nM)[3] |
| 1 | 4-amino | 4-fluoro | Baseline | Baseline | Baseline |
| 2 | 4-[(2-aminophenyl)amino] | Phenyl | - | 226 | 159 |
| 3 | 4-[(2-aminophenyl)amino]-2-chloro | 2-methyl | 10 | 14 | 6 |
| 4 | 4-[(2-aminophenyl)amino]-2-chloro | 2-chloro | 4 | 30 | 4 |
| 5 | 4-[(2-aminophenyl)amino]-2-chloro | 2-fluoro | 39 | 20 | 5 |
Note: Baseline activity for the core compound is not explicitly provided in the reference but serves as a conceptual starting point. The data presented for compounds 2-5 illustrates the significant impact of the described substitutions.
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthetic Workflow
The synthesis of a library of substituted 4-aminobenzophenones can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by further modifications.
Caption: A generalized workflow for the synthesis of a library of (4-Aminophenyl)(phenyl)methanone derivatives.
Detailed Synthesis of a Representative Derivative: (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (Compound 3)
This protocol is adapted from the work of Ottosen et al.[3].
-
Step 1: Synthesis of (2-Chloro-4-nitrophenyl)(2-methylphenyl)methanone.
-
To a solution of 2-methylbenzoyl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Add 1-chloro-3-nitrobenzene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., iron powder in the presence of acetic acid or catalytic hydrogenation with Pd/C).
-
Heat the reaction mixture to reflux until the reduction is complete.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude (4-amino-2-chlorophenyl)(2-methylphenyl)methanone.
-
-
Step 3: Buchwald-Hartwig Amination.
-
Combine the product from Step 2, 2-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purify the final product by column chromatography to yield (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone.
-
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against p38α MAP kinase[7][8][9].
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant active p38α kinase diluted in kinase buffer.
-
Substrate: ATF-2 fusion protein.
-
ATP: Prepare a stock solution (e.g., 10 mM). The final concentration in the assay should be close to the Kₘ for ATP.
-
Test Compounds: Prepare serial dilutions in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells.
-
Add 2 µL of the diluted p38α enzyme and incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of ATF-2 substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated ATF-2. This can be achieved using various methods:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. The structure-activity relationship studies demonstrate that strategic modifications to both the aminophenyl and fluorophenyl rings can lead to significant improvements in inhibitory activity. Specifically, the introduction of a 2-aminophenylamino substituent at the 4-position of one ring, combined with small hydrophobic groups at the 2-position of the other ring, has proven to be a highly effective strategy. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to further explore and optimize this promising class of anti-inflammatory agents.
References
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
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Ottosen, E. R., et al. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(26), 5651–5662. [Link]
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Kumar, A., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 855-881. [Link]
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Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-971. [Link]
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Sameem, B. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Thesis. [Link]
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De, P., & De, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(9), 1271-1284. [Link]
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Woydziak, Z. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473-481. [Link]
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De, P., & De, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(9), 1271-1284. [Link]
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PrepChem. (n.d.). Synthesis of 4-aminobenzophenone. [Link]
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Woydziak, Z. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473-481. [Link]
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Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 180131. [Link]
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Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 180131. [Link]
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Koller, T. K., et al. (2015). Tandem Benzophenone Amino Pyridines, Potent and Selective Inhibitors of Human Leukotriene C4 Synthase. The Journal of Pharmacology and Experimental Therapeutics, 355(2), 246-254. [Link]
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El-Sayed, M. A., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(33), 23098-23126. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminobenzophenone. PubChem Compound Database. [Link]
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Wang, L., et al. (2018). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2418. [Link]
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Introduction: The Methanone Scaffold as a Privileged Structure in Oncology
An In-Depth Technical Guide to the Preclinical Evaluation of Methanone-Based Antineoplastic Agents
In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists frequently turn to "privileged structures"—molecular scaffolds that can bind to multiple, diverse biological targets. The methanone core, particularly within the chalcone family (1,3-diaryl-2-propen-1-ones), has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Chalcones are not only precursors to flavonoids in nature but are also synthetically accessible, allowing for extensive structural modifications to optimize their antineoplastic properties.[1][3] This guide, designed for researchers and drug development professionals, provides a comparative analysis of methanone-based agents, detailing the in vitro and in vivo methodologies used to validate their efficacy and elucidate their mechanisms of action. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research endeavors.
Part 1: In Vitro Evaluation - From Cytotoxicity Screening to Mechanistic Insights
The initial phase of evaluating any potential anticancer agent is a rigorous in vitro assessment. This step serves as a critical filter, identifying potent compounds and prioritizing them for further, more resource-intensive in vivo studies. The primary objectives are to determine a compound's cytotoxicity against various cancer cell lines, its selectivity for cancer cells over normal cells, and its underlying mechanism of action.
Foundational Assay: Assessing Cytotoxicity with the MTT Assay
The cornerstone of in vitro screening is the cytotoxicity assay, which measures the concentration at which a compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and colorimetric method for this purpose.
Causality of Experimental Choice: The MTT assay is selected for its direct correlation between mitochondrial metabolic activity and cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. This provides a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methanone-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Comparative Cytotoxicity of Methanone Derivatives
The true potential of the methanone scaffold lies in its tunability. Minor modifications to the aryl rings can drastically alter potency and selectivity. The table below summarizes the in vitro cytotoxicity of several representative methanone-based compounds against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Type | IC₅₀ Value (µM) | Reference |
| Brominated Chalcone Derivative (15) | Gastric Cancer | Gastric Adenocarcinoma | 3.57 - 5.61 | [1] |
| Chalcone-1,2,3-triazole Derivative (54) | HepG2 | Liver Carcinoma | 0.9 | [1] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Multiple Lines | Various | Nanomolar range | [5] |
| 4-methyl-(3'S,4'S)-cis-khellactone Derivative (3a) | HEPG-2 | Liver Carcinoma | 8.51 | [4] |
| 4-methyl-(3'S,4'S)-cis-khellactone Derivative (3l) | SGC-7901 | Gastric Carcinoma | 22.64 | [4] |
| Quinoline-Chalcone Derivative (12e) | MGC-803 | Gastric Cancer | 1.38 | [6] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 | Colorectal Carcinoma | 5.34 | [6] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 | Breast Cancer | 5.21 | [6] |
Field-Proven Insight: The data clearly indicates that compounds like the Chalcone-1,2,3-triazole derivative and PHT exhibit potent, sub-micromolar to nanomolar activity.[1][5] This level of potency is a strong prerequisite for a viable drug candidate. Furthermore, comparing derivatives like 3a and 3l from the same khellactone series highlights how subtle changes (a tigloyl vs. a p-bromobenzoyl group) can significantly impact cell-line specific activity.[4]
Unraveling the Mechanism of Action
Potency alone is insufficient; understanding how a compound kills cancer cells is paramount. Methanone derivatives have been shown to act via multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.[1][2][7]
Apoptosis Induction: A common mechanism for methanone-based agents is the induction of programmed cell death, or apoptosis. This is a desirable outcome as it is a non-inflammatory mode of cell death. Assays like Annexin V/Propidium Iodide staining followed by flow cytometry can quantify apoptotic cells. Mechanistically, this often involves the generation of Reactive Oxygen Species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[1][7] For instance, some quinoline-chalcone hybrids have been shown to significantly upregulate the levels of apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP.[6]
Tubulin Polymerization Inhibition: Several potent methanone derivatives, including analogs of phenstatin, function as microtubule-destabilizing agents.[1][5] By binding to tubulin, they prevent its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This leads to an arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6]
Caption: Key apoptotic pathways induced by methanone-based agents.
Part 2: In Vivo Evaluation - Assessing Efficacy and Toxicity in a Living System
Promising in vitro data is the ticket to the next crucial stage: in vivo evaluation. This phase transitions from a simplified 2D cell culture system to a complex, whole-organism model, typically mice. The goals are to determine if the compound can inhibit tumor growth in a living system and to assess its safety and toxicity profile.[8]
The Xenograft Model: A Standard for Preclinical Efficacy
The human tumor xenograft model is the workhorse of in vivo cancer research. It involves implanting human cancer cells into immunocompromised mice, allowing the cells to grow into a solid tumor that can be monitored and measured.
Causality of Experimental Choice: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent the host's immune system from rejecting the human cancer cells. This allows for the specific assessment of the compound's direct effect on tumor growth. This model, while not perfectly recapitulating the human tumor microenvironment, provides essential data on drug delivery, bioavailability, and anti-tumor efficacy in a physiological context.[9]
Workflow: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) suspended in Matrigel into the flank of each immunocompromised mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Randomization: Once tumors reach the target size, randomize the mice into control and treatment groups (n=5-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.
-
Treatment Administration: Administer the methanone compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules (e.g., daily for 14 days). The control group receives the vehicle solution. A positive control group treated with a standard-of-care drug (e.g., 5-Fluorouracil) is often included.[5]
-
Monitoring:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity. Significant weight loss (>15-20%) is a sign of severe toxicity.
-
Clinical Observations: Observe mice for any signs of distress or adverse effects.
-
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage. Tissues like the liver and kidneys may be collected for histopathological analysis to assess organ-specific toxicity.[5][10]
Caption: Standard workflow for an in vivo xenograft mouse study.
Comparative In Vivo Efficacy and Safety
The ultimate test is whether a compound shows efficacy in vivo without causing unacceptable toxicity. The following table compares the in vivo performance of a methanone derivative with a standard chemotherapy agent.
| Compound | Model | Dose | TGI (%) | Toxicity Notes | Reference |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Sarcoma 180 bearing mice | 20 mg/kg | 30.9% | Moderate effects on liver, kidney, spleen. No significant change in transaminases or urea. | [5][10] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Sarcoma 180 bearing mice | 40 mg/kg | 48.2% | Moderate effects on liver, kidney, spleen. No significant change in transaminases or urea. | [5][10] |
| 5-Fluorouracil (5-FU) | Sarcoma 180 bearing mice | N/A (as comparator) | 33.3% | Caused leukopenia (low white blood cell count). | [5][10] |
| PHT + 5-Fluorouracil | Sarcoma 180 bearing mice | N/A (combination) | 55.7% | Prevented the leukopenia caused by 5-FU alone. | [5][10] |
| Indolyl-methanone Derivative | MCF-7 Xenograft in Balb/c mice | 5 mg/kg | 55-75% | Non-toxic at the tested dose (100% survival). | [9] |
| Combretastatin A-4 (CA-4) (Positive Control) | MCF-7 Xenograft in Balb/c mice | 5 mg/kg | 47-62% | Non-toxic at the tested dose (100% survival). | [9] |
Field-Proven Insight: The in vivo data for PHT is particularly compelling. At 40 mg/kg, it demonstrates superior tumor inhibition compared to the standard drug 5-FU.[5][10] Crucially, it did not induce the hematological toxicity (leukopenia) observed with 5-FU. In fact, when used in combination, PHT not only enhanced the efficacy of 5-FU but also appeared to mitigate its toxicity, suggesting a potentially valuable role in combination chemotherapy.[5][10] Similarly, the novel indolyl-methanone derivative showed better efficacy than the well-known agent Combretastatin A-4 at the same dose, with no apparent toxicity, marking it as a highly promising lead.[9]
Conclusion and Future Directions
The methanone scaffold, exemplified by the diverse chalcone family and other synthetic derivatives, represents a highly promising platform for the development of novel antineoplastic agents. Through a systematic evaluation process, beginning with high-throughput in vitro cytotoxicity screens and progressing to detailed mechanistic and in vivo efficacy studies, researchers can identify lead compounds with potent, multi-modal anticancer activity. The evidence suggests that many methanone-based agents can induce apoptosis, inhibit critical cell cycle machinery like microtubules, and demonstrate significant tumor growth inhibition in preclinical models, often with favorable toxicity profiles compared to standard chemotherapies.[1][5][9]
Future research should focus on optimizing lead compounds to enhance their pharmacokinetic properties, exploring their efficacy against a wider range of chemoresistant tumors, and investigating rational combination therapies. The ability of some derivatives to chemosensitize tumors or mitigate the toxicity of existing drugs is a particularly exciting avenue for clinical translation.[5] By continuing this rigorous, evidence-based approach, the scientific community can unlock the full therapeutic potential of this privileged chemical scaffold.
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A Comparative Guide to Catalytic Systems for the Synthesis of Aminobenzophenones
Introduction
2-Aminobenzophenones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, most notably the 1,4-benzodiazepine class of anxiolytics and anticonvulsants.[1] The development of efficient, selective, and sustainable catalytic methods for the construction of the aminobenzophenone core is a significant focus of contemporary chemical research. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of aminobenzophenones, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers, scientists, and professionals in drug development.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system for aminobenzophenone synthesis is a critical decision that influences yield, substrate scope, cost-effectiveness, and environmental impact. This section provides a comparative overview of prominent catalytic methodologies.
Data Summary of Catalytic Systems
| Catalytic System | Starting Materials | Catalyst & Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Palladium-catalyzed | 2-Aminobenzonitrile, Sodium Arylsulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | THF/H₂O | 80 | 48 | up to 91%[2] | Good functional group tolerance.[2] | Long reaction times, relatively high catalyst loading. |
| Copper-catalyzed | N-protected anilines, Benzoyl chlorides | Copper Triflate (Cu(OTf)₂) | Solvent-free | 150 | 2-4 | Good to Excellent[3] | Reusable catalyst, solvent-free conditions.[3] | Multi-step process involving protection and deprotection. |
| Traditional Friedel-Crafts | p-Toluenesulfonylanthranilic acid, Benzene | AlCl₃ (stoichiometric) | Benzene | 80-90 | 4 | 69-72%[2] | Utilizes inexpensive starting materials. | Requires stoichiometric amounts of Lewis acid, harsh conditions. |
| Metal-Free | 2-Arylindole | Cesium Carbonate (Cs₂CO₃) | DMSO | 140 | 6 | up to 60%[3] | Transition-metal-free. | High temperature, moderate yield. |
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 2-aminobenzophenones, offering mild reaction conditions and broad substrate scope.[1] A notable example is the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles.[4]
Mechanism: The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the arylsulfinate, followed by coordination of the nitrile. Subsequent migratory insertion of the aryl group onto the nitrile carbon, followed by hydrolysis, affords the desired benzophenone.
Caption: Generalized catalytic cycle for palladium-catalyzed aminobenzophenone synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile and Sodium Arylsulfinate [2]
-
Materials:
-
2-Aminobenzonitrile (0.3 mmol)
-
Sodium arylsulfinate (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
2,2'-Bipyridine (bpy, 20 mol%)
-
p-Nitrobenzenesulfonic acid (p-NBSA, 10 equiv)
-
Tetrahydrofuran (THF, 2 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile, sodium arylsulfinate, Pd(OAc)₂, bpy, and p-NBSA.
-
Add THF and water at room temperature.
-
Stir the reaction mixture vigorously at 80 °C for 48 hours.
-
After cooling, pour the mixture into ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
-
Copper-Catalyzed Friedel-Crafts Benzoylation
Copper-catalyzed Friedel-Crafts reactions offer a more environmentally friendly alternative to traditional methods that use stoichiometric Lewis acids.[3] Copper triflate (Cu(OTf)₂) has been shown to be an effective and reusable catalyst for the benzoylation of anilides.[4][5]
Mechanism: The reaction proceeds through the activation of the benzoyl chloride by the copper triflate, which enhances its electrophilicity. The N-protected aniline then acts as a nucleophile, attacking the activated acyl group, followed by rearomatization to yield the benzoylated product. Subsequent deprotection of the amine affords the final 2-aminobenzophenone.
Caption: Simplified workflow for copper-catalyzed Friedel-Crafts benzoylation.
Experimental Protocol: Copper-Catalyzed Friedel-Crafts Benzoylation of Anilides [2]
-
Step 1: N-Acylation of Aniline
-
Combine the aniline derivative (1 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) under solvent-free conditions.
-
Heat the mixture at 100 °C for 5 minutes.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash with sodium bicarbonate solution and then water.
-
-
Step 2: Friedel-Crafts Benzoylation
-
The benzoylated products from the previous step are obtained via Friedel-Crafts benzoylation using copper triflate as the catalyst.
-
-
Step 3: Deprotection
-
Deprotection of the amide to yield the final 2-aminobenzophenone is achieved under acidic conditions (H₂SO₄:CH₃COOH:H₂O) by heating at 150 °C for 60 minutes.[2]
-
Nickel-Catalyzed Synthesis
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest as a catalyst for cross-coupling reactions.[6] While specific protocols for direct aminobenzophenone synthesis are less common, nickel catalysis is widely used for the synthesis of ketones from carboxylic acid derivatives, which can be adapted.[7][8]
Mechanism: Nickel-catalyzed acyl cross-coupling reactions often proceed through a radical process. A Ni(0) species undergoes oxidative addition to an electrophile. The resulting organonickel complex can then react with an acyl source, often involving single-electron transfer steps, to form the ketone product.[9]
Metal-Free Synthesis
The development of metal-free synthetic routes is a key goal in green chemistry. One such approach to 2-aminobenzophenones involves the oxidation of 2-arylindoles.[10]
Mechanism: This transformation is thought to proceed through a cesium carbonate-mediated oxidation. The reaction likely involves the formation of an indole-2-peroxide intermediate, which then undergoes rearrangement and cleavage to yield the 2-aminobenzophenone.
Experimental Protocol: Metal-Free Synthesis from 2-Arylindoles [3]
-
Materials:
-
2-Arylindole
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Combine the 2-arylindole and cesium carbonate in DMSO.
-
Heat the mixture at 140°C under an O₂ atmosphere for 6 hours.
-
Conclusion
The synthesis of aminobenzophenones can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Palladium-catalyzed methods offer high yields and broad functional group tolerance, making them a reliable choice for complex targets. Copper-catalyzed Friedel-Crafts reactions provide a more sustainable and cost-effective alternative, particularly with the potential for catalyst recycling. Nickel catalysis is an emerging area with the promise of lower costs, though further development for this specific application is needed. Metal-free approaches, while currently limited in scope and yield, represent an important direction for future research in sustainable chemistry. The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including substrate complexity, desired scale, cost considerations, and environmental impact.
References
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Chen, J., Li, J., & Su, W. (2014). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, 19(5), 6439-6449. [Link]
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Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 893-903. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Nature, 509(7500), 299-309. [Link]
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An, D., & Quan, Y. (2020). Emerging Nickel Catalysis in Ketones Synthesis Using Carboxylic Acid Derivatives. Chemistry–An Asian Journal, 15(24), 4317-4331. [Link]
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Kalmode, H. P., & Prakash, A. (2020). Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. Organic Letters, 22(15), 6047-6051. [Link]
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Das, S., & Maiti, D. (2017). Nickel-catalyzed regioselective C–H acylation of chelating arenes: a new catalytic system for C–C bond formation via a radical process and its mechanistic explorations. Chemical Communications, 53(5), 937-940. [Link]
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Yu, S. H., Min, J. K., & Kim, J. N. (2016). 2-Arylindoles: A New Entry to Transition Metal-free Synthesis of 2-Aminobenzophenones. Bulletin of the Korean Chemical Society, 37(6), 893-895. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of Fluorophenyl Benzimidazole Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, ensuring sustained efficacy and minimizing off-target effects. This guide provides an in-depth analysis of the metabolic stability of fluorophenyl benzimidazole derivatives, a class of compounds with significant therapeutic promise. We will explore the structural nuances that govern their metabolic fate, present comparative experimental data, and provide detailed protocols for robust in vitro assessment.
The Strategic Imperative of Metabolic Stability
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[1] For benzimidazole derivatives, this metabolic gauntlet can lead to rapid clearance, diminishing their bioavailability and therapeutic window.[2][3] Consequently, a primary objective in the lead optimization phase is to engineer molecules that can withstand this metabolic onslaught. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] This guide will delve into the practical application of this strategy within the fluorophenyl benzimidazole scaffold.
Comparative Analysis of Metabolic Stability: A Data-Driven Approach
To objectively assess the metabolic stability of fluorophenyl benzimidazole derivatives, we turn to in vitro assays utilizing human liver microsomes (HLMs).[5] These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly CYP isozymes, providing a reliable and high-throughput model for predicting in vivo hepatic clearance.[6]
A key study provides compelling evidence for the enhanced metabolic stability of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives compared to their non-fluorinated counterparts.[7] The data below summarizes the percentage of the parent compound remaining after a 120-minute incubation with HLMs.
| Compound ID | Structure | % Parent Compound Remaining (120 min) | Primary Metabolic Pathway |
| Alpidem | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 38.60% | Hydroxylation, Dealkylation, Oxidation |
| Compound 9 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | 90.12% | Hydroxylation |
| Compound 23 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 89.13% | Hydroxylation |
Data sourced from ACS Med. Chem. Lett. 2023, 14, 4, 477–484.[7]
Expert Insights:
The data unequivocally demonstrates the profound impact of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold on metabolic stability. Both Compound 9 and Compound 23 exhibit remarkable resistance to metabolic degradation, with approximately 90% of the parent compound remaining after two hours.[7] In stark contrast, Alpidem, a structurally related imidazo[1,2-a]pyridine derivative lacking the fluorophenyl benzimidazole core, undergoes extensive metabolism.[7]
The strategic placement of the fluorine atom on the phenyl ring at the 2-position of the benzimidazole core is a key contributor to this enhanced stability. This substitution effectively shields the aromatic ring from oxidative attack by CYP enzymes, a common metabolic hotspot.[4] The primary metabolic transformation observed for the fluorophenyl benzimidazole derivatives is hydroxylation, likely occurring on the benzimidazole ring or the methyl group in the case of Compound 9.[7]
Experimental Protocol: The Liver Microsomal Stability Assay
To ensure the generation of reliable and reproducible metabolic stability data, a meticulously executed experimental protocol is paramount. The following is a detailed, step-by-step methodology for the in vitro assessment of metabolic stability using human liver microsomes.
Materials:
-
Test compounds (e.g., fluorophenyl benzimidazole derivatives)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final desired concentration. The final DMSO concentration in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Thaw the HLMs on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound working solution to the wells containing the HLMs.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The acetonitrile precipitates the microsomal proteins, and the internal standard aids in accurate quantification during LC-MS/MS analysis.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge it at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the test compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Causality Behind Experimental Choices:
-
Use of an NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period, mimicking physiological conditions.
-
Incubation at 37°C: This temperature is chosen to reflect normal human body temperature, ensuring optimal enzyme activity.
-
Inclusion of Control Compounds: Known stable and unstable compounds are included to validate the assay performance and ensure the enzymatic activity of the microsomes is within the expected range.[6]
-
Quenching with Acetonitrile: This organic solvent effectively stops the enzymatic reaction by denaturing the proteins.[6]
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the metabolic fate of these compounds, the following diagrams are provided.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Primary metabolic pathway of fluorophenyl benzimidazole derivatives.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. The strategic incorporation of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been shown to confer remarkable metabolic stability, primarily by mitigating CYP450-mediated oxidation. The detailed experimental protocol provided herein offers a robust framework for the reliable in vitro evaluation of compound stability. By understanding the intricate interplay between chemical structure and metabolic fate, researchers can more effectively design and select drug candidates with a higher probability of clinical success.
References
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. (2023-02-27). [Link]
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In Vitro Metabolic Stability. Creative Bioarray. (n.d.). [Link]
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Drug Metabolism by Various Enzymes and their Environmental Factor. Longdom Publishing. (n.d.). [Link]
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[Pharmacokinetics of benzimidazole derivatives]. PubMed. (n.d.). [Link]
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Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives. ProQuest. (n.d.). [Link]
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Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. PubMed. (n.d.). [Link]
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Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. PubMed. (n.d.). [Link]
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Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. (n.d.). [Link]
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Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. (n.d.). [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (4-Aminophenyl)(4-fluorophenyl)methanone Analogs
This guide provides an in-depth technical analysis of the cross-reactivity of (4-Aminophenyl)(4-fluorophenyl)methanone and its structurally related analogs. As researchers and drug development professionals, understanding the specificity of analytical methods is paramount. This document offers a framework for evaluating cross-reactivity, supported by illustrative experimental data, to ensure the accuracy and reliability of your findings.
Introduction: The Significance of Specificity
This compound and its analogs are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1] Their detection and quantification, often achieved through immunoassays, are critical in various stages of drug development, from pharmacokinetic studies to quality control. However, the structural similarity among these analogs presents a significant analytical challenge: cross-reactivity.
This guide will walk you through the principles and practical execution of a cross-reactivity study for this compound analogs, from the foundational step of hapten synthesis to the final data interpretation.
The Experimental Blueprint: A Self-Validating System
To objectively assess cross-reactivity, a well-designed experimental workflow is essential. Here, we outline a comprehensive approach that ensures scientific integrity and produces reliable data.
The Foundation: Hapten Synthesis and Immunogen Preparation
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, a process that begins with the synthesis of a hapten. The hapten is a derivative of the target analyte, modified to include a reactive functional group for conjugation.
The design of the hapten is a critical determinant of antibody specificity. To generate antibodies specific to this compound, a hapten that exposes the key structural features of the molecule is synthesized.
Experimental Protocol: Hapten Synthesis
-
Selection of Conjugation Site: The position of the linker arm on the hapten is crucial. To maximize the exposure of the unique epitopes of this compound, the linker is attached at a position distal to the key functional groups (the amino and fluoro moieties).
-
Synthesis of Carboxylic Acid Derivative: A common strategy is to introduce a carboxylic acid group, which can be readily coupled to the amine groups of the carrier protein.
-
Purification and Characterization: The synthesized hapten must be rigorously purified (e.g., by HPLC) and its structure confirmed (e.g., by NMR and mass spectrometry) to ensure the integrity of the subsequent immunogen.
Generating the Tools: Antibody Production
With a well-characterized hapten, the next step is the production of antibodies. This is typically achieved by immunizing animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate. The resulting polyclonal or monoclonal antibodies will form the core of the immunoassay.
The Arena: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules and assessing cross-reactivity. In this assay, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Competitive ELISA
-
Coating: A microtiter plate is coated with antibodies specific to this compound.
-
Competition: A mixture of the sample (containing the analyte or a cross-reacting analog) and a fixed amount of enzyme-labeled this compound (the tracer) is added to the wells.
-
Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound components are then washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Detection: The signal is measured using a plate reader.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Caption: Step-by-step workflow of a Competitive ELISA.
Cross-Reactivity Data: A Comparative Analysis
To illustrate the principles of cross-reactivity, we present a hypothetical dataset for a panel of this compound analogs. The cross-reactivity is calculated as follows:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Table 1: Cross-Reactivity of this compound Analogs
| Compound ID | Analog Structure | Modification from Parent Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Parent | This compound | - | 10.2 | 100 |
| Analog A | (4-Aminophenyl)(phenyl)methanone | Removal of fluorine | 25.5 | 40.0 |
| Analog B | (4-Fluorophenyl)(phenyl)methanone | Removal of amino group | 102.0 | 10.0 |
| Analog C | (2-Aminophenyl)(4-fluorophenyl)methanone | Isomeric shift of amino group | 51.0 | 20.0 |
| Analog D | (4-Aminophenyl)(2-fluorophenyl)methanone | Isomeric shift of fluoro group | 34.0 | 30.0 |
| Analog E | (4-Nitrophenyl)(4-fluorophenyl)methanone | Amino group replaced with nitro group | >1000 | <1.0 |
| Analog F | 4-Aminobenzophenone | Removal of fluorine, isomeric shift | 40.8 | 25.0 |
Interpreting the Data: Structure-Activity Relationships
The data in Table 1 reveals key structure-activity relationships that govern antibody recognition:
-
The Importance of Both Moieties: The significant drop in cross-reactivity for Analog A (removal of fluorine) and Analog B (removal of the amino group) highlights that both the aminophenyl and fluorophenyl rings are crucial for antibody binding. This underscores the specificity of the generated antibodies.
-
Positional Isomerism Matters: The reduced cross-reactivity of Analogs C and D demonstrates that the spatial arrangement of the functional groups is critical. Even a shift in the position of the amino or fluoro group significantly impacts the binding affinity.
-
Functional Group Substitution: The negligible cross-reactivity of Analog E, where the electron-donating amino group is replaced by an electron-withdrawing nitro group, indicates that the electronic properties and the ability to form specific hydrogen bonds are key to the antibody-antigen interaction.
-
Combined Effects: Analog F, which lacks the fluorine and has a different substitution pattern, shows a cumulative decrease in cross-reactivity, further emphasizing the importance of the overall molecular conformation.
Conclusion: Ensuring Analytical Confidence
This guide has provided a comprehensive framework for the cross-reactivity analysis of this compound analogs. By understanding the principles of hapten design, immunoassay development, and data interpretation, researchers can confidently assess the specificity of their analytical methods. The illustrative data presented herein serves as a practical example of how structural modifications can influence antibody recognition. Ultimately, a rigorous cross-reactivity assessment is indispensable for generating accurate and reliable data in drug development and other scientific disciplines.
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A Senior Application Scientist's Guide to Validating Chemotherapeutic Efficacy in 3D Cancer Models
Introduction: Beyond the Flat World of 2D Cell Culture
For decades, the petri dish has been the workhorse of cancer research, providing a simple, two-dimensional (2D) environment to study cellular behavior and screen potential anti-cancer drugs. However, the staggering rate of clinical trial failures—with over 90% of oncology drugs that succeed in preclinical studies failing in human trials—has cast a harsh light on the limitations of these flat, monolayer cultures.[1] Tumors in the human body are not flat. They are complex, three-dimensional (3D) ecosystems with intricate cell-cell and cell-matrix interactions, gradients of oxygen and nutrients, and physical barriers that profoundly influence a drug's ability to reach and kill cancer cells.[2][3]
Three-dimensional cancer models have emerged as a critical bridge between simplistic in vitro assays and complex in vivo systems.[2] By recapitulating key aspects of the tumor microenvironment (TME), these models provide a more physiologically relevant context for evaluating novel chemotherapeutic agents.[4] Cells grown in 3D exhibit different gene expression profiles, proliferation kinetics, and, most importantly, a more realistic drug response, often showing increased resistance compared to their 2D counterparts.[5][6][7][8] This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the selection and implementation of 3D models and to design robust validation studies for new chemotherapeutic agents.
Part 1: Choosing Your Weapon - A Comparative Analysis of 3D Cancer Models
The term "3D model" encompasses a range of techniques, each with distinct advantages and limitations. The choice of model is a critical experimental decision, dictated by the specific research question, desired throughput, and available resources.
| Feature | Spheroids | Organoids / Tumoroids | 3D Bioprinted Models |
| Cell Source | Cancer cell lines, primary cells[9] | Patient-derived stem cells or tumor tissue[10][11] | Multiple cell types, patient-derived cells, bioinks[1][12] |
| Complexity | Low to moderate; self-aggregates of cells[9] | High; self-organizing structures with multiple cell lineages[10] | Very high; precise, user-defined architecture[13] |
| Physiological Relevance | Good; mimics tumor architecture and gradients[9][14] | Excellent; preserves patient-specific genetics and heterogeneity[11][15] | Superior; can create complex multi-tissue structures[12][16] |
| Throughput | High; suitable for large-scale drug screening[11] | Low to medium; more complex and lengthy culture[17] | Low; currently a specialized, low-throughput technique[1] |
| Cost & Simplicity | Relatively low cost and easy to generate[9][11] | High cost, technically demanding[9][17] | Very high cost, requires specialized equipment[1] |
| Best For | High-throughput screening, initial efficacy testing[14] | Personalized medicine, studying drug resistance, tumor heterogeneity[15][17] | Recreating specific tumor microenvironments, studying cell-matrix interactions |
Spheroids are the simplest 3D model, formed by the self-aggregation of cancer cells.[9] Their ease of generation and scalability make them ideal for initial high-throughput screening of compound libraries.[11][14]
Organoids , often referred to as tumoroids in cancer research, are derived from patient tissues and are capable of self-organization into structures that closely mimic the original tumor's architecture and cellular composition.[10][15] This patient-specific nature makes them invaluable for personalized medicine and for studying the mechanisms of drug resistance.[15][17]
3D Bioprinting represents the cutting edge, allowing for the precise, layer-by-layer deposition of cells and biomaterials to construct intricate, tissue-like structures.[12][13] This technology offers unparalleled control over the model's architecture, enabling the creation of complex co-culture systems that include stromal cells and vascular networks.[1]
Part 2: The Efficacy Gauntlet - Core Assays for Chemotherapeutic Validation
Validating a new drug in a 3D model requires a multi-faceted approach that goes beyond a simple "live" or "dead" readout. A robust validation workflow assesses not only the drug's ability to kill cancer cells but also its capacity to penetrate the dense tissue, engage its molecular target, and overcome the protective TME.
Viability and Cytotoxicity: Getting a True Measure of the Kill
Standard colorimetric assays used in 2D culture, such as MTT, are often unreliable in 3D models due to poor reagent penetration and reliance on metabolic activity that can vary across the spheroid.[18]
Causality: The amount of intracellular ATP is a direct and sensitive indicator of metabolically active, viable cells.[19] ATP-based assays, such as Promega's CellTiter-Glo® 3D, utilize a lytic reagent that efficiently breaks open cells throughout the spheroid, releasing ATP and ensuring a comprehensive measurement of the entire viable cell population.[18][20] This method is highly sensitive, robust, and scalable for high-throughput formats.[20]
Experimental Protocol: 3D Spheroid Viability using ATP Assay
-
Plate Spheroids: Generate tumor spheroids in ultra-low attachment 96-well plates. Culture for 4-7 days to allow for compact spheroid formation.
-
Compound Treatment: Add the chemotherapeutic agent at various concentrations. Include a vehicle-only control and a maximum-kill control (e.g., high concentration of a known cytotoxic agent). Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures thermal consistency for the enzymatic reaction.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D Viability Assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescent signal using a plate-based luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values.
Caption: Workflow for ATP-based 3D cell viability assay.
Causality: Fluorescent dyes can differentiate between live and dead cells based on membrane integrity and metabolic activity, providing spatial information about the drug's effect. Calcein-AM is a cell-permeant dye that becomes fluorescent (green) after being cleaved by esterases in live cells. Propidium Iodide (PI) or other similar dyes can only enter cells with compromised membranes, where they bind to DNA and fluoresce (red).[21][22]
This method is powerful for visualizing the spatial distribution of cell death—for example, observing whether a drug kills only the outer layers or penetrates to the necrotic core.[23] However, it requires sophisticated imaging systems and analysis software to handle the complexities of 3D structures.[24][25]
Experimental Protocol: Live/Dead Staining of 3D Spheroids
-
Culture and Treat: Generate and treat spheroids in imaging-compatible plates (e.g., black-walled, clear-bottom) as described previously.
-
Prepare Staining Solution: Prepare a working solution of Live/Dead stains (e.g., Calcein-AM and Propidium Iodide) in a suitable buffer like PBS, following manufacturer guidelines.[26]
-
Staining: Carefully remove the culture medium and add the staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Imaging: Acquire images using a high-content imager or confocal microscope. Capture images at multiple Z-planes to visualize the entire spheroid.
-
Image Analysis: Use image analysis software to segment the spheroids, identify live (green) and dead (red) cells, and quantify the volume or intensity of each signal.
Drug Penetration: Can Your Compound Reach the Target?
A significant cause of drug resistance in solid tumors is the failure of the therapeutic agent to penetrate the tissue and reach all cancer cells in sufficient concentration.[27] 3D models, with their dense cell packing and extracellular matrix (ECM), effectively mimic this physical barrier.[3][28]
Causality: Assessing drug penetration is crucial to distinguish between compounds that are ineffective because they cannot reach their target versus those that are inherently resisted by the cancer cells. Techniques like high-content imaging can be used to visualize the distribution of intrinsically fluorescent drugs (e.g., doxorubicin) or antibodies tagged with fluorescent labels.[3] For non-fluorescent compounds, Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry can map the distribution of the parent drug and its metabolites within sections of the spheroid.[2]
Caption: Factors influencing drug penetration in 3D models.
Advanced Validation: Incorporating the Tumor Microenvironment
Monoculture spheroids are a good starting point, but the TME is a complex ecosystem of cancer cells, fibroblasts, endothelial cells, and immune cells.[29] Co-culture models are essential for evaluating therapies that target these interactions, particularly immunotherapies.[30][31][32]
Causality: Cancer-associated fibroblasts (CAFs) can contribute to drug resistance by secreting growth factors and remodeling the ECM.[33] Immune cells, such as T-cells, are the active components of immunotherapies like checkpoint inhibitors or CAR-T cell therapies.[30][34] Validating a new immunotherapy requires a model where these tumor-immune interactions can be observed and quantified.[31][33]
Experimental Protocol: T-Cell Mediated Cytotoxicity in a 3D Co-Culture Model
-
Generate Spheroids: Create tumor spheroids from a cancer cell line of interest.
-
Isolate/Prepare Immune Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor. T-cells within the PBMC population will be the effectors.
-
Initiate Co-Culture: Once spheroids are formed, add the PBMCs to the wells at a specified effector-to-target (E:T) ratio (e.g., 10:1).
-
Add Immunotherapy: Add the immunotherapeutic agent (e.g., a checkpoint inhibitor antibody) to the appropriate wells.
-
Incubate: Co-culture for 48-96 hours to allow for T-cell activation, infiltration, and cancer cell killing.
-
Assess Viability: Measure the viability of the remaining cancer cells. This can be done using a cancer-cell-specific reporter (e.g., GFP) or by using a 3D ATP viability assay, ensuring the signal from the effector cells is minimal or corrected for.
-
Analyze Infiltration (Optional): Fix, section, and perform immunohistochemistry on the spheroids to visualize T-cell infiltration into the tumor mass.
Part 3: Challenges, Integrity, and the Path Forward
Despite their advantages, 3D models present challenges, including issues with reproducibility and the lack of standardized protocols.[1][17] The composition of the ECM, whether naturally secreted or provided by hydrogels like Matrigel, can significantly influence cellular behavior and drug response, highlighting the need for careful model characterization.[35][36]
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Safety Operating Guide
Navigating the Disposal of (4-Aminophenyl)(4-fluorophenyl)methanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (4-Aminophenyl)(4-fluorophenyl)methanone, a compound often utilized in medicinal chemistry and materials science. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is critical. Based on the known hazards of aromatic amines and ketones, this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
-
Potential for Genetic Defects: Some aromatic amines are suspected mutagens.
-
Aquatic Toxicity: Aromatic compounds can be harmful to aquatic life.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a splash hazard. | ANSI Z87.1 (US) |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | ASTM D6978 |
| Body Protection | A laboratory coat is required. A chemical-resistant apron or gown should be worn for larger quantities. | EN 13034 |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or fume hood. If dust may be generated, a NIOSH-approved respirator (e.g., N95) is necessary. | NIOSH 42 CFR 84 |
II. Waste Segregation and Containment: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Irritant," "Toxic," "Environmental Hazard").
-
The date the first waste was added to the container.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
III. Disposal Procedures: A Step-by-Step Workflow
The following workflow outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Sources
Personal protective equipment for handling (4-Aminophenyl)(4-fluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of (4-Aminophenyl)(4-fluorophenyl)methanone (CAS No. 10055-40-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to possess hazards common to aromatic ketones and anilines. Based on data from similar molecules, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.
-
Potential for Sensitization: As with many aromatic amines, there is a potential for skin sensitization with repeated exposure.
Core PPE Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. | Protects against accidental splashes of solutions or airborne particles of the compound, preventing serious eye irritation or injury. |
| Hand | Nitrile gloves. Consider double-gloving for extended handling periods or when working with solutions. | Provides a chemical-resistant barrier to prevent skin contact. Nitrile offers good resistance to a range of chemicals. Check for any signs of degradation and change gloves frequently. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of fine particles that can cause respiratory tract irritation. Engineering controls (fume hood) are the primary line of defense. |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | Protects against spills and dropped items. |
Operational Workflow: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The storage area should be clearly labeled.
Handling and Use
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid, perform this task within the fume hood. Use a draft shield if necessary to ensure accurate measurement.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-calibrated heating mantle and a temperature probe.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle to ensure environmental protection and regulatory compliance.
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
Visualization of Safety Workflow
The following diagram illustrates the key decision points and safety protocols in the handling of this compound.
Caption: A flowchart outlining the safe handling process from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
